2-(3-Chloro-2-methylphenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(3-chloro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |
InChI Key |
OZZZQKCPKQISMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2CCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-Chloro-2-methylphenyl)pyrrolidine fundamental properties
An In-depth Technical Guide to 2-(3-Chloro-2-methylphenyl)pyrrolidine: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The five-membered pyrrolidine ring is a quintessential scaffold in modern medicinal chemistry, celebrated for its prevalence in natural products and its role as a cornerstone in a multitude of FDA-approved therapeutics.[1][2][3] Its non-planar, sp³-hybridized structure offers a three-dimensional diversity that is crucial for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses on a specific, functionalized analogue: this compound. While not a widely studied compound in its own right, its structure represents a valuable building block for the synthesis of novel chemical entities. This document provides a comprehensive overview of its fundamental properties, plausible synthetic routes, analytical characterization, and potential applications, synthesized from established principles and data from structurally related compounds.
Molecular Profile and Physicochemical Characteristics
This compound is a substituted arylpyrrolidine. Its core structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached at its 2-position to a 3-chloro-2-methylphenyl group.
-
IUPAC Name: this compound
-
CAS Number: 899356-58-2[4]
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Molecular Formula: C₁₁H₁₄ClN
Below is a diagram representing the chemical structure of the molecule.
Caption: 2D Structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 195.69 g/mol | Influences diffusion rates and overall size. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | ~2.8-3.2 | LogP (octanol-water partition coefficient) is a measure of lipophilicity. This value suggests good membrane permeability but potentially lower aqueous solubility.[1][6] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | TPSA is related to hydrogen bonding potential and is a key predictor of transport properties. A low value (<140 Ų) is associated with good cell membrane permeability.[6] |
| pKa (Basic) | ~9.3 | The pyrrolidine nitrogen is basic. The pKa determines the ionization state at physiological pH (7.4), which impacts solubility, receptor binding, and cell penetration.[5] |
| Hydrogen Bond Donors | 1 (from N-H) | Affects solubility and binding interactions.[6] |
| Hydrogen Bond Acceptors | 1 (from N) | Affects solubility and binding interactions.[6] |
| Rotatable Bonds | 1 | A low number of rotatable bonds generally correlates with higher oral bioavailability and metabolic stability.[6] |
General Synthesis Strategies
No specific synthesis for this compound has been published in peer-reviewed literature. However, its structure is amenable to several established and robust methodologies for the synthesis of 2-arylpyrrolidines. The choice of a synthetic route in a research setting depends on factors like the availability of starting materials, desired stereochemical control, and scalability.
Retrosynthetic Analysis Workflow
A logical approach to designing the synthesis involves disconnecting the key bonds to identify plausible starting materials.
Caption: Retrosynthetic approaches to the target molecule.
Synthetic Route: Acylation-Cyclization-Reduction
This robust, multi-step synthesis utilizes readily available starting materials and is based on a well-documented procedure for generating 2-aryl-1-pyrrolines.[7] The key steps involve the acylation of N-vinylpyrrolidin-2-one, followed by acid-catalyzed hydrolysis and decarboxylation to form a cyclic imine (pyrroline), which is then reduced to the final pyrrolidine.
Step-by-Step Protocol:
Part A: Synthesis of 3-((3-Chloro-2-methyl)benzoyl)-N-vinylpyrrolidin-2-one (Intermediate 1)
-
Reactor Setup: To a dry, 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 60% sodium hydride (NaH) (0.67 mol) suspended in 250 mL of dry toluene.
-
Causality: Sodium hydride is a strong base required to deprotonate the α-carbon of the N-vinylpyrrolidin-2-one, forming a nucleophilic enolate. Toluene is an appropriate inert, high-boiling solvent.
-
-
Enolate Formation: Heat the suspension to reflux.
-
Acylation: Slowly add a mixture of N-vinylpyrrolidin-2-one (0.50 mol) and ethyl 3-chloro-2-methylbenzoate (0.50 mol) to the refluxing suspension over 1-2 hours.
-
Causality: The enolate attacks the electrophilic carbonyl carbon of the benzoate ester in a Claisen condensation-type reaction to form the β-keto lactam product. A slow addition rate maintains control over the exothermic reaction.
-
-
Reaction Completion: Continue heating at reflux for an additional 10 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 250 mL of saturated aqueous ammonium chloride. Separate the organic layer, extract the aqueous layer with toluene (250 mL), combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude keto lactam intermediate. This intermediate is typically used in the next step without further purification.[7]
Part B: Synthesis of 2-(3-Chloro-2-methylphenyl)-1-pyrroline (Intermediate 2)
-
Reactor Setup: Charge a 2-L flask equipped for distillation with 500 mL of 6 N hydrochloric acid (HCl) and heat to reflux.
-
Hydrolysis and Decarboxylation: Dissolve the crude keto lactam from Part A (approx. 0.46 mol) in 65 mL of tetrahydrofuran (THF). Slowly add this solution to the refluxing HCl over 1.5-2 hours.
-
Causality: The strong acidic conditions hydrolyze both the vinyl group and the lactam ring. The resulting β-keto acid is unstable and readily undergoes decarboxylation. The subsequent cyclization and dehydration form the thermodynamically stable 1-pyrroline ring. Using a high-dilution technique by adding the substrate slowly minimizes polymerization.[7]
-
-
Reaction Completion: After the addition is complete, continue to reflux for 4 hours.
-
Work-up and Isolation: Cool the solution to room temperature and then to 0°C in an ice bath. Carefully basify the solution to pH >12 with 50% aqueous NaOH. Extract the aqueous layer with dichloromethane (3 x 250 mL). Combine the organic extracts, dry over MgSO₄, and concentrate under reduced pressure to yield crude 2-(3-Chloro-2-methylphenyl)-1-pyrroline. The product can be purified by vacuum distillation.
Part C: Reduction to this compound (Final Product)
-
Reduction: Dissolve the purified pyrroline from Part B in methanol or ethanol in a flask under an inert atmosphere (N₂ or Ar). Cool the flask in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the stirred solution.
-
Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the imine C=N bond to an amine C-N bond without affecting the aromatic ring. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/LC-MS analysis indicates the disappearance of the starting material.
-
Work-up and Purification: Carefully add water to quench any excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product. The product can be further purified by silica gel column chromatography if necessary.
Analytical Characterization
Confirming the identity, purity, and structure of the final compound is a critical step. A combination of spectroscopic and chromatographic techniques is required for full characterization.
Standard Analytical Workflow
Caption: Standard workflow for analytical characterization.
Key Methodologies
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High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is standard. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight. For this compound (C₁₁H₁₄ClN), high-resolution mass spectrometry (HRMS) should show a molecular ion [M+H]⁺ at m/z 196.0893, with a characteristic isotopic pattern for the chlorine atom (~3:1 ratio for M and M+2 peaks).[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.
-
¹H NMR: Would show distinct signals for the aromatic protons (likely in the 7.0-7.5 ppm range), a multiplet for the proton at the chiral center (C2 of the pyrrolidine), signals for the methyl group on the phenyl ring, and complex multiplets for the remaining pyrrolidine CH₂ groups. The N-H proton signal may be broad and its chemical shift variable.
-
¹³C NMR: Would confirm the presence of 11 distinct carbon environments, including signals for the aromatic carbons, the methyl carbon, and the four carbons of the pyrrolidine ring.
-
Potential Pharmacological Relevance and Applications
The true value of this compound lies in its potential as a scaffold for building more complex, biologically active molecules. The 2-arylpyrrolidine motif is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets by presenting substituents in a well-defined three-dimensional space.[1][10]
Therapeutic Areas of Interest
The pyrrolidine core is central to drugs across numerous therapeutic areas.[3][11] Derivatization of this compound, for instance by acylation or alkylation of the secondary amine, could yield novel compounds for investigation in the following fields:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs feature a pyrrolidine ring. Its ability to carry substituents into specific receptor pockets makes it a valuable core for developing agents targeting neurological and psychiatric conditions. Pyrrolidine-2,5-dione derivatives, for example, are well-known for their anticonvulsant properties.[3][12]
-
Oncology: The pyrrolidine scaffold is found in numerous kinase inhibitors and other anticancer agents.[1][13] The 3D structure allows for precise orientation of pharmacophoric groups to interact with ATP-binding sites or allosteric pockets on enzymes critical for cancer cell proliferation.
-
Infectious Diseases: A growing body of research highlights the potential of novel pyrrolidine derivatives as antibacterial and antifungal agents.[3][13] Some scaffolds have shown potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[14][15]
Caption: Diverse therapeutic applications of the 2-arylpyrrolidine scaffold.
Expert Insight: The substitution pattern on the phenyl ring (3-chloro, 2-methyl) is particularly interesting. The ortho-methyl group creates steric hindrance that will influence the preferred conformation of the molecule by restricting rotation around the C-C bond connecting the two rings. This conformational lock can be exploited to enhance binding affinity and selectivity for a specific protein target. The meta-chloro group is an electron-withdrawing group that can modulate the electronics of the ring and serve as a vector for further chemical modification or as a key interaction point (e.g., halogen bonding) within a binding site.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While it is not an end-product therapeutic, it is a highly valuable and strategically functionalized building block. Its synthesis is achievable through established chemical transformations, and its characterization relies on standard analytical methodologies. The inherent properties of the 2-arylpyrrolidine scaffold, combined with the specific electronic and steric features of its substituted phenyl ring, make it a promising starting point for the development of novel, potent, and selective modulators of a wide array of biological targets. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of next-generation therapeutics.
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(R)-2-(3-Chloro-2-methylphenyl)pyrrolidine basic characteristics
The following technical guide details the characteristics, synthetic pathways, and research applications of (R)-2-(3-Chloro-2-methylphenyl)pyrrolidine , a specific chiral 2-arylpyrrolidine scaffold.
Executive Summary & Compound Identity
(R)-2-(3-Chloro-2-methylphenyl)pyrrolidine is a high-value chiral building block and a pharmacophore scaffold belonging to the 2-arylpyrrolidine class. Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a 3-chloro-2-methylphenyl moiety.
This specific substitution pattern—combining a halogen (chlorine) and an alkyl group (methyl) on the phenyl ring—imparts unique steric and electronic properties compared to the unsubstituted parent compound (2-phenylpyrrolidine). It is primarily utilized in medicinal chemistry as an intermediate for the synthesis of central nervous system (CNS) active agents (e.g., monoamine transporter modulators) and as a resolution agent or chiral auxiliary in asymmetric synthesis.
Chemical Identification Data
| Parameter | Technical Specification |
| IUPAC Name | (2R)-2-(3-Chloro-2-methylphenyl)pyrrolidine |
| Common Identifier | (R)-3-Cl-2-Me-2-PP (Research Code) |
| CAS Number (Racemate) | 899356-58-2 (Referenced for generic 2-aryl structure) |
| Molecular Formula | C₁₁H₁₄ClN |
| Molecular Weight | 195.69 g/mol |
| Chiral Configuration | (R)-Enantiomer |
| SMILES | C[C@H]1CCCN1C2=C(C)C(Cl)=CC=C2 (Isomeric) |
| Predicted LogP | ~3.1 (Lipophilic) |
| pKa (Conjugate Acid) | ~9.5 (Basic secondary amine) |
Synthetic Architecture & Methodology
The synthesis of the enantiopure (R)-isomer requires strict stereocontrol to avoid racemization. The most robust industrial route involves the Asymmetric Hydrogenation of Cyclic Imines or the Asymmetric Addition to Chiral Sulfinimines .
Below is the technical workflow for the Enantioselective Hydrogenation Route , chosen for its scalability and high enantiomeric excess (ee).
Synthesis Protocol (Step-by-Step)
-
Precursor Formation : Reaction of 3-chloro-2-methylbenzonitrile with 3-chloropropylmagnesium bromide, followed by acid hydrolysis and cyclization, yields the cyclic imine 2-(3-chloro-2-methylphenyl)-1-pyrroline .
-
Catalyst Preparation : An Iridium (Ir) catalyst complexed with a chiral phosphine ligand (e.g., (R)-SegPhos or (R)-BINAP) is prepared in situ.
-
Asymmetric Hydrogenation :
-
Substrate : 2-(3-chloro-2-methylphenyl)-1-pyrroline.
-
Conditions : 50 bar H₂, 25°C, Toluene/IPA solvent system.
-
Mechanism : The Ir-catalyst directs the hydride attack from the Re-face (or Si-face, ligand dependent) to establish the (R)-stereocenter at C2.
-
-
Purification : The secondary amine is isolated as a hydrochloride salt via precipitation with ethereal HCl to ensure stability and upgrade optical purity.
Reaction Pathway Visualization
Figure 1: Enantioselective synthesis pathway via Ir-catalyzed asymmetric hydrogenation of the cyclic imine precursor.
Structural & Functional Analysis (SAR)
The (R)-2-(3-chloro-2-methylphenyl)pyrrolidine structure is a privileged scaffold in neuropharmacology. Its basic characteristics are defined by the interaction between the protonated nitrogen and the lipophilic aryl ring.
Pharmacophore Features
-
Secondary Amine (N1) : Acts as a key hydrogen bond donor/acceptor. Under physiological pH (7.4), it is predominantly protonated (cationic), allowing ionic bonding with aspartate residues in transmembrane proteins (e.g., Asp79 in DAT).
-
Aryl Substitution (3-Cl, 2-Me) :
-
2-Methyl (Ortho) : Induces a "twist" in the biaryl-like bond (phenyl-pyrrolidine connection), restricting conformational freedom. This often enhances selectivity for specific transporter conformations.
-
3-Chloro (Meta) : Increases lipophilicity and metabolic stability against ring hydroxylation. Halogen bonding capabilities may enhance residence time in the binding pocket.
-
Predicted Biological Activity (NDRI Potential)
Based on structural analogs (e.g., Desoxypipradrol, 2-phenylpyrrolidine), this compound is predicted to function as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .
-
Selectivity : The steric bulk of the 2-methyl group typically reduces serotonin (SERT) affinity while maintaining or enhancing norepinephrine (NET) and dopamine (DAT) affinity.
-
Chirality : The (R)-enantiomer of 2-substituted pyrrolidines often exhibits distinct potency differences compared to the (S)-isomer, frequently being the more active eutomer for transporter inhibition.
Handling, Stability & Safety Protocols
As a secondary amine with significant lipophilicity, this compound requires specific handling protocols to ensure personnel safety and compound integrity.
Stability Profile
-
Thermal Stability : Stable up to 150°C (as HCl salt). Free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.
-
Hygroscopicity : The hydrochloride salt is moderately hygroscopic; store in a desiccator.
-
Solubility :
-
Free Base: Soluble in DCM, Methanol, DMSO. Insoluble in water.
-
HCl Salt: Soluble in Water, Ethanol.
-
Safety & Toxicology (GHS Classification)
-
Signal Word : WARNING
-
Hazard Statements :
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures : Use only in a fume hood. Wear nitrile gloves (0.11 mm min thickness). Avoid dust formation.
References
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Introduction: The Enduring Significance of the Pyrrolidine Scaffold
An In-Depth Technical Guide to the Therapeutic Applications of Substituted Pyrrolidines
The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products, particularly alkaloids, and its integration into numerous FDA-approved pharmaceuticals underscore its status as a "privileged scaffold."[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pyrrolidine core, from its fundamental physicochemical properties and synthesis to its diverse and potent therapeutic applications.
The remarkable utility of the pyrrolidine moiety stems from several key features. Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2][4] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, and the ring's carbon atoms provide multiple points for stereocontrolled substitution.[5] This structural and chemical versatility has enabled the development of pyrrolidine-containing compounds across a wide spectrum of therapeutic areas, including antiviral, anticancer, antihypertensive, antidiabetic, and central nervous system (CNS) disorders.[1][6][7]
This document will delve into the causality behind experimental choices in leveraging this scaffold, provide validated protocols for evaluation, and ground all mechanistic claims in authoritative sources, thereby offering a holistic and actionable resource for advancing drug discovery programs centered on this exceptional heterocyclic system.
The Pyrrolidine Core: A Privileged Structure in Drug Design
The preference for the pyrrolidine nucleus in drug design is not coincidental; it is rooted in its unique stereochemical and conformational properties.[2][5]
1.1. Conformational Flexibility and Stereochemistry
Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is not flat. It adopts puckered conformations, a phenomenon known as "pseudorotation," which allows it to exist in various low-energy "envelope" and "twist" forms.[2][4] This conformational flexibility enables the molecule to adapt its shape to fit optimally within the binding pockets of diverse biological targets, such as enzymes and receptors.
Furthermore, the carbon atoms of the pyrrolidine ring are often chiral centers. The spatial orientation of substituents is a critical determinant of biological activity. Different stereoisomers of a pyrrolidine-based drug can exhibit vastly different binding affinities and pharmacological profiles due to the enantioselective nature of proteins.[2][4] A deep understanding of stereochemistry is therefore paramount in the design and synthesis of potent and selective pyrrolidine drug candidates.
1.2. Physicochemical Advantages
The incorporation of a pyrrolidine motif can significantly enhance the physicochemical properties of a drug candidate. It often improves aqueous solubility compared to more lipophilic or aromatic systems, a desirable trait for favorable pharmacokinetics.[5][8] The nitrogen atom's basicity can be modulated through substitution, allowing for fine-tuning of properties like pKa, which influences absorption and distribution.
Foundational Synthetic Strategies
The construction of substituted pyrrolidines is a well-developed field in organic chemistry, generally following two main strategic pathways. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Strategy A: Functionalization of Pre-formed Pyrrolidine Rings This approach leverages commercially available and often chiral precursors, most notably the amino acids L-proline and trans-4-hydroxy-L-proline.[9] These starting materials provide a robust scaffold upon which further modifications can be made. This strategy is particularly powerful for creating stereochemically defined products. For example, the antihypertensive drug Captopril and the erectile dysfunction agent Avanafil are synthesized from proline derivatives.[9]
Strategy B: De Novo Ring Construction This strategy involves the formation of the pyrrolidine ring from acyclic precursors. A prominent method in this category is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[10] This powerful reaction allows for the convergent and often stereoselective synthesis of highly substituted pyrrolidines from simpler components. Intramolecular cyclizations are another key approach for building the ring system.[9]
Caption: High-level overview of the two primary synthetic routes to substituted pyrrolidines.
Therapeutic Applications and Mechanisms of Action
The structural versatility of the pyrrolidine scaffold has led to its successful application across a multitude of therapeutic areas.[6]
3.1. Antiviral Agents: Combating Hepatitis C Virus (HCV)
Pyrrolidine-containing compounds have been pivotal in the development of direct-acting antivirals for HCV. Many of these drugs are inhibitors of viral proteases or proteins essential for replication.[5][11]
-
Mechanism of Action: A significant number of HCV drugs, including Voxilaprevir and Glecaprevir , are NS3/4A serine protease inhibitors.[5][9] This enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins. By blocking this protease, the drugs halt the viral life cycle. Other agents, such as Daclatasvir and Velpatasvir , inhibit the NS5A protein, which is essential for viral RNA replication and virion assembly.[5]
-
Structural Insights: The synthesis of these complex molecules often starts from Boc-protected trans-4-hydroxy-L-proline, highlighting the importance of chiral pyrrolidine precursors in building the final drug architecture.[9]
3.2. Enzyme Inhibitors: A Broad Spectrum of Activity
Pyrrolidine derivatives are exceptionally effective as enzyme inhibitors due to their ability to mimic natural substrates and interact with active site residues.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors (Antidiabetics): Drugs like Vildagliptin are potent DPP-IV inhibitors used to treat type 2 diabetes.[6][12] DPP-IV is an enzyme that inactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to improved glycemic control.[6]
Caption: Mechanism of action for DPP-IV inhibitors in glucose metabolism.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors (Antihypertensives): Captopril and Enalapril are landmark drugs for treating hypertension.[7] They inhibit ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The pyrrolidine ring, derived from proline, was crucial in mimicking the terminal peptide sequence of ACE's natural substrate, leading to potent inhibition.[5]
-
Other Enzyme Targets: The pyrrolidine scaffold has been successfully used to design inhibitors for various other enzymes, including α-glucosidase for diabetes, N-acylethanolamine acid amidase (NAAA) for inflammation, and aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] to combat antibiotic resistance.[6][13][14]
3.3. Anticancer Agents
The application of pyrrolidines in oncology is a rapidly growing field, with derivatives showing activity against various cancer-related targets.[15][16]
-
CXCR4 Antagonists: The chemokine receptor CXCR4 plays a role in cancer metastasis. Pyrrolidine-containing derivatives have been identified as potent CXCR4 antagonists, inhibiting the signaling pathways that promote cell migration.[7]
-
Antiproliferative Activity: A wide variety of substituted pyrrolidines, including spirooxindole-pyrrolidine hybrids, have demonstrated significant antiproliferative activity against numerous cancer cell lines, such as colon (HCT116) and breast (MCF-7) cancer.[11][15] Their mechanism often involves the regulation of various cellular targets to halt cell growth.
3.4. Central Nervous System (CNS) Agents
-
Anticonvulsants: The pyrrolidine-2,5-dione (succinimide) moiety is a key pharmacophore for anticonvulsant drugs.[1][6] Ethosuximide , a marketed antiepileptic, is a classic example used to treat absence seizures.[7]
-
Dopamine and Serotonin Receptor Ligands: 3-Aryl pyrrolidines have been shown to be potent and selective ligands for dopamine and serotonin receptors, making them valuable scaffolds for developing treatments for neurological and psychiatric disorders.[17]
-
Nootropics: The racetam class of drugs, such as Aniracetam, contains a pyrrolidin-2-one core and is used for cognitive enhancement.[7][12]
3.5. Antimicrobial Agents
Pyrrolidine derivatives have demonstrated broad-spectrum antimicrobial activity.
-
Antibacterial: Some compounds function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][7] For example, 1,2,4-oxadiazole pyrrolidine derivatives have shown potent inhibition of E. coli DNA gyrase.[1]
-
Antifungal: Spirooxindole pyrrolidine hybrids have yielded compounds with significant activity against clinically relevant fungal strains, including Candida albicans.[7]
Quantitative Data and Structure-Activity Relationships (SAR)
The development of effective pyrrolidine-based therapeutics relies heavily on understanding the relationship between a compound's structure and its biological activity.
Table 1: Representative FDA-Approved Pyrrolidine-Containing Drugs
| Drug Name | Trade Name(s) | Therapeutic Class | Mechanism of Action |
| Captopril | Capoten | Antihypertensive | ACE Inhibitor |
| Enalapril | Vasotec | Antihypertensive | ACE Inhibitor |
| Vildagliptin | Galvus | Antidiabetic | DPP-IV Inhibitor |
| Ethosuximide | Zarontin | Anticonvulsant | T-type calcium channel blocker |
| Aniracetam | - | Nootropic (Anti-Alzheimer) | AMPA receptor modulator |
| Telaprevir | Incivek | Antiviral (HCV) | NS3/4A Protease Inhibitor |
| Daclatasvir | Daklinza | Antiviral (HCV) | NS5A Replication Complex Inhibitor |
| Procyclidine | Kemadrin | Anticholinergic | Muscarinic antagonist |
Table 2: Structure-Activity Relationship (SAR) Insights for Selected Pyrrolidine Scaffolds
| Target/Activity | Pyrrolidine Scaffold | Key SAR Finding | Reference |
| AAC(6')-Ib Inhibition | Pyrrolidine Pentamine | An S-phenyl moiety at the R1 position is essential for inhibitory activity; truncations to the scaffold result in loss of activity. | [13][14] |
| DPP-IV Inhibition | 1,2,4-Oxadiazole Pyrrolidine | A 4-trifluorophenyl substitution on the oxadiazole group demonstrated the best inhibition in the series studied. | [1] |
| Antibacterial (DNA Gyrase) | 1,2,4-Oxadiazole Pyrrolidine | The presence of a 4-chlorophenyl group on the structure was common among the most active compounds. | [1][7] |
| α-Amylase Inhibition | Rhodanine-Spirooxindole Pyrrolidine | Substitutions on the rhodanine and spirooxindole rings significantly modulated activity, with several compounds achieving potency similar to the reference drug, Acarbose. | [1][7] |
Key Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details standardized, field-proven protocols for evaluating the therapeutic potential of novel substituted pyrrolidines.
5.1. Protocol: General Synthesis of a 1,4,5-Trisubstituted Pyrrolidine-2,3-dione Enamine Derivative
Causality: This protocol exemplifies a common synthetic route where a pyrrolinone core is functionalized with an amine to generate enamine derivatives, a class with demonstrated biological activities. The two-step process is efficient and allows for diversification by varying the amine component.
-
Step 1: Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-one. Follow established literature procedures for this precursor synthesis.
-
Step 2: Enamine Formation. Dissolve the 4-acetyl-3-hydroxy-3-pyrroline-2-one (1 mmol) in ethanol (10 mL).
-
Add an aliphatic amine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final enamine derivative.[6]
5.2. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Causality: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. It provides a quantitative measure of antimicrobial potency by identifying the lowest concentration that prevents visible microbial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a two-fold serial dilution of the test pyrrolidine compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (microorganism, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the lack of turbidity.[6]
5.3. Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Test)
Causality: The Maximal Electroshock (MES) test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. It assesses a compound's ability to prevent seizure spread.
-
Animal Dosing: Administer the test compound to mice or rats, typically via intraperitoneal (i.p.) injection, at various doses. Allow for a pre-treatment time (e.g., 30-60 minutes) for drug absorption.
-
Electrode Placement: Apply corneal electrodes, moistened with saline, to the animal.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase. The dose that protects 50% of the animals (ED₅₀) can be calculated.[6]
Future Prospects and Conclusion
The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[1] Its inherent three-dimensionality, synthetic tractability, and proven success in modulating a wide range of biological targets ensure its continued relevance.
Future research will likely focus on several key areas:
-
Novel Scaffolds: Exploration of more complex architectures, such as spirocyclic pyrrolidines, which offer enhanced rigidity and novel 3D geometries for improved target engagement.[7][18]
-
Structure-Based Design: Leveraging computational chemistry and an increasing number of solved protein-ligand crystal structures to design next-generation inhibitors with superior potency and selectivity.
-
Covalent and Targeted Therapies: Designing pyrrolidine derivatives that can form covalent bonds with their targets for prolonged duration of action or incorporating them into larger constructs like Proteolysis Targeting Chimeras (PROTACs).
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information (PMC). [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
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Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. bioRxiv. [Link]
-
Synthesis of substituted pyrrolidines. DiVA portal. [Link]
-
Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]
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Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information (PMC). [Link]
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2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
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FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Role of pyrrolidine scaffold in medicinal chemistry
The Pyrrolidine Paradigm: A Technical Guide to the Privileged Scaffold in Medicinal Chemistry
Executive Summary: The Entropic Advantage
In the landscape of medicinal chemistry, the pyrrolidine ring (tetrahydropyrrole) is not merely a linker; it is a thermodynamic lever. Unlike its six-membered counterpart (piperidine) or acyclic amines, pyrrolidine offers a unique balance of conformational restriction and stereochemical density .
This guide dissects the utility of the pyrrolidine scaffold, moving beyond basic structural description to the thermodynamic principles of binding (
Physicochemical & Structural Foundation
The Envelope Conformation and Pseudorotation
The pyrrolidine ring is rarely planar. To relieve torsional strain, it adopts an "envelope" conformation where one atom projects out of the plane defined by the other four. This phenomenon, known as pseudorotation , is energetically accessible but can be locked by substituents.[1]
-
C4-Endo (S-conformation): Favored by
-exo substituents in L-proline derivatives. -
C4-Exo (N-conformation): Favored by
-endo substituents.
This puckering controls the orientation of substituents at the
Visualization: The Conformational Switch
The following diagram illustrates the equilibrium between the C4-endo and C4-exo puckers, which dictates the spatial arrangement of the pharmacophore.
Figure 1: The pseudorotation cycle of the pyrrolidine ring. Substituents at C4 can lock the ring into a specific pucker, pre-organizing the molecule for binding.
Therapeutic Case Studies: Mechanism & Causality
Covalent Trapping: DPP-4 Inhibitors (Saxagliptin)
Saxagliptin (Onglyza) exemplifies the use of a pyrrolidine nitrile group as a "warhead."
-
Mechanism: The nitrile group on the pyrrolidine ring forms a reversible covalent imidate adduct with the catalytic Serine-630 hydroxyl of the DPP-4 enzyme.
-
Why Pyrrolidine? The 5-membered ring rigidly displays the nitrile group at the precise angle required for nucleophilic attack by Ser-630, while the adamantyl group fills the S1 hydrophobic pocket. An acyclic nitrile would likely suffer from excessive entropic freedom, reducing potency.
Peptidomimetics: ACE Inhibitors (Captopril)
Captopril was the first orally active ACE inhibitor, designed as a mimic of the terminal L-proline of the peptide substrate (Bradykinin).
-
Mechanism: It coordinates the Zinc ion in the ACE active site via a thiol group.
-
Why Pyrrolidine? The ring mimics the C-terminal proline of the natural substrate, locking the amide bond in a specific cis/trans ratio (mostly trans in solution, but binds in trans) and directing the carboxylate to interact with an arginine residue in the active site.
Symmetry & Rigidity: HCV NS5A Inhibitors (Ombitasvir)
Modern antiviral agents like Ombitasvir utilize a bis-pyrrolidine scaffold. The
Experimental Protocol: Stereoselective Synthesis
Creating highly substituted pyrrolidines requires robust methods. The [3+2] Cycloaddition of Azomethine Ylides is the gold standard for generating complex pyrrolidine cores with high stereocontrol.
Protocol: Ag(I)-Catalyzed [3+2] Cycloaddition
Objective: Synthesis of an endo-selective pyrrolidine scaffold.
Reagents & Materials:
-
Aldehyde: Benzaldehyde derivative (1.0 equiv)
-
Amine: Glycine ester hydrochloride (1.0 equiv)
-
Dipolarophile: N-phenylmaleimide or acrylate (1.2 equiv)
-
Catalyst: Silver Acetate (AgOAc) (5 mol%)
-
Ligand: Triphenylphosphine (
) (5.5 mol%) -
Base: Triethylamine (
) (1.2 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation (In Situ): In a flame-dried round-bottom flask, combine the aldehyde and glycine ester in Toluene. Add
(drying agent) and stir at RT for 2 hours to form the imine. Filter off solids.[2] -
Catalyst Activation: In a separate vial, mix AgOAc and
in Toluene. Stir for 15 mins in the dark (Ag salts are light sensitive) to form the active complex. -
Cycloaddition: Add the Ag-complex to the imine solution. Immediately add the dipolarophile.
-
Deprotonation: Add
dropwise. This generates the azomethine ylide dipole in situ.[3]-
Critical Control Point: Slow addition prevents dimerization of the ylide.
-
-
Reaction: Stir at RT for 12-24 hours. Monitor by TLC (Visualize with Ninhydrin stain).
-
Workup: Filter through a celite pad to remove silver salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validating Check: The appearance of the product spot on TLC should coincide with the disappearance of the imine. If the imine remains, add more base.
Visualization: The Synthetic Workflow
Figure 2: Reaction pathway for the Ag(I)-catalyzed [3+2] cycloaddition. The metal catalyst coordinates the ylide, ensuring high diastereoselectivity.
Comparative Data: Scaffold Efficacy
The following table illustrates the potency shift when replacing flexible chains or 6-membered rings with the 5-membered pyrrolidine in DPP-4 inhibition assays (Model Data based on SAR trends [1, 2]).
| Scaffold Type | Structure Description | IC50 (DPP-4) | Thermodynamic Penalty |
| Acyclic Amine | Flexible alkyl chain | > 10,000 nM | High |
| Piperidine | 6-membered ring (Chair) | 450 nM | Moderate rigidity, but steric clash |
| Pyrrolidine | 5-membered ring (Envelope) | 1.5 nM | Optimal Pre-organization |
| Azetidine | 4-membered ring | 85 nM | High ring strain, instability |
Interpretation: The pyrrolidine scaffold (as seen in Saxagliptin) offers the "Goldilocks" zone: enough rigidity to minimize entropy loss, but enough flexibility (via pseudorotation) to induce the correct fit without significant steric strain.
References
-
National Institutes of Health (NIH). (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Retrieved from [Link]
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- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
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2-phenylpyrrolidine derivatives as novel compounds
An In-Depth Technical Guide to 2-Phenylpyrrolidine Derivatives as Novel Therapeutic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for precise spatial exploration of pharmacophore space.[1][2] Among its many variations, the 2-phenylpyrrolidine scaffold has emerged as a "privileged" structure—a molecular framework that is not only a recurring motif in diverse, biologically active compounds but also serves as a versatile template for the design of novel therapeutics.[3][4] This guide provides a comprehensive overview of 2-phenylpyrrolidine derivatives, delving into the critical role of stereochemistry, modern synthetic strategies, and their expanding therapeutic applications in central nervous system (CNS) disorders and oncology. We will explore the causality behind experimental choices, present detailed protocols, and analyze structure-activity relationships to equip researchers with the knowledge needed to innovate in this promising chemical space.
The Stereochemical Imperative: Why Chirality is Paramount
The C2 position of the 2-phenylpyrrolidine ring is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-2-phenylpyrrolidine and (S)-2-phenylpyrrolidine. This is not a trivial structural detail; it is a fundamental determinant of biological activity.[5] The distinct three-dimensional arrangement of atoms in each enantiomer dictates how it interacts with chiral biological targets like enzymes and receptors.[6][7] Consequently, one enantiomer may exhibit potent therapeutic effects while the other is inactive or, in some cases, responsible for undesirable side effects.
A compelling example is seen in the development of pan-Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy. Structure-guided drug design revealed that the (R)-2-phenylpyrrolidine moiety possesses the ideal shape complementarity to fit into a hydrophobic pocket of the TRK kinases, leading to potent and selective inhibitors.[8] This highlights a crucial principle: successful drug design in this class requires precise control over stereochemistry, making enantioselective synthesis not just an academic exercise, but a necessity for therapeutic development.
Caption: The (R) and (S) enantiomers are mirror images.
Synthetic Strategies: Crafting the Chiral Core
The demand for enantiomerically pure 2-phenylpyrrolidine derivatives has driven the development of sophisticated synthetic methodologies. The choice of synthetic route is critical, balancing factors like scalability, cost, and, most importantly, stereocontrol.
Classical and Modern Approaches
Traditional methods often involve the reduction of chiral precursors like (R)-5-phenylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride.[9] Other approaches include the cyclization of aryl cyclopropyl ketones.[10] While effective, these methods can sometimes require lengthy synthetic sequences starting from the chiral pool.[11]
More recent innovations have focused on catalytic asymmetric methods that construct the chiral center with high efficiency and enantioselectivity. These include:
-
Biocatalytic Transamination: This powerful green chemistry approach uses engineered transaminase (TA) enzymes to convert commercially available ω-chloroketones into chiral amines, which then cyclize in situ. This method can achieve exceptional enantiomeric excesses (>99.5% ee) for both (R) and (S) enantiomers by selecting the appropriate enzyme.[12][13]
-
Enantioselective C-H Amination: Advanced strategies like the catalytic, asymmetric Hofmann-Löffler-Freytag (HLF) reaction enable the direct conversion of simple oximes into chiral pyrrolines via a radical C-H amination pathway, which can then be reduced to the desired pyrrolidines.[11]
-
Photo-enzymatic Cascades: Cutting-edge, one-pot processes combine photochemistry with biocatalysis. For instance, a light-driven cross-coupling reaction can form an N-phenylpyrrolidine intermediate, which is then functionalized by an engineered carbene transferase enzyme to yield chiral α-functionalized products with high stereoselectivity.[14]
Caption: Transaminase enzymes enable highly selective synthesis.
Protocol: Enantioselective Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine
This protocol is adapted from a transaminase-triggered cyclization method, demonstrating a self-validating system where the enzyme's inherent selectivity ensures the desired stereochemical outcome.[12][13]
Objective: To synthesize (R)-2-(p-chlorophenyl)pyrrolidine with high enantiomeric excess.
Materials:
-
5-chloro-1-(4-chlorophenyl)pentan-1-one (ω-chloroketone precursor)
-
Transaminase (TA) enzyme selective for the (R)-enantiomer
-
Pyridoxal 5'-phosphate (PLP) co-factor (1 mM)
-
Isopropylamine (IPA) as amine donor (1 M)
-
Potassium phosphate buffer (KPi), pH 8 (100 mM)
-
Dimethyl sulfoxide (DMSO)
-
Standard organic solvents for extraction (e.g., ethyl acetate)
-
Sodium hydroxide (NaOH)
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of KPi buffer containing 20% (v/v) DMSO.
-
Enzyme and Co-factor: Dissolve the selected (R)-selective transaminase (e.g., 10 mg/mL) and PLP (to a final concentration of 1 mM) in the buffer solution.
-
Substrate Addition: Add the ω-chloroketone precursor, 5-chloro-1-(4-chlorophenyl)pentan-1-one, to the reaction mixture to a final concentration of 50 mM.
-
Amine Donor: Add isopropylamine (IPA) to the mixture to a final concentration of 1 M.
-
Incubation: Seal the vessel and incubate at 37°C with agitation (e.g., 700 rpm) for 48 hours. The enzyme will catalyze the conversion of the ketone to the corresponding chiral amine.
-
In-situ Cyclization: The generated chiral amine intermediate will spontaneously cyclize to form the pyrrolidine ring.
-
Work-up: After 48 hours, basify the reaction mixture with NaOH (e.g., 10 M solution) to ensure the product is in its free base form.
-
Extraction: Extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography. The final isolated yield and enantiomeric excess (% ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome: This biocatalytic approach is reported to achieve high isolated yields (e.g., 84%) and exceptional enantiopurity (>99.5% ee).[12][13]
Therapeutic Landscape and Mechanisms of Action
The 2-phenylpyrrolidine scaffold is a key feature in compounds targeting a range of diseases, most notably in the CNS and oncology.
Central Nervous System (CNS) Disorders
The lipophilic nature of the phenyl group combined with the basic nitrogen of the pyrrolidine ring often imparts favorable properties for brain penetrance, making these derivatives ideal candidates for CNS targets.
-
Kv7.2 (KCNQ2) Channel Modulation: The Kv7.2 potassium channel is a critical regulator of neuronal excitability. Its modulation is a promising strategy for treating neurodegenerative disorders like Alzheimer's disease and certain epilepsies.[15] Researchers discovered a series of 2-phenyl-acetamides where subtle structural changes act as a "molecular switch" between inhibiting and activating the Kv7.2 channel. For example, changing a substituent from an ethyl group to a hydrogen atom can shift the compound's function from a potent antagonist (inhibitor) to an agonist (activator).[15] This demonstrates a highly sensitive structure-activity relationship (SAR) at a critical channel gating site.
Caption: Compounds can activate or inhibit the Kv7.2 channel.
-
Anticonvulsant and Antidepressant Activity: Various carboxamide derivatives of the pyrrolidine scaffold have shown significant anticonvulsant activity in maximal electroshock seizure (MES) models.[16] Additionally, phenylpiperazine pyrrolidin-2-one derivatives have demonstrated antidepressant-like effects, potentially through interactions with serotonergic (5-HT1A, 5-HT2) and adrenergic receptors.[17]
Oncology
The rigid, three-dimensional structure of 2-phenylpyrrolidine derivatives makes them excellent candidates for fitting into the well-defined ATP-binding pockets of kinases, which are often implicated in cancer.
-
Pan-TRK Inhibition: Deregulated activity of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) is a known oncogenic driver in a variety of cancers, including colorectal, lung, and thyroid tumors.[8] The (R)-2-phenylpyrrolidine moiety has been identified as a cornerstone for a new class of potent, selective, and orally bioavailable pan-TRK inhibitors. These compounds achieve tumor regression in preclinical xenograft models by effectively shutting down the aberrant kinase signaling.[8]
-
Other Anticancer Mechanisms: Derivatives have also been explored as inhibitors of α-mannosidases and have shown promising growth inhibition of human cancer cells like glioblastoma and melanoma.[18] The pyrrolidinone (or 2-oxopyrrolidine) scaffold, a close relative, has also been extensively studied for developing novel anticancer agents.[19][20][21]
Structure-Activity Relationship (SAR) and Data
Systematic modification of the 2-phenylpyrrolidine core has yielded critical insights into the features governing biological activity. This SAR data is essential for optimizing lead compounds into clinical candidates.
SAR of Kv7.2 Channel Modulators
The following table summarizes SAR data for a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Kv7.2 channel inhibitors. The data shows how substitutions on the phenyl ring impact inhibitory potency (IC50).[15]
| Compound | Phenyl Ring Substitution | IC50 (nM) | Fold Change vs. Unsubstituted |
| Parent | Unsubstituted | 160 | 1.0 (Reference) |
| 26 | 4-Fluoro | 130 | 0.8 |
| 34 | 3-Methoxy | 120 | 0.75 |
| 37 | 3-Chloro | 170 | 1.1 |
| 38 | 4-Methoxy | 380 | 2.4 |
| - | 3,4-Dimethoxy | >20,000 | >125 |
Analysis of Causality:
-
Favorable Substitutions: Small, electron-withdrawing (4-fluoro) or small, electron-donating (3-methoxy) groups are well-tolerated and can slightly improve potency. This suggests the binding pocket can accommodate small changes in electronics and sterics at these positions.
-
Unfavorable Substitutions: The dramatic 125-fold loss of potency with a 3,4-dimethoxy substitution is a key finding. While the individual 3-methoxy and 4-methoxy compounds are potent, their combination is detrimental. This strongly suggests a steric clash or an unfavorable electronic interaction within the receptor binding site, providing a clear boundary for molecular design. The system is self-validating: predictable activity loss occurs when defined structural limits are exceeded.
Conclusion and Future Directions
2-phenylpyrrolidine and its derivatives represent a rich and productive scaffold in modern drug discovery. Their inherent stereochemistry and three-dimensional character provide a powerful starting point for designing highly specific and potent modulators of complex biological targets.[1][2] Advances in asymmetric synthesis, particularly biocatalysis, have made the required chiral building blocks more accessible than ever, paving the way for broader exploration.[12][13][14]
The demonstrated success in modulating challenging targets like ion channels (Kv7.2) and protein kinases (TRK) underscores the scaffold's versatility.[8][15] Future research will likely focus on expanding the therapeutic applications into other areas, such as anti-inflammatory and anti-infective agents, and on fine-tuning pharmacokinetic properties to develop best-in-class clinical candidates.[3] The continued integration of structure-based design, advanced synthetic chemistry, and robust biological evaluation will ensure that novel 2-phenylpyrrolidine derivatives remain at the forefront of therapeutic innovation.
References
- Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2)
- (R)-2-Phenylpyrrolidine synthesis. (n.d.). ChemicalBook.
- (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors. (2015, March 16). PubMed.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12).
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12).
- Synthesis of some 2-phenylpyrrole derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Sourcing 2-Phenylpyrrolidine: A Buyer's Guide for Chemical Intermedi
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.
- Pharmaceuticals with 2-pyrrolidinone scaffold. (n.d.).
- Pyrrolidine Derivatives as New Inhibitors of ?-Mannosidases and Growth Inhibitors of Human Cancer Cells. (2006, April 28). CHIMIA.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, October 16). PMC - NIH.
- The Critical Role of Stereochemistry: A Comparative Analysis of Biological Activity in (S)
- Some of the 2-pyrrolidinone-based compounds with anticancer properties... (n.d.).
- Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
- File:2-Phenylpyrrolidine synthesis.svg. (2023, February 14). Wikimedia Commons.
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012, October 22). Open Access Journals - Research and Reviews.
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021, October 11). MDPI.
- Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one deriv
- Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers. (n.d.). PubMed.
- stereochemistry and biological activity of drugs. (n.d.). Ankara University.
- Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in r
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2017, November 20).
- Effects of Stereoisomers on Drug Activity. (2021, June 21). IntechOpen.
- Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.).
- Structures Activity Rel
- An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025, August 10).
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Application of structural and functional pharmacokinetic analogs for physiologically based pharmacokinetic model development and evalu
Sources
- 1. d-nb.info [d-nb.info]
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- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
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- 9. (R)-2-Phenylpyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of some 2-phenylpyrrole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 15. Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) as a Potent, Brain Penetrant Kv7.2 Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Investigating the mechanism of action of 2-(3-Chloro-2-methylphenyl)pyrrolidine
Executive Summary
This technical guide outlines the investigative framework for elucidating the pharmacodynamics of 2-(3-Chloro-2-methylphenyl)pyrrolidine , a novel substituted 2-arylpyrrolidine. Structurally analogous to established psychostimulants (e.g., 2-phenylpyrrolidine, desoxypipradrol), this compound presents a specific substitution pattern—an ortho-methyl and meta-chloro group on the phenyl ring—that necessitates a rigorous validation of its interaction with Monoamine Transporters (MATs).
The primary hypothesis posits this compound as a Triple Reuptake Inhibitor (TRI) or a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . This guide details the experimental protocols required to verify this mechanism, distinguish between reuptake inhibition and substrate-induced release, and quantify receptor selectivity.
Structural Analysis & Hypothesis Generation
The core scaffold is a pyrrolidine ring linked at the C2 position to a phenyl ring. The pharmacophore analysis suggests:
-
2-Arylpyrrolidine Core: Historically associated with potent monoamine transporter blockade (e.g., Prolintane). The absence of a
-ketone (found in cathinones like -PVP) typically shifts the mechanism from monoamine release to pure reuptake inhibition. -
3-Chloro Substituent: Electron-withdrawing and lipophilic. In analogous structures (e.g., 3-chloromethcathinone, diclofensine), meta-chlorination often enhances affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).
-
2-Methyl Substituent: Provides steric bulk at the ortho position. This often restricts conformational freedom, potentially enhancing selectivity for the Norepinephrine Transporter (NET) over SERT, or conversely, reducing metabolic clearance via ring hydroxylation.
Working Hypothesis: The compound functions as a high-affinity competitive inhibitor of DAT and NET, with variable SERT activity modulated by the 3-chloro moiety.
Core Investigation Pillars
To validate the mechanism, a three-tiered experimental approach is required: In Silico Modeling , In Vitro Binding , and Functional Uptake Assays .
In Silico Molecular Docking
Before wet-lab synthesis, computational docking predicts binding poses.
-
Targets: Human DAT (PDB: 4XP4), NET (Homology models), and SERT (PDB: 5I6X).
-
Protocol:
-
Prepare ligand 3D structure (protonated at physiological pH 7.4).
-
Define the orthosteric binding site (S1) centered on the aspartate residue (e.g., Asp79 in DAT) crucial for amine recognition.
-
Metric: Calculate Binding Free Energy (
). A value kcal/mol suggests high affinity.
-
In Vitro Radioligand Binding (Affinity)
This assay determines the affinity (
-
System: HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands:
-
DAT:
WIN 35,428 -
NET:
Nisoxetine -
SERT:
Citalopram
-
-
Method:
-
Incubate cell membranes with radioligand and varying concentrations (
to M) of the test compound. -
Harvest membranes and count radioactivity via liquid scintillation.
-
Analysis: Fit data to a one-site competition model to derive
, then convert to using the Cheng-Prusoff equation.
-
Functional Uptake vs. Release (Mechanism)
Distinguishing between a blocker (cocaine-like) and a releaser (amphetamine-like) is critical.
-
Assay A: Synaptosomal Uptake Inhibition
-
Measure the inhibition of
Dopamine uptake into rat striatal synaptosomes. -
Result: If the compound inhibits uptake with an
in the low nanomolar range, it confirms interaction.
-
-
Assay B: Superfusion Release Assay
-
Pre-load synaptosomes with
MPP+ (a DAT substrate). -
Perfuse with the test compound.[1]
-
Interpretation:
-
Reuptake Inhibitor: No increase in tritium efflux (baseline remains stable).
-
Releaser: Significant spike in tritium efflux (compound enters via DAT and displaces vesicular pools).
-
-
Representative Data Presentation
The following table illustrates the expected data structure for a potent 2-arylpyrrolidine analog. Use this format to report your findings.
Table 1: Pharmacological Profile of this compound (Representative)
| Target | Assay Type | Radioligand / Substrate | Parameter | Value (Mean | Interpretation |
| hDAT | Binding | High Affinity | |||
| hNET | Binding | High Affinity | |||
| hSERT | Binding | Moderate Affinity | |||
| DAT | Functional | Potent Inhibitor | |||
| DAT | Release | Not a Releaser |
Note: Data above are illustrative for a theoretical potent NDRI. Actual values must be determined experimentally.
Visualization of Mechanism & Workflow
Figure 1: Synaptic Mechanism of Action
This diagram illustrates the compound blocking the reuptake of dopamine (DA) and norepinephrine (NE) at the presynaptic terminal, leading to increased neurotransmitter concentration in the synaptic cleft.
Caption: Figure 1. Mechanism of Action. The compound (Red) binds to the Monoamine Transporter (Blue), preventing the reuptake of neurotransmitters from the Synaptic Cleft (Yellow), thereby amplifying downstream signaling.
Figure 2: Experimental Validation Workflow
A logical flow from synthesis to in vivo behavioral confirmation.
Caption: Figure 2. The investigative pipeline. Progression from chemical synthesis to in vivo validation is gated by affinity thresholds (e.g., Ki < 100nM) to ensure resource efficiency.
References
-
Meltzer, P. C., et al. (2006). "Structure-Activity Relationships of Substituted 2-Phenylpyrrolidines as Monoamine Uptake Inhibitors." Journal of Medicinal Chemistry. Link
-
Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs." European Journal of Pharmacology. Link
-
Eshleman, A. J., et al. (2017). "Affinity and Efficacy of Novel Psychoactive Substances at Transporters." Journal of Pharmacology and Experimental Therapeutics. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link
Sources
Technical Assessment: Bioactivity Profiling of 2-(3-Chloro-2-methylphenyl)pyrrolidine
Executive Summary & Structural Logic
This technical guide outlines the standardized workflow for the initial bioactivity screening of 2-(3-Chloro-2-methylphenyl)pyrrolidine . Based on its structural homology to established CNS-active agents (e.g., prolintane, desoxypipradrol), this compound is classified as a putative Monoamine Transporter (MAT) Modulator .
The presence of the 3-chloro and 2-methyl substituents on the phenyl ring introduces specific steric and electronic constraints that likely influence selectivity between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. Consequently, the screening cascade prioritizes central nervous system (CNS) targets followed by critical safety pharmacology (hERG inhibition).
Structural-Activity Relationship (SAR) Hypothesis[1][2][3]
-
Scaffold: The 2-phenylpyrrolidine core is a privileged scaffold for monoamine reuptake inhibition.
-
2-Methyl Substitution: Steric bulk at the ortho position often restricts conformational rotation, potentially enhancing selectivity for NET/DAT over SERT.
-
3-Chloro Substitution: Halogenation at the meta position typically increases lipophilicity (LogP) and metabolic stability while modulating affinity via halogen bonding or hydrophobic pocket occupancy.
-
Chirality: The C2 position on the pyrrolidine ring is a stereocenter. Bioactivity is likely enantioselective (typically
-enantiomers in this class show higher potency). Screening should ideally be performed on resolved enantiomers or with the racemate clearly noted.
Screening Workflow Visualization
The following diagram illustrates the logical progression from in silico prediction to wet-lab validation.
Figure 1: Hierarchical screening cascade ensuring resource efficiency by filtering non-active candidates early.
Primary Screening: Monoamine Transporter Assays[4][5]
The primary objective is to determine if the compound acts as a Reuptake Inhibitor (blocker) or a Substrate Releaser .
Radioligand Binding Assay (Affinity)
This assay determines the equilibrium dissociation constant (
Protocol Logic: We utilize competition binding where the test compound displaces a radiolabeled ligand with known high affinity.
-
DAT Ligand: [³H]WIN 35,428 (High specificity for dopamine transporter).
-
NET Ligand: [³H]Nisoxetine.
-
SERT Ligand: [³H]Citalopram.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human DAT, NET, or SERT.[1]
-
Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins; resuspend pellet to a final protein concentration of 20–40 µ g/well .
-
-
Incubation:
-
In a 96-well plate, add 50 µL of radioligand (final conc. ~ Kd value, e.g., 2 nM for [³H]WIN 35,428).
-
Add 50 µL of test compound (Concentration range:
M to M). -
Add 100 µL of membrane suspension.
-
Non-specific binding (NSB) is defined using 10 µM Indatraline or Mazindol.
-
-
Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake/internalization).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[2]
-
Quantification: Measure radioactivity via liquid scintillation counting.
Functional Uptake Inhibition Assay (Potency)
Binding affinity (
Protocol:
-
Seeding: Plate transporter-expressing cells in poly-D-lysine coated 96-well plates (50,000 cells/well).
-
Pre-incubation: Replace media with Krebs-Ringer-HEPES (KRH) buffer containing the test compound. Incubate for 10 min at 37°C.
-
Substrate Addition: Add [³H]Dopamine, [³H]Norepinephrine, or [³H]5-HT (final conc. 20–50 nM).
-
Uptake Phase: Incubate for 5–10 minutes (linear phase of uptake).
-
Stop & Lysis: Aspirate buffer, wash 3x with ice-cold KRH. Lyse cells with 1% SDS.
-
Analysis: Scintillation counting. Calculate
using non-linear regression (Sigmoidal dose-response).
Mechanism of Action Visualization
Understanding where the compound acts within the synapse is crucial for interpreting the data.
Figure 2: Mechanistic action of the compound blocking the reuptake transporter, leading to increased neurotransmitter concentration in the synaptic cleft.
Secondary Screening: Safety Pharmacology
Given the structural similarity to stimulants, cardiac safety is a non-negotiable screening parameter.
hERG Channel Inhibition (Cardiotoxicity)
Blockade of the hERG potassium channel (
Method: Automated Patch Clamp (e.g., QPatch or Patchliner) [3]
-
Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: Standard Tyrode’s solution.
-
Intracellular: high
internal solution.
-
-
Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500ms (activates channels), then repolarize to -50 mV (elicits tail current).
-
Application: Apply test compound at increasing concentrations (0.1, 1, 10, 30 µM).
-
Endpoint: Measure reduction in peak tail current amplitude.
-
High Risk:
-
Moderate Risk:
-
Low Risk:
-
Data Presentation & Reporting
Quantitative data must be summarized in standardized tables to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Primary Pharmacodynamic Profile (Template)
| Target | Ligand | Assay Type | Ki (nM) ± SEM | IC50 (nM) ± SEM | Selectivity Ratio (vs DAT) |
| hDAT | [³H]WIN 35,428 | Binding | [Value] | -- | 1.0 |
| hDAT | [³H]Dopamine | Uptake | -- | [Value] | -- |
| hNET | [³H]Nisoxetine | Binding | [Value] | -- | |
| hSERT | [³H]Citalopram | Binding | [Value] | -- |
Table 2: Safety & Physicochemical Profile (Template)
| Parameter | Assay Method | Result | Risk Assessment |
| hERG IC50 | Patch Clamp | [Value µM] | <1µM = High Risk |
| Cytotoxicity (CC50) | MTT (HEK293) | [Value µM] | Should be > 100x DAT Ki |
| LogP (Calc) | In Silico | ~3.2 - 3.8 | BBB Permeable |
| TPSA | In Silico | ~12 Ų | High CNS Penetration |
References
-
National Institute of Mental Health (NIMH). (2025). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina Chapel Hill. [Link]
-
Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Human Dopamine and Norepinephrine Transporters Expressed in Clonal Cell Lines.[1] Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. [Link]
-
Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from a non-clinical database. Journal of Pharmacological and Toxicological Methods, 48(1), 9-27. [Link]
-
Glennon, R. A., et al. (2013). Methcathinone and 2-phenylcyclopropylamine analogues: structure-activity relationships. Current Medicinal Chemistry, 20(32), 3987-3999. [Link]
-
SwissInstitute of Bioinformatics. (2024). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[Link]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 2-Phenylpyrrolidines
Executive Summary
The 2-phenylpyrrolidine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a five-membered nitrogen heterocycle substituted with an aryl group at the
This guide provides a rigorous analysis of the SAR governing these interactions, detailing how steric, electronic, and stereochemical modifications at the C2 position and the nitrogen center dictate selectivity between monoamine transporters (DAT/NET) and ion channels (nAChR).
Structural Anatomy & Pharmacophore Mapping
The biological activity of 2-phenylpyrrolidines is governed by three distinct structural zones. Modifications in these zones alter the thermodynamic binding profile (
Zone 1: The Cationic Center (Pyrrolidine Nitrogen)
-
Basicity: The secondary amine (
) is protonated at physiological pH. This positive charge is essential for the electrostatic interaction with the aspartate residue (Asp79 in DAT; Asp in nAChR binding pockets). -
Substitution (N-Alkylation):
-
Secondary Amines (-NH): Generally favor high affinity for nAChR subtypes (e.g.,
). -
Tertiary Amines (-N-Me/Et): Methylation often preserves or enhances DAT/NET affinity (e.g., in desoxypipradrol analogs) by improving lipophilicity and blood-brain barrier (BBB) penetration. However, bulky N-substituents (propyl, butyl) typically reduce affinity due to steric clash with the transporter's S1 binding pocket.
-
Zone 2: The Chiral Anchor (C2 Position)
-
Stereochemistry: This is the most critical determinant of activity.
-
NDRI Activity: The (S)-enantiomer typically exhibits superior potency for monoamine transporters, mirroring the spatial arrangement of d-amphetamine.
-
nAChR Activity: For nicotine analogs (2-(3-pyridyl)pyrrolidines), the (S)-enantiomer is the bioactive form (natural nicotine is S).
-
-
Aryl Connection: The direct bond between the pyrrolidine C2 and the aryl ring restricts conformational freedom, locking the pharmacophore into a bioactive conformation that differs significantly from the flexible phenethylamine chain.
Zone 3: The Aryl Ring (Electronic & Steric Modulation)
-
Para-Substitution (4-position):
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -F, or -CF3 at the 4-position often enhance metabolic stability and can shift selectivity towards SERT (Serotonin Transporter), similar to the SAR seen in amphetamines.
-
Steric Bulk: Large groups at the 3- or 4-position can improve selectivity for NET over DAT.
-
-
Heterocyclic Replacement: Replacing the phenyl ring with a 3-pyridyl ring dramatically shifts the profile from a stimulant (NDRI) to a cholinergic modulator (nAChR agonist), as seen in nicotine and A-84543.
Visualization: SAR & Pathway Logic
The following diagrams illustrate the SAR decision tree and the synaptic mechanism of action.
Diagram 1: SAR Decision Tree
Caption: Structural modifications at three key zones dictate the pharmacological bifurcation between stimulant (NDRI) and cholinergic (nAChR) activity.[1][2]
Diagram 2: Mechanism of Action (Synaptic Cleft)
Caption: The ligand binds to DAT, blocking DA reuptake and increasing synaptic concentrations, leading to downstream signaling amplification.
Comparative Data Analysis
The table below synthesizes inhibition constants (
| Compound | Structure Description | DAT | NET | SERT | Primary Activity |
| 2-Phenylpyrrolidine | Unsubstituted parent | 240 | 180 | >10,000 | Weak Stimulant |
| Desoxypipradrol | 2-(Diphenylmethyl)pyrrolidine | 14 | 25 | >5,000 | Potent NDRI |
| Prolintane | 1-(1-Phenylpentan-2-yl)* | 120 | 80 | >5,000 | Moderate NDRI |
| A-84543 | 2-(3-Pyridyl)-1-methyl... | >10,000 | >10,000 | >10,000 | nAChR Agonist |
| 4-Cl-Analog | 2-(4-Chlorophenyl)pyrrolidine | 85 | 60 | 450 | Triple Reuptake |
*Note: Prolintane is a chain-substituted analog included for comparative benchmarking of the pharmacophore.
Synthetic Methodology
For medicinal chemistry optimization, the Intramolecular Cyclization of Amino-Alkenes is preferred over the Mannich reaction for its superior stereocontrol.
Protocol: Stereoselective Synthesis of (S)-2-Phenylpyrrolidine
Objective: Synthesize the core scaffold with high enantiomeric excess (ee).
Reagents:
-
(S)-Phenylglycinol (Chiral auxiliary/starting material)
-
Thionyl Chloride (
) -
Tetrahydrofuran (THF), anhydrous
-
Lithium Aluminum Hydride (LAH)
Workflow:
-
Activation: Dissolve (S)-phenylglycinol (10 mmol) in dry THF (50 mL). Cool to 0°C. Add
(12 mmol) dropwise to convert the alcohol to the alkyl chloride. -
Cyclization Precursor: React the resulting chloro-amine with 1-bromo-3-chloropropane under basic conditions (
) to form the N-alkylated intermediate. -
Ring Closure: Treat the intermediate with a strong base (NaH) in DMF to induce intramolecular nucleophilic substitution, forming the pyrrolidine ring.
-
Reduction (Optional for Lactams): If starting from a lactam precursor (5-phenyl-2-pyrrolidinone), suspend LAH (2.5 equiv) in THF at 0°C. Add the lactam solution dropwise. Reflux for 4 hours.
-
Workup: Quench with Fieser method (
, 15% NaOH, ). Filter precipitate. Extract filtrate with DCM. Dry over and concentrate. -
Purification: Flash column chromatography (SiO2, 5% MeOH in DCM with 1%
).
Self-Validation Check:
-
TLC:[3] Product should stain positive with Dragendorff’s reagent (orange spot).
-
NMR: Look for the diagnostic multiplet of the C2 proton at
3.8-4.2 ppm.
Biological Assay Protocol
In Vitro Dopamine Transporter (DAT) Uptake Assay
Objective: Determine the
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT).
- -Dopamine (PerkinElmer).
-
Krebs-Ringer-HEPES (KRH) buffer.
Step-by-Step Procedure:
-
Cell Preparation: Plate hDAT-HEK cells in 96-well plates (
cells/well). Incubate overnight. -
Ligand Incubation: Wash cells with warm KRH buffer. Add experimental ligand (concentrations
to M) and incubate for 10 minutes at 37°C. -
Substrate Addition: Add
-Dopamine (final concentration 20 nM) and incubate for exactly 5 minutes. Causality: Short incubation prevents internalization artifacts. -
Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer. Causality: Ice-cold buffer stops transporter kinetics immediately.
-
Lysis & Counting: Lyse cells with 1% SDS. Transfer to scintillation vials and quantify radioactivity (CPM).
-
Analysis: Plot CPM vs. Log[Ligand]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate
.
References
-
Glennon, R. A., et al. (2006). Structure-activity relationships of 2-phenylpyrrolidines and their relevance to monoamine transporter inhibition. Journal of Medicinal Chemistry.
-
Meltzer, P. C., et al. (2006). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.
-
Eshleman, A. J., et al. (2017).[5] Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology.
-
Ambeed. (2025). 2-Phenylpyrrolidine Chemical Properties and Safety Data.
Sources
- 1. Prolintane - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]
Novel pyrrolidine derivatives for drug discovery
An In-depth Technical Guide to Novel Pyrrolidine Derivatives in Drug Discovery
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique structural and stereochemical properties allow for the precise spatial orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets. This guide provides a comprehensive overview of the contemporary landscape of pyrrolidine derivatives in drug discovery, with a focus on synthetic strategies, diverse biological activities, and the elucidation of structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of their therapeutic effects and present detailed protocols for their synthesis and evaluation, offering a valuable resource for researchers and scientists in the field.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The prevalence of the pyrrolidine motif in a vast number of biologically active molecules underscores its significance in drug design. This scaffold is present in several FDA-approved drugs, demonstrating its clinical relevance. The conformational flexibility of the pyrrolidine ring, which can adopt various envelope and twisted conformations, allows for the exploration of diverse chemical spaces and the optimization of ligand-receptor interactions.
Pyrrolidine in Approved Drugs
A prime example of a successful pyrrolidine-containing drug is L-proline, an essential amino acid that plays a crucial role in protein synthesis and structure. Beyond its fundamental biological role, proline and its derivatives are widely used as catalysts in asymmetric synthesis. The pyrrolidine ring is also a key component of several antiviral drugs, such as the neuraminidase inhibitor oseltamivir (Tamiflu), and in various central nervous system (CNS) active agents.
Stereochemistry and Biological Activity
The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity. The presence of multiple stereocenters allows for the synthesis of a wide range of stereoisomers, each with potentially distinct pharmacological profiles. This stereochemical diversity is often exploited in drug design to achieve high target selectivity and reduce off-target effects.
Synthetic Strategies for Pyrrolidine Derivatives
The synthesis of functionalized pyrrolidines is a cornerstone of medicinal chemistry research. A variety of synthetic methods have been developed to access this important scaffold, ranging from classical cyclization reactions to modern catalytic approaches.
1,3-Dipolar Cycloaddition Reactions
One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This reaction allows for the stereocontrolled synthesis of highly substituted pyrrolidines from readily available starting materials.
Experimental Protocol: Synthesis of a Pyrrolidine Derivative via 1,3-Dipolar Cycloaddition
-
Preparation of the Azomethine Ylide: A solution of an N-substituted α-amino acid ester (e.g., N-benzylglycine ethyl ester) and an aldehyde (e.g., paraformaldehyde) in an anhydrous solvent (e.g., toluene) is heated at reflux.
-
Cycloaddition: To the solution containing the in situ generated azomethine ylide, a dipolarophile (e.g., N-phenylmaleimide) is added. The reaction mixture is stirred at the same temperature for a specified time (typically 12-24 hours).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine cycloadduct.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including pyrrolidines. This reaction, catalyzed by ruthenium-based catalysts, involves the intramolecular cyclization of a diene to form a cyclic alkene.
Asymmetric Synthesis
Given the importance of stereochemistry, the development of asymmetric methods for the synthesis of enantiomerically pure pyrrolidines is of paramount importance. Chiral auxiliaries, organocatalysis, and transition-metal catalysis are commonly employed strategies to achieve high levels of stereocontrol.
Diverse Biological Activities of Pyrrolidine Derivatives
The structural diversity of pyrrolidine derivatives translates into a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents.
Anticancer Activity
Many novel pyrrolidine derivatives have demonstrated potent anticancer activity through various mechanisms of action. These include the inhibition of key enzymes involved in cancer cell proliferation, such as kinases and histone deacetylases (HDACs), as well as the induction of apoptosis.
Table 1: Examples of Anticancer Pyrrolidine Derivatives and their Mechanisms
| Compound Class | Mechanism of Action | Target Cancer Type |
| Pyrrolidine-based HDAC inhibitors | Inhibition of histone deacetylases, leading to cell cycle arrest and apoptosis. | Various solid and hematological malignancies. |
| Pyrrolidine-fused spirooxindoles | Inhibition of p53-MDM2 interaction, leading to p53 activation and apoptosis. | Breast cancer, colon cancer. |
| Dihydropyrrolo-quinolines | Topoisomerase I and II inhibition, leading to DNA damage and cell death. | Lung cancer, ovarian cancer. |
Antiviral Activity
The pyrrolidine scaffold is a key component of several antiviral drugs. For instance, derivatives of 2,5-diketopiperazines containing a pyrrolidine ring have shown potent activity against human immunodeficiency virus (HIV). These compounds often act as protease inhibitors, preventing the maturation of viral particles.
Antidiabetic Activity
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many potent and selective DPP-4 inhibitors are based on a pyrrolidine scaffold. These compounds enhance the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.
Central Nervous System (CNS) Activity
The pyrrolidine ring is present in numerous compounds that act on the central nervous system. These include agonists and antagonists of various neurotransmitter receptors, as well as inhibitors of enzymes involved in neurotransmitter metabolism. For example, certain pyrrolidine derivatives have shown promise as cognitive enhancers and neuroprotective agents.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the pyrrolidine scaffold and the analysis of the resulting changes in biological activity are crucial for the optimization of lead compounds. SAR studies provide valuable insights into the key structural features required for potent and selective interaction with the biological target.
Key Structural Modifications
-
Substitution at the Nitrogen Atom: The nature of the substituent on the pyrrolidine nitrogen can significantly influence the compound's physicochemical properties and biological activity.
-
Substitution on the Pyrrolidine Ring: The introduction of substituents at various positions on the pyrrolidine ring can modulate the compound's potency, selectivity, and pharmacokinetic profile.
-
Stereochemistry: As previously discussed, the stereochemical configuration of the pyrrolidine ring is a critical determinant of its biological activity.
Workflow for SAR Studies of Pyrrolidine Derivatives
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Chloro-2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The pyrrolidine scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active natural products. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Specifically, 2-aryl-substituted pyrrolidines are key building blocks in the development of novel therapeutics, including but not limited to, central nervous system agents, antivirals, and enzyme inhibitors. The specific substitution pattern on the aromatic ring, such as in 2-(3-Chloro-2-methylphenyl)pyrrolidine, allows for fine-tuning of a compound's biological activity and selectivity. This document provides a comprehensive guide to a robust and adaptable synthetic route for the preparation of this compound, starting from readily available commercial materials. The presented protocols are designed to be clear, reproducible, and scalable, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a research and development setting.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step sequence. The overall strategy involves the initial construction of a key γ-chloro ketone intermediate via a Friedel-Crafts acylation, followed by an intramolecular reductive amination to form the pyrrolidine ring.
Figure 1: Proposed synthetic route for this compound.
Part 1: Synthesis of 1-(3-Chloro-2-methylphenyl)-4-chlorobutan-1-one
Scientific Rationale
The initial step involves a Friedel-Crafts acylation of 2-chlorotoluene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. The methyl group of 2-chlorotoluene is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The acylation is expected to predominantly occur at the position para to the activating methyl group, which is also meta to the deactivating chloro group, yielding the desired 1-(3-chloro-2-methylphenyl) isomer as the major product due to steric hindrance at the ortho positions.
Application Note: Strategic Access to Chiral 2-Substituted Pyrrolidines
Executive Summary
The chiral 2-substituted pyrrolidine motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Saxagliptin (DPP-4 inhibitor), Larotrectinib (TRK inhibitor), and Enalapril (ACE inhibitor).
Despite its ubiquity, generating the C2-stereocenter with high enantiomeric excess (
-
Reagent-Controlled: Enantioselective Lithiation–Substitution (The Beak–O’Brien Protocol).
-
Catalyst-Controlled: Asymmetric Hydrogenation of Cyclic Imines (The Iridium-P,N Protocol).
Strategic Retrosynthesis & Pathway Selection
The choice between lithiation and hydrogenation depends on the starting material availability and the electronic nature of the desired C2-substituent.
Figure 1: Retrosynthetic disconnects for chiral pyrrolidines. Path A and Path B are the focus of this guide due to their scalability.
Protocol A: Enantioselective Lithiation–Substitution
Core Principle: Asymmetric Deprotonation (Beak’s Method) Best For: Introducing diverse electrophiles (alkyl halides, carbonyls, stannanes) into a pre-formed pyrrolidine ring.
Mechanistic Insight
This reaction relies on the formation of a dipole-stabilized organolithium species. The chiral diamine ((-)-sparteine or O'Brien's surrogate) complexes with sec-butyllithium (
-
Key Driver: The resulting lithio-species is configurationally stable at low temperatures (-78 °C) due to the coordination of the lithium to the Boc carbonyl oxygen (dipole stabilization).
-
Stereochemistry: Use of (-)-sparteine yields the (S)-enantiomer .[2] Use of (+)-sparteine surrogates (e.g., O'Brien's diamine) yields the (R)-enantiomer .
Detailed Protocol (The O'Brien (+)-Sparteine Surrogate)
Note: Since natural (-)-sparteine suffers from supply chain volatility, this protocol utilizes the robust (+)-sparteine surrogate developed by Peter O'Brien (Univ. of York).
Materials:
- -Boc-pyrrolidine (1.0 equiv)
-
(+)-Sparteine surrogate (1.2 equiv) [Commonly: (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0^2,7]tridecane]
- -BuLi (1.2 equiv, cyclohexane solution)
-
Electrophile (e.g., Benzyl bromide, 1.3 equiv)
-
Solvent: Anhydrous Diethyl Ether (
) or TBME (THF is not recommended as it competes for Li coordination).
Step-by-Step Workflow:
-
Complex Formation: Flame-dry a 2-neck round-bottom flask under Argon. Add the (+)-sparteine surrogate (1.2 equiv) and anhydrous
(0.5 M concentration). -
Cooling: Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Add
-BuLi (1.2 equiv) dropwise over 10 minutes. Stir for 15 minutes to form the chiral base complex. -
Deprotonation: Add a solution of
-Boc-pyrrolidine (1.0 equiv) in dropwise.-
Critical Checkpoint: Stir at -78 °C for 4–5 hours . Shorter times lead to low conversion; longer times do not degrade enantioselectivity.
-
-
Electrophile Trapping: Add the electrophile (1.3 equiv) dropwise.
-
Note: For reactive electrophiles (MeI, BnBr), the reaction is instantaneous. For bulky electrophiles, allow to warm to -20 °C slowly.
-
-
Quench: Add saturated aqueous
and warm to room temperature. -
Workup: Extract with
, dry over , and concentrate. Purify via flash chromatography on silica (typically Hexane/EtOAc).
Expected Results:
-
Yield: 60–85%
-
Enantiomeric Ratio (er): Typically 90:10 to 96:4.
-
Recrystallization: If the product is solid, a single recrystallization often upgrades
to >99:1.
Figure 2: Mechanistic flow of the Beak–O'Brien lithiation sequence.
Protocol B: Asymmetric Hydrogenation
Core Principle: Iridium-Catalyzed Hydrogenation of Cyclic Imines Best For: Reducing pyrroles or cyclic imines to generate 2-aryl pyrrolidines.
Mechanistic Insight
Unlike lithiation, which functionalizes an existing ring, this method constructs the chiral center by reducing a double bond. Iridium complexes with chiral P,N-ligands (e.g., Ir-PHOX or Ir-MP2-SEGPHOS ) are superior to Rh or Ru catalysts for these substrates.
-
Substrate Activation: Pyrroles are too aromatic to hydrogenate directly with high
. They are typically activated as -Boc pyrroles or converted to cyclic imines/enamides. -
The "Zhou" Modification: Using iodine (
) as an additive or using pyridinium salts often enhances rate and enantioselectivity.
Detailed Protocol (Ir-Catalyzed Reduction)
Materials:
-
Substrate: 2-substituted cyclic imine or
-Boc-2-substituted pyrrole. -
Catalyst:
(1.0 mol%) + (S)-Synphos or (S)-Segphos (2.2 mol%). -
Additive:
(5-10 mol%) (Optional, substrate dependent). -
Hydrogen Source:
gas (balloon or autoclave). -
Solvent: Toluene or THF.
Step-by-Step Workflow:
-
Catalyst Preparation: In a glovebox, mix
and the chiral ligand in Toluene. Stir for 30 mins to generate the active catalyst. -
Reaction Setup: Place the substrate in a stainless steel autoclave (or heavy-walled pressure glass for low pressure).
-
Addition: Add the catalyst solution to the substrate via syringe.
-
Pressurization: Purge the vessel with
three times. Pressurize to 600–800 psi (40–50 bar) .-
Safety Note: High-pressure hydrogenation requires blast shielding.
-
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Workup: Carefully vent
. Concentrate the solvent. -
Analysis: Determine conversion by
NMR and by Chiral HPLC.
Expected Results:
-
Yield: >90% (Atom economic).
-
Enantiomeric Excess: >94%
(often up to 99% with optimized ligands).
Comparative Evaluation
| Feature | Method A: Lithiation (Beak/O'Brien) | Method B: Hydrogenation (Ir-Cat) |
| Stereocontrol Source | Stoichiometric Chiral Ligand (Sparteine) | Catalytic Chiral Ligand (P,N-Ligand) |
| Atom Economy | Low (Stoichiometric Li base/amine waste) | High (Addition of |
| Substrate Scope | Excellent for alkylation, hydroxyalkylation | Excellent for aryl/heteroaryl substituents |
| Scalability | Moderate (Cryogenic -78°C required) | High (Room temp, but requires high pressure) |
| Cost Driver | Chiral Diamine & s-BuLi | Iridium Precursor & Ligand |
| Key Risk | Moisture sensitivity; Sparteine supply | Safety ( |
Troubleshooting & Optimization (Self-Validating Systems)
Validating the Lithiation (Method A)
-
Problem: Low Yield/Recovery of starting material.
-
Cause: Quenching by adventitious water before electrophile addition.
-
Fix: Add a "titration indicator" (e.g., 1,10-phenanthroline) to a test aliquot to confirm active lithio-species presence (color change) before adding the valuable electrophile.
-
-
Problem: Low
.
Validating the Hydrogenation (Method B)
-
Problem: Stalled reaction (<50% conversion).
-
Cause: Catalyst poisoning by trace amines or sulfur.
-
Fix: Pass the substrate through a short plug of neutral alumina before reaction to remove trace impurities. Increase
pressure.
-
References
-
Beak, P., et al. "Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization."[2] Journal of the American Chemical Society. Link
-
O'Brien, P., et al. "A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine."[1][5][6] Organic Letters, 2008.[1][5] Link[5]
-
Zhou, Y.-G., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts."[7] Organic Letters, 2014.[7] Link
-
Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles." Journal of the American Chemical Society, 2008. Link
-
Turner, N.J., et al. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au, 2023. Link
Sources
- 1. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Synthesis of 2-(3-Chloro-2-methylphenyl)pyrrolidine from L-Proline
This Application Note is designed for research scientists and process chemists requiring a high-fidelity protocol for the synthesis of 2-(3-Chloro-2-methylphenyl)pyrrolidine starting from the chiral pool material L-Proline .
Executive Summary
The synthesis of 2-arylpyrrolidines is a cornerstone in the development of bioactive alkaloids, nicotinic receptor ligands, and GPCR antagonists. While L-Proline provides an accessible chiral scaffold, the direct introduction of an aryl group at the C2 position—replacing the carboxylate while maintaining or controlling stereochemistry—presents a significant challenge in
This guide details two distinct, validated pathways to access This compound :
-
Method A (The Modern Route): Photoredox/Ni-Catalyzed Decarboxylative Cross-Coupling.[1] This method allows for the direct use of N-protected L-Proline but typically yields a racemic product requiring resolution, unless specific chiral ligands are employed.
-
Method B (The Precision Route): Enantioselective Lithiation-Negishi Coupling (The "Merck/Campos" Protocol). This route utilizes L-Proline as a precursor to N-Boc-pyrrolidine and re-installs chirality with high enantiomeric excess (
ee) using sparteine surrogates.
Target Molecule Analysis:
-
Core Scaffold: Pyrrolidine[2]
-
Substituent: 3-Chloro-2-methylphenyl (Ortho/Meta-disubstituted aryl)
-
Key Challenge: Steric hindrance from the ortho-methyl group and chemoselectivity of the C-Cl bond during metal catalysis.
Strategic Pathway Analysis
The following logic diagram illustrates the decision matrix for selecting the appropriate synthetic route based on stereochemical requirements and equipment availability.
Figure 1: Strategic decision tree for the synthesis of 2-arylpyrrolidines from L-Proline.
Method A: Photoredox/Ni-Catalyzed Decarboxylative Arylation
Best for: Rapid access to the scaffold for SAR studies; libraries; where high-throughput chiral separation is available.
This protocol leverages the synergistic catalytic cycle reported by MacMillan and Zuo, utilizing blue light to drive the decarboxylation of N-Boc-Proline radicals, which are then intercepted by a Nickel catalytic cycle for cross-coupling.
Reagents & Materials
| Reagent | Equiv.[3][4][5] | Role |
| N-Boc-L-Proline | 1.0 | Substrate |
| 3-Chloro-2-methylphenyl bromide | 1.0 | Aryl Electrophile |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 0.01 (1 mol%) | Photocatalyst |
| NiCl2 · glyme | 0.05 (5 mol%) | Metal Catalyst |
| dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) | 0.05 (5 mol%) | Ligand |
| Cs2CO3 | 3.0 | Base |
| DMSO | 0.1 M | Solvent |
| Blue LED (34 W) | - | Light Source |
Protocol Steps
-
Setup: In an inert atmosphere glovebox (or using strict Schlenk technique), charge an 8 mL vial with N-Boc-L-Proline (1.0 mmol), 3-Chloro-2-methylphenyl bromide (1.0 mmol), Ir catalyst (11.2 mg), NiCl2·glyme (11 mg), dtbbpy (13.4 mg), and Cs2CO3 (978 mg).
-
Solvation: Add anhydrous DMSO (10 mL). Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial approximately 2–3 cm away from a Blue LED lamp. Apply a fan to keep the reaction temperature near ambient (25–30 °C). Stir vigorously for 24–48 hours.
-
Workup: Dilute the mixture with diethyl ether (30 mL) and water (30 mL). Extract the aqueous layer with ether (2 x 20 mL).[4]
-
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Deprotection: Treat the resulting N-Boc intermediate with 4M HCl in Dioxane (2 hours) to yield the free amine salt.
Note on Stereochemistry: This reaction typically produces a racemic mixture due to the planar radical intermediate. If the enantiopure form is required, proceed to Method B or perform Chiral SFC separation.
Method B: Enantioselective Lithiation-Negishi Coupling (Recommended)
Best for: Scalable synthesis of single-enantiomer targets; Process Chemistry applications.
This route, pioneered by Beak and optimized by Merck (Campos et al.), is the gold standard for chiral 2-arylpyrrolidines. Although it technically proceeds via an achiral N-Boc-pyrrolidine intermediate, the chirality is induced with high precision using a chiral ligand (Sparteine or O'Brien's diamine).
Pre-step: Conversion of L-Proline to N-Boc-Pyrrolidine
To strictly satisfy the "from L-Proline" requirement:
-
Boc Protection: React L-Proline with Boc2O/NaOH to form N-Boc-L-Proline.
-
Decarboxylation: Perform a Barton decarboxylation or an oxidative decarboxylation (Iodosobenzene diacetate/I2 followed by reduction) to yield N-Boc-pyrrolidine .
-
Efficiency Note: For industrial applications, commercial N-Boc-pyrrolidine is often used directly, but the pathway from L-Proline is chemically valid.
-
Reagents & Materials
| Reagent | Equiv. | Role |
| N-Boc-Pyrrolidine | 1.0 | Substrate |
| (-)-Sparteine (or (+)-Sparteine surrogate) | 1.2 | Chiral Ligand |
| s-BuLi (1.4 M in cyclohexane) | 1.2 | Lithiating Agent |
| ZnCl2 (1.0 M in THF) | 1.0 | Transmetalating Agent |
| 3-Chloro-2-methylphenyl bromide | 0.8 | Aryl Electrophile |
| Pd(OAc)2 | 0.05 | Catalyst Precursor |
| t-Bu3P · HBF4 | 0.06 | Ligand for Pd |
| MTBE | 0.5 M | Solvent |
Detailed Protocol
Step 1: Asymmetric Deprotonation
-
Flame-dry a 3-neck round-bottom flask and cool under Argon.
-
Add (-)-Sparteine (1.2 equiv) and anhydrous MTBE . Cool to -78 °C .[5]
-
Add s-BuLi (1.2 equiv) dropwise. Stir for 15 minutes.
-
Add N-Boc-pyrrolidine (1.0 equiv) dropwise. Stir at -78 °C for 4–5 hours.
Step 2: Transmetalation 5. Add ZnCl2 solution (1.0 equiv) dropwise at -78 °C. 6. Stir for 30 minutes, then allow the mixture to warm to ambient temperature. The "cation-like" zinc species retains the chiral configuration.
Step 3: Negishi Coupling 7. In a separate vial, prepare the active catalyst: Mix Pd(OAc)2 and t-Bu3P·HBF4 in minimal THF/NMP (1:1) and stir for 10 minutes. 8. Add the 3-Chloro-2-methylphenyl bromide (0.8 equiv relative to pyrrolidine) to the zinc reagent flask.
- Note: Using a slight excess of the zinc reagent ensures complete consumption of the aryl halide.
- Add the pre-formed catalyst solution.
- Stir at room temperature for 12–16 hours.
Step 4: Purification 11. Quench with aqueous NH4OH (to solubilize Zinc salts). 12. Extract with MTBE, wash with brine, dry over Na2SO4. 13. Purify via column chromatography (SiO2, 0-20% EtOAc/Hexanes). 14. Deprotection: Dissolve in CH2Cl2, add TFA (10 equiv), stir 2h, concentrate to yield the target as the TFA salt.
Mechanism & Causality
The success of Method B relies on the dynamic thermodynamic resolution or kinetic deprotonation stability provided by the sparteine ligand.
Figure 2: Mechanistic flow of the enantioselective lithiation-transmetalation-coupling sequence.
Critical Troubleshooting (Self-Validating Systems)
-
Moisture Sensitivity: The lithiation step is intolerant to water. Validation: If the solution turns cloudy immediately upon ZnCl2 addition, moisture ingress occurred. Use Karl-Fischer titrated solvents (<50 ppm H2O).
-
Aryl Halide Reactivity: The ortho-methyl group on 3-chloro-2-methylphenyl bromide creates steric bulk. Correction: If conversion is low (<50%), switch the catalyst ligand from t-Bu3P to SPhos or XPhos , which are designed for hindered biaryls.
-
Chemoselectivity: The 3-Chloro substituent is stable to Negishi conditions (Pd/t-Bu3P) at room temperature, but elevated temperatures (>60°C) might risk oxidative addition into the C-Cl bond. Control: Keep reaction temperature <40°C.
References
-
Photoredox Decarboxylative Arylation: Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 2014 , 345, 437-440. Link
-
Enantioselective Lithiation (Method B): Campos, K. R., et al. "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine." J. Am. Chem. Soc., 2006 , 128, 3538-3539. Link
-
Lithiation Mechanism: Beak, P., et al. "The effect of (-)-sparteine on the lithiation and electrophilic substitution of N-Boc-pyrrolidine." J. Am. Chem. Soc., 1994 , 116, 3231-3239. Link
-
Sparteine Surrogates: O’Brien, P., et al. "Diamines as sparteine surrogates for asymmetric lithiation." Tetrahedron Lett., 2002 , 43, 7333. Link
Sources
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- 9. researchgate.net [researchgate.net]
Introduction: The Significance of N-Alkylated 2-Phenylpyrrolidines
An In-Depth Guide to the N-Alkylation of 2-Phenylpyrrolidine: Protocols and Mechanistic Insights
N-substituted 2-phenylpyrrolidine scaffolds are privileged structures in modern chemistry. They are integral components of numerous pharmaceuticals, acting as key pharmacophores that influence biological activity. Furthermore, their chiral nature makes them valuable as ligands in asymmetric catalysis and as building blocks in the synthesis of complex molecules. The identity of the N-alkyl substituent is crucial, as it significantly modulates the steric and electronic properties of the molecule, thereby fine-tuning its function.
This technical guide provides a comprehensive overview of the primary synthetic methodologies for the N-alkylation of 2-phenylpyrrolidine. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagent choices, and the practical considerations necessary for successful synthesis. We will explore the two most robust and widely utilized methods: Reductive Amination and Direct N-Alkylation with Alkyl Halides . Each section includes detailed, field-proven protocols, mechanistic diagrams, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific objectives.
Method 1: Reductive Amination
Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds. It is often the preferred strategy for N-alkylation as it circumvents the common problem of overalkylation that can plague direct alkylation methods.[1][2] The process involves the reaction of the secondary amine, 2-phenylpyrrolidine, with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to yield the desired tertiary amine.[3][4]
Principle and Mechanism
The reaction proceeds in two main stages within a single pot:
-
Iminium Ion Formation: 2-Phenylpyrrolidine, a secondary amine, reacts with a carbonyl compound under neutral or weakly acidic conditions. The nitrogen atom attacks the electrophilic carbonyl carbon, and subsequent dehydration leads to the formation of a resonance-stabilized iminium ion.[5]
-
In Situ Reduction: A mild reducing agent, introduced into the reaction mixture, selectively reduces the iminium ion (C=N+) much faster than it reduces the starting carbonyl compound (C=O).[1] This selectivity is key to the success of the one-pot reaction.
The overall mechanism can be visualized as follows:
Caption: Mechanism of Reductive Amination.
Causality Behind Experimental Choices
-
The Reducing Agent: The choice of reducing agent is critical. While strong hydrides like LiAlH₄ would reduce the carbonyl starting material indiscriminately, milder reagents are required.
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, it is effective under weakly acidic conditions where iminium ion formation is favored. However, it is highly toxic due to the potential release of cyanide gas.[6]
-
Sodium Triacetoxyborohydride (Na(OAc)₃BH): This is now the reagent of choice for most applications.[1] It is less toxic, non-hygroscopic, and sufficiently mild to not reduce most aldehydes and ketones under neutral conditions, yet reactive enough to rapidly reduce the iminium ion as it forms. The acetic acid byproduct can also help catalyze imine formation.
-
-
Solvent and pH: The reaction is typically run in non-protic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF). A slightly acidic environment (pH 5-6) is optimal for iminium ion formation, which can be achieved by adding a small amount of acetic acid.
Protocol: N-Benzylation of 2-Phenylpyrrolidine via Reductive Amination
This protocol describes the synthesis of N-benzyl-2-phenylpyrrolidine using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
2-Phenylpyrrolidine (1.0 equiv.)
-
Benzaldehyde (1.05 equiv.)
-
Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 equiv.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylpyrrolidine (1.0 equiv.) and dissolve it in DCM (approx. 0.1 M concentration).
-
Add benzaldehyde (1.05 equiv.) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv.) to the stirring mixture. A slight effervescence may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-phenylpyrrolidine) is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-2-phenylpyrrolidine.
Caption: Experimental workflow for reductive amination.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classical and straightforward approach for forming N-C bonds via a nucleophilic substitution (Sₙ2) reaction. It involves treating the secondary amine with an alkylating agent, typically an alkyl halide, in the presence of a base.
Principle and Mechanism
The lone pair of electrons on the nitrogen atom of 2-phenylpyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This one-step process displaces the halide leaving group. A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[7]
Caption: Mechanism of Direct N-Alkylation (Sₙ2).
Causality Behind Experimental Choices
-
The Base: The base should be strong enough to neutralize the acid byproduct but generally not strong enough to deprotonate the solvent or cause significant elimination side reactions with the alkyl halide.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective bases for this transformation, particularly in polar aprotic solvents like DMF or acetonitrile.[7] Cesium carbonate is often more effective due to its higher solubility.
-
Aqueous Base (NaOH, NaHCO₃): Reactions can sometimes be run efficiently in aqueous or biphasic systems, which can be advantageous for green chemistry considerations.[8]
-
-
The Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Benzyl and allyl halides are particularly reactive due to the stabilization of the Sₙ2 transition state. Less reactive halides may require higher temperatures or the addition of a catalyst like sodium iodide (Finkelstein reaction conditions).
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are excellent choices as they can solvate the cation of the base and do not interfere with the nucleophilicity of the amine.
Protocol: N-Benzylation of 2-Phenylpyrrolidine with Benzyl Bromide
This protocol describes the synthesis of N-benzyl-2-phenylpyrrolidine using benzyl bromide and potassium carbonate.[7]
Materials:
-
2-Phenylpyrrolidine (1.0 equiv.)
-
Benzyl bromide (1.1 equiv.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-phenylpyrrolidine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and DMF or MeCN (approx. 0.2 M concentration).
-
Stir the suspension vigorously at room temperature.
-
Add benzyl bromide (1.1 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-phenylpyrrolidine.
Caption: Experimental workflow for direct alkylation.
Comparative Analysis and Data Summary
The choice between reductive amination and direct alkylation depends on the specific substrates, desired purity, and available reagents.
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halide |
| Key Transformation | Amine + Carbonyl → Amine | Amine + Alkyl Halide → Amine |
| Mechanism | Iminium ion formation & reduction | Sₙ2 Nucleophilic Substitution |
| Substrate Scope | Broad; wide range of aldehydes/ketones available | Broad; wide range of alkyl halides available |
| Selectivity | High; no risk of over-alkylation | Risk of quaternary salt formation (less for secondary amines) |
| Key Reagents | Mild reducing agent (e.g., Na(OAc)₃BH) | Base (e.g., K₂CO₃, Cs₂CO₃) |
| Byproducts | Water, borate salts | Halide salt, protonated base |
| Typical Conditions | Mild; often room temperature | Room temperature to moderate heating |
| Advantages | Excellent control, avoids polyalkylation, one-pot | Straightforward, simple reagents |
| Disadvantages | Requires a suitable carbonyl compound, more expensive reducing agents | Potential for side reactions, requires base |
Conclusion
The N-alkylation of 2-phenylpyrrolidine is a fundamental transformation for accessing a wide array of valuable chemical entities. Reductive amination stands out as a highly controlled and versatile method, particularly when sensitive functional groups are present or when absolute avoidance of over-alkylation is necessary. Direct alkylation, on the other hand, offers a simpler and often more atom-economical route when using reactive alkylating agents. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently select and execute the appropriate protocol to achieve their synthetic goals with high efficiency and purity.
References
- Grohmann, M., & Reiser, O. (2018). Reductive Amination.
-
Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
-
Wikipedia. Reductive amination. Retrieved from [Link]
-
Wang, C., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. Retrieved from [Link]
- Pasha, M. A., & Jayashankara, V. P. (2006). A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. Indian Journal of Chemistry.
- Pasha, M. A., & Jayashankara, V. P. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry.
- Chae, J., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents (US6423871B1).
- BASF SE. (2016). Process for purifying N-alkylpyrrolidones. Google Patents (9255069).
-
Pous, J., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Retrieved from [Link]
- Nielsen, D. K., & Toste, F. D. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society.
-
Stead, D., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. Retrieved from [Link]
-
An, H., & Cook, P. D. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Journal of Combinatorial Chemistry. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Synple Chem. Application Note – Reductive Amination. Retrieved from [Link]
- Göker, H., et al. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
-
de la Torre, P., et al. (2021). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Green Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Coldham, I., & Watson, D. (2001). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London.
- Reddy, B. V. S., et al. (2012).
-
Lee, J., et al. (2023). METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. European Patent Office (EP4201922A1). Retrieved from [Link]
- Mijin, D. Ž., et al. (2004). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society.
-
Wurz, R. P., et al. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
-
Lyondell Chemical Technology, L.P. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office (EP1720833B1). Retrieved from [Link]
- Kim, J. H. (2002). Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment. Google Patents (KR20020054817A).
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application and Protocol for the Spectroscopic Analysis of 2-(3-Chloro-2-methylphenyl)pyrrolidine
Abstract
This document provides a comprehensive guide to the spectroscopic analysis of 2-(3-chloro-2-methylphenyl)pyrrolidine, a substituted pyrrolidine of interest in medicinal chemistry and drug development. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented. The underlying principles of each technique are discussed to provide a causal understanding of the experimental choices and data interpretation. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the characterization of novel small molecules.
Introduction
Substituted pyrrolidines are a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, serves as a versatile scaffold in drug design. The specific substitution pattern on the pyrrolidine and any appended aromatic rings can significantly influence the molecule's pharmacological properties. This compound is a compound of interest due to the presence of a substituted phenyl ring, which can modulate its biological activity. Accurate and unambiguous structural elucidation is paramount for its development and use in research.
Spectroscopic techniques are indispensable tools for the structural characterization of organic molecules.[1] This application note details the analytical workflow for confirming the identity and purity of this compound using a suite of spectroscopic methods.
Predicted Spectroscopic Data Summary
As no publicly available spectra for this compound currently exist, the following data has been predicted based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions serve as a benchmark for researchers analyzing this molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | Ar-H |
| ~7.20 | t | 1H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| ~4.50 | t | 1H | CH (pyrrolidine C2) |
| ~3.40 | m | 1H | CH₂ (pyrrolidine C5) |
| ~3.10 | m | 1H | CH₂ (pyrrolidine C5) |
| ~2.40 | s | 3H | Ar-CH₃ |
| ~2.10 | m | 1H | CH₂ (pyrrolidine C3) |
| ~1.95 | m | 2H | CH₂ (pyrrolidine C3, C4) |
| ~1.80 | m | 1H | CH₂ (pyrrolidine C4) |
| ~1.70 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~129 | Ar-C |
| ~127 | Ar-C |
| ~126 | Ar-C |
| ~60 | CH (pyrrolidine C2) |
| ~47 | CH₂ (pyrrolidine C5) |
| ~34 | CH₂ (pyrrolidine C3) |
| ~26 | CH₂ (pyrrolidine C4) |
| ~15 | Ar-CH₃ |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch (secondary amine) |
| 3100-3000 | Medium | C-H Stretch (aromatic) |
| 2980-2850 | Strong | C-H Stretch (aliphatic) |
| ~1600, ~1470 | Medium-Weak | C=C Stretch (aromatic ring) |
| ~800 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity |
| 195/197 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |
| 125 | [M - C₄H₈N]⁺ |
| 70 | [C₄H₈N]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy Protocol
Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the free induction decay (FID).
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy Protocol
Rationale: ¹³C NMR provides information on the number of unique carbon atoms in the molecule and their chemical environment.
Protocol:
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.
-
-
Instrument Setup (125 MHz Spectrometer):
-
Use the same locked and shimmed sample.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set the number of scans to 1024 or more, as the natural abundance of ¹³C is low.
-
-
Data Acquisition:
-
Acquire the FID.
-
Apply a Fourier transform, phase, and baseline correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ triplet (centered at ~77.16 ppm).
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds in a molecule.[3][4] The absorption of infrared radiation at specific frequencies corresponds to particular vibrational modes, allowing for the identification of functional groups.
IR Spectroscopy Protocol
Rationale: To identify the key functional groups present in this compound, such as the N-H bond of the secondary amine, C-H bonds, and the C-Cl bond.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Setup (FTIR Spectrometer):
-
Run a background spectrum of the empty ATR crystal.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 16 scans for a good quality spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Experimental Workflow for IR Analysis
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5][6] It provides information about the molecular weight of a compound and can also offer structural insights through the analysis of fragmentation patterns.
Mass Spectrometry Protocol (Electron Ionization)
Rationale: To determine the molecular weight of this compound and to observe its characteristic fragmentation pattern to further confirm its structure.
Protocol:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization (Electron Ionization - EI):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two molecular ion peaks separated by two mass units.
-
Analyze the major fragment ions to corroborate the proposed structure.
-
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and purity assessment of this compound. The protocols outlined in this application note are designed to be robust and reliable, providing researchers with the necessary tools to confidently characterize this and other related small molecules. The provided predicted data serves as a useful reference for data interpretation.
References
-
Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]
-
Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Surplus Solutions. (2025, January 30). What Is the Basic Principle of IR Spectroscopy? [+Applications]. Retrieved from [Link]
-
Premier Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]
-
R Discovery. (n.d.). What is the principle of IR spectroscopy and what are the different types of spectra it produces? Retrieved from [Link]
-
BYJU'S. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-(3-Chloro-2-methylphenyl)pyrrolidine
Topic: Process Optimization & Troubleshooting Guide Target Molecule: 2-(3-Chloro-2-methylphenyl)pyrrolidine Document ID: TSC-ORG-2024-089
Executive Summary: The Steric Challenge
The synthesis of This compound presents a specific challenge distinct from standard 2-arylpyrrolidines: the steric hindrance of the ortho-methyl group on the phenyl ring.
While the standard pathway involves the nucleophilic addition of an aryl Grignard to N-Boc-2-pyrrolidinone followed by reductive deoxygenation, the ortho-methyl substituent significantly retards the rate of nucleophilic attack and increases the probability of competing side reactions (e.g., enolization). This guide focuses on overcoming this steric barrier to maximize yield.
Phase 1: Grignard Reagent Preparation
Objective: Generate high-molarity, active (3-chloro-2-methylphenyl)magnesium bromide.
Protocol A: Standard Activation (Baseline)
-
Setup: Flame-dried 3-neck flask, Ar atmosphere, reflux condenser.
-
Activation: Add Mg turnings (1.2 equiv) and a single crystal of Iodine (I₂) . Heat with a heat gun until purple vapors sublime onto the Mg surface.[1]
-
Initiation: Add 5% of the total volume of 1-bromo-3-chloro-2-methylbenzene in anhydrous THF (1.0 M concentration).
-
Observation: Wait for turbidity/exotherm. If no initiation occurs within 5 minutes, proceed to Troubleshooting.
-
Completion: Dropwise addition of remaining bromide. Reflux for 1 hour.
Protocol B: The "Turbo" Modification (Recommended for Scale-up)
Use if conversion in Protocol A is <80%. Use LiCl-mediated Grignard formation (Knochel’s method). The addition of LiCl (1.1 equiv) breaks up polymeric Grignard aggregates, increasing solubility and reactivity, which is crucial for this sterically hindered aryl halide.
🔴 Troubleshooting: Phase 1
| Symptom | Probable Cause | Corrective Action |
| No Initiation (Solvent remains clear) | Mg surface passivation. | Add DIBAL-H (2-3 drops) to the mixture. This acts as a scavenger for moisture/oxide layers and is often superior to Iodine for stubborn halides. |
| Wurtz Coupling (White precipitate, low yield) | Localized overheating. | Dilute the alkyl halide solution further (0.5 M). Increase stirring speed to dissipate heat at the injection site. |
| Reagent crashes out | Low solubility of hindered Grignard. | Switch solvent to 2-MeTHF (2-Methyltetrahydrofuran). It has a higher boiling point and better solvation for hindered organometallics. |
Phase 2: The Nucleophilic Coupling
Objective: Selective addition of Grignard to N-Boc-2-pyrrolidinone.
The "Cerium Boost" Strategy (Critical for Yield)
Because the ortho-methyl group hinders the nucleophilic attack, the Grignard reagent may act as a base, deprotonating the lactam (enolization) rather than attacking the carbonyl.
Optimization: Use CeCl₃·2LiCl (Imamoto Reagent) . Lanthanide salts activate the carbonyl oxygen and suppress the basicity of the Grignard reagent, favoring 1,2-addition over enolization.
Step-by-Step:
-
Dry CeCl₃: Dry CeCl₃·7H₂O at 140°C under high vacuum for 2 hours to generate anhydrous CeCl₃.
-
Slurry: Suspend anhydrous CeCl₃ (1.5 equiv) in THF and stir for 2 hours.
-
Transmetallation: Add the Grignard reagent (from Phase 1) to the CeCl₃ slurry at 0°C. Stir for 30 mins to form the organocerium species.
-
Addition: Cool to -78°C . Add N-Boc-2-pyrrolidinone (1.0 equiv) dropwise.
-
Quench: Quench with sat. NH₄Cl only after TLC shows consumption of starting material.
Phase 3: Reductive Deoxygenation (The "One-Pot" Finish)
Objective: Reduce the intermediate hemiaminal to the pyrrolidine.
Warning: Do NOT attempt to isolate the intermediate N-Boc-2-hydroxy-2-arylpyrrolidine. It is unstable and prone to ring-opening. Proceed via a "telescoped" (one-pot) reduction.
Protocol: Ionic Hydrogenation[2]
-
Solvent Switch: Evaporate THF from Phase 2 crude (after workup) and redissolve in DCM (Dichloromethane) . Cool to -78°C.[2]
-
Reagents: Add Triethylsilane (Et₃SiH) (3.0 equiv).
-
Catalyst: Add BF₃·OEt₂ (Boron trifluoride etherate, 2.0 equiv) dropwise. Note: TFA can be used, but BF₃ is superior for hindered substrates.
-
Warm-up: Allow to warm to 0°C over 2 hours.
-
Workup: Quench with sat. NaHCO₃.
🔴 Troubleshooting: Phase 3
| Symptom | Probable Cause | Corrective Action |
| Ring Opening (Formation of amino-ketone) | Acid concentration too high or temperature too high during addition. | Ensure strict -78°C during BF₃ addition. Slow the addition rate. |
| Incomplete Reduction (Hemiaminal persists) | Steric bulk preventing silane approach. | Switch silane to PMHS (Polymethylhydrosiloxane) or increase Et₃SiH to 5.0 equiv. Allow reaction to run at RT overnight. |
| Loss of Boc Group | BF₃·OEt₂ is too harsh. | Switch Lewis Acid to TFA (Trifluoroacetic acid) . However, you must increase reaction time as TFA is less potent. |
Visual Workflows
Synthesis Pathway & Logic
Caption: Optimized synthesis workflow emphasizing the Cerium chloride modification for hindered substrates.
Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying yield loss points in the synthesis.
Frequently Asked Questions (FAQ)
Q: Why is the ortho-methyl group such a problem? A: The methyl group at the 2-position of the phenyl ring creates significant steric bulk. In the transition state of the Grignard addition, this bulk clashes with the protective group (Boc) on the pyrrolidinone nitrogen. This slows down the desired nucleophilic attack, allowing the faster proton-transfer reaction (enolization) to dominate.
Q: Can I use the Suzuki coupling method instead? A: Yes. You can synthesize N-Boc-2-pyrrolidinyl zinc reagents (Negishi) or use N-Boc-2-lithiopyrrolidine (Beak's method) to couple with 1-bromo-3-chloro-2-methylbenzene. However, these require more expensive catalysts (Pd) and cryogenic lithiation conditions that are harder to scale than the Grignard route.
Q: How do I store the final product? A: The free amine is prone to oxidation and carbamate formation with atmospheric CO₂. It should be stored as a Hydrochloride (HCl) salt . Dissolve the oil in ether and add 2M HCl in ether to precipitate the stable solid.
References
-
Grignard Addition to N-Boc-pyrrolidinone
- Title: "Diastereoselective Addition of Grignard Reagents to N-Boc-pyrrolidin-2-one."
- Source:Journal of Organic Chemistry
-
URL:[Link] (Note: Generalized citation for mechanism).
-
Ionic Hydrogenation (Silane/BF3)
- Title: "Ionic Hydrogen
- Source:Organic Process Research & Development
-
URL:[Link]
-
Cerium Chloride Activation (Imamoto Reagent)
- Title: "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."
- Source:Chemical Reviews
-
URL:[Link]
-
Knochel-Hauser Grignard (Turbo Grignard)
- Title: "Preparation of Polyfunctional Arylmagnesium Reagents."
- Source:Angewandte Chemie Intern
-
URL:[Link]
Sources
Technical Support Center: Synthesis of 2-(3-Chloro-2-methylphenyl)pyrrolidine
Welcome to the technical support guide for the synthesis of 2-(3-Chloro-2-methylphenyl)pyrrolidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively.
The synthesis of 2-aryl-pyrrolidines can be approached through several robust methods. This guide will focus on two prevalent strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and Reductive Amination/Cyclization Routes . We will explore the potential pitfalls of each and offer actionable troubleshooting advice.
Section 1: Troubleshooting the Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, directly coupling an aryl halide with an amine.[1] In this context, the reaction would involve coupling pyrrolidine with a 1-halo-3-chloro-2-methylbenzene derivative. While effective, the reaction is sensitive to several parameters that can lead to side reactions and low yields.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion of the aryl halide starting material. What are the most likely causes?
A: Low conversion is a common issue often traced back to the catalyst system or reaction conditions. Consider these factors:
-
Catalyst Inactivity: The Pd(0) active catalyst can be sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). If you are generating Pd(0) in situ from a Pd(II) precatalyst like Pd(OAc)₂, the reduction step may be inefficient.[2]
-
Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered aryl halides like the 2-methylphenyl substrate, bulky, electron-rich ligands (e.g., Buchwald's biarylphosphines like SPhos or XPhos, or Josiphos-type ferrocenyl ligands) are often required to promote efficient oxidative addition and reductive elimination.[3][4]
-
Base Strength & Solubility: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is common, but its solubility can be an issue. Using lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes improve results.[2] The base must be strong enough to facilitate the formation of the palladium-amido complex.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are typical.[3] The choice can affect the solubility of the intermediates and the overall reaction rate.
Q2: I'm observing a significant amount of 3-chloro-2-methyltoluene as a byproduct. How can I prevent this hydrodehalogenation?
A: The formation of the hydrodehalogenated arene is a well-known side reaction in the Buchwald-Hartwig catalytic cycle.[1] It occurs when an intermediate palladium-amido complex undergoes β-hydride elimination, which competes with the desired reductive elimination step.
-
Mechanism of Side Reaction: The palladium hydride species generated from β-hydride elimination can then reductively eliminate with the aryl group to form the undesired arene byproduct.
-
Mitigation Strategies:
-
Ligand Selection: Employing ligands with bulky substituents can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the productive pathway.
-
Amine Stoichiometry: Using a slight excess of the amine can help push the equilibrium towards the formation of the palladium-amido complex, favoring the desired reaction.
-
Q3: My purification is complicated by a dark, tarry baseline and multiple spots on TLC. What is the source of these impurities?
A: Complex impurity profiles can arise from several sources:
-
Ligand Degradation: Phosphine ligands can oxidize or undergo other degradation pathways at high temperatures, leading to colored impurities.
-
Side Reactions of the Base: Strong bases like NaOt-Bu can react with certain functional groups or the solvent at elevated temperatures.
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black if the ligand is not robust enough to stabilize it throughout the reaction, which can also catalyze side reactions. Increasing catalyst concentration can sometimes increase the rate of side product formation.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 eq) and the anhydrous solvent (e.g., toluene).
-
Add pyrrolidine (1.1-1.3 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Proceed with aqueous workup and purification.
Data Summary: Influence of Reaction Parameters
| Parameter | High Yield / Selectivity | Common Issues & Side Products |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) | Hydrodehalogenation, low conversion |
| Base | Strong, non-nucleophilic (NaOt-Bu, K₃PO₄, LiHMDS) | Incomplete reaction if too weak; degradation if too harsh |
| Solvent | Aprotic, non-polar (Toluene, Dioxane) | Solubility issues, potential side reactions at high temp. |
| Temperature | 80-110 °C | β-hydride elimination, catalyst/ligand decomposition |
Diagram: Buchwald-Hartwig Catalytic Cycle & Side Reaction
Caption: Catalytic cycle for Buchwald-Hartwig amination and the competing β-hydride elimination side reaction.
Section 2: Troubleshooting Reductive Amination & Cyclization Routes
This strategy typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, followed by reduction. For the target molecule, a plausible route is the reaction of 3-chloro-2-methylaniline with a 4-halobutyraldehyde or a protected equivalent, followed by intramolecular cyclization and reduction, or reaction with 2,5-dimethoxytetrahydrofuran.[5]
Frequently Asked Questions (FAQs)
Q4: The initial condensation reaction to form the N-aryl pyrrolidine precursor is slow and gives low yields. How can I drive this to completion?
A: The initial step, often an imine formation, is a reversible equilibrium. To achieve high yields, you must remove the water byproduct.
-
Water Removal: The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.
-
Acid Catalysis: The reaction is often catalyzed by a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, acetic acid) to protonate the carbonyl oxygen and activate it for nucleophilic attack.
-
Drying Agents: For smaller scale reactions, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can also be effective.
Q5: During the reduction step, I'm observing incomplete reaction or the formation of over-reduced byproducts. How do I select the right reducing agent?
A: The choice of reducing agent is critical for selectively reducing the iminium intermediate without affecting other functional groups (like the aryl chloride).
-
Selective Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are mild and selectively reduce protonated imines (iminium ions) over ketones or aldehydes.[6] This allows for a one-pot reaction where the reducing agent can be present during the initial condensation.
-
Stronger Reducing Agents: Sodium borohydride (NaBH₄) is also effective but will reduce any unreacted aldehyde/ketone starting material. It is typically added after the initial condensation is complete. Lithium aluminum hydride (LiAlH₄) is generally too reactive and may cleave the aryl-chloride bond.
-
Catalytic Hydrogenation: H₂ with a palladium on carbon (Pd/C) catalyst can be used, but there is a significant risk of dehalogenating the aryl chloride (hydrodechlorination). This method requires careful screening of catalysts and conditions.
Q6: My final product contains polymeric or dimeric impurities that are difficult to remove. What causes this and how can it be avoided?
A: Polymerization can occur through self-condensation of intermediates, especially if they possess multiple reactive sites.
-
Temperature Control: Exothermic reduction steps should be carefully controlled by cooling the reaction mixture (e.g., in an ice bath) during the addition of the reducing agent.
-
Stoichiometry and Addition Rate: Adding the reducing agent slowly and ensuring correct stoichiometry can prevent the buildup of highly reactive intermediates that might lead to side reactions.
-
pH Control: In one-pot reductive aminations, maintaining a slightly acidic pH (around 5-6) is often optimal for iminium ion formation without promoting side reactions.
Experimental Protocol: General Procedure for Reductive Amination/Cyclization
(Using 2,5-Dimethoxytetrahydrofuran)
-
Dissolve 3-chloro-2-methylaniline (1.0 eq) in a suitable solvent (e.g., acetic acid, or water with an acid catalyst).[5]
-
Add 2,5-dimethoxytetrahydrofuran (1.0-1.1 eq). This compound hydrolyzes in situ under acidic conditions to form succinaldehyde.
-
Heat the mixture (e.g., 80-100 °C) for a period to allow for the formation of the N-aryl pyrrole intermediate (Paal-Knorr synthesis).
-
Cool the reaction mixture.
-
Slowly add a suitable reducing agent (e.g., NaBH₄ or NaBH₃CN) portion-wise, maintaining a low temperature.
-
Stir until the reduction is complete (monitor by TLC/LC-MS).
-
Perform an aqueous workup, typically involving basifying the solution to neutralize the acid and then extracting the product with an organic solvent.
-
Purify the crude product via column chromatography or distillation.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Selectivity | Conditions | Pros / Cons |
| NaBH₃CN | High (Iminium > Carbonyl) | Acidic/Neutral, One-pot | Pro: Highly selective. Con: Toxic cyanide byproduct. |
| NaBH(OAc)₃ | High (Iminium > Carbonyl) | Acidic/Neutral, One-pot | Pro: Selective, non-toxic. Con: More expensive. |
| NaBH₄ | Moderate (Reduces all carbonyls) | Basic/Neutral, Step-wise | Pro: Inexpensive, common. Con: Less selective. |
| H₂ / Pd-C | Low (Risk of dehalogenation) | Neutral, High Pressure | Pro: "Clean" workup. Con: Risk of hydrodechlorination. |
Diagram: Reductive Amination/Cyclization Workflow
Caption: Troubleshooting workflow for the reductive amination and cyclization synthesis pathway.
Section 3: General Purification & Characterization
Q7: My crude product is an oil that is difficult to purify by chromatography, as it co-elutes with unreacted 3-chloro-2-methylaniline. What is an alternative purification strategy?
A: Leveraging the different pKa values of your basic product and the weakly basic starting aniline is an effective strategy.
-
Acid-Base Extraction:
-
Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The more basic pyrrolidine product will be protonated and move to the aqueous layer, while the less basic aniline may remain in the organic layer.
-
Separate the layers. Wash the organic layer again with fresh acid solution.
-
Combine the acidic aqueous layers, cool in an ice bath, and carefully basify with a strong base (e.g., 2-4M NaOH) until the pH is >12.
-
The free-based product will precipitate or form an oil. Extract it back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the purified product.
-
Q8: What are the key spectroscopic signatures to confirm the successful synthesis of this compound?
A: Confirmation requires careful analysis of NMR and Mass Spectrometry data.
-
¹H NMR:
-
Pyrrolidine Ring: Look for a complex multiplet for the CH proton at the 2-position, typically shifted downfield (e.g., 4.0-4.5 ppm) due to its proximity to the aromatic ring and nitrogen. The other pyrrolidine protons will appear as multiplets in the aliphatic region (approx. 1.5-3.5 ppm). A broad singlet for the N-H proton will also be present.
-
Aromatic Region: Expect three signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the substituted phenyl ring, showing characteristic ortho- and meta-coupling patterns.
-
Methyl Group: A sharp singlet for the aryl-CH₃ group around 2.3-2.5 ppm.
-
-
¹³C NMR: Expect around 9 unique carbon signals (4 for the pyrrolidine ring, 6 for the aromatic ring, 1 for the methyl group, though some aromatic signals may overlap).
-
Mass Spectrometry (MS): Look for the molecular ion peak (M⁺) and the characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the single chlorine atom isotope pattern.
References
- BenchChem (2025). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
-
DiVA portal (2017). Synthesis of substituted pyrrolidines. Available at: [Link]
-
ResearchGate (N/A). Synthesis of pyrrolidones via reductive amination of LA. Available at: [Link]
-
Chemistry LibreTexts (2019). 22.4: Synthesis of Amines. Available at: [Link]
-
Chemistry Stack Exchange (2020). Synthesis question: Using reductive amination to form pyrrolidine. Available at: [Link]
-
DSpace@MIT (N/A). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Linnaeus University Dissertations (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
European Patent Office (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Available at: [Link]
Sources
Technical Support Center: Purification of 2-(3-Chloro-2-methylphenyl)pyrrolidine
Welcome to the technical support hub. This guide addresses the specific challenges associated with isolating and purifying 2-(3-Chloro-2-methylphenyl)pyrrolidine , a hindered, chiral, secondary amine often encountered as a key intermediate in medicinal chemistry.
Unlike simple amines, the ortho-methyl, meta-chloro substitution pattern on the phenyl ring introduces steric bulk and lipophilicity that complicates standard purification workflows. Below are the field-tested protocols and troubleshooting guides designed to navigate these physicochemical properties.
Part 1: Purification Workflow Decision Matrix
Before initiating any protocol, determine your purity goals and the state of your crude material. Use the logic flow below to select the optimal technique.
Figure 1: Logical decision tree for selecting the appropriate purification method based on impurity profile and stereochemical requirements.
Part 2: Acid-Base Extraction (The "Workup")
Context: The pyrrolidine nitrogen is basic (estimated pKa ~10.5). This property is your primary lever for separating the molecule from non-basic byproducts (starting materials like ketones or neutral coupling reagents).
Q: I am getting a persistent emulsion during the extraction. How do I break it? A: Emulsions are common with 2-arylpyrrolidines due to their amphiphilic nature (lipophilic chlorotolyl group + polar amine).
-
The Cause: The pH is likely near the pKa, or the organic solvent density is too close to water.
-
The Fix:
-
Adjust pH Extremes: Ensure the aqueous phase is distinctly acidic (pH < 2) during the wash step or distinctly basic (pH > 12) during the extraction step. Intermediate pH creates partial ionization, acting like a surfactant.
-
Filter the Interface: Insoluble particulates often stabilize emulsions. Filter the biphasic mixture through a pad of Celite.
-
Salting Out: Add saturated NaCl (brine) to the aqueous layer to increase ionic strength and density difference.
-
Q: My yield is low after acid-base extraction. Where did the product go? A: The steric hindrance of the ortho-methyl group does not significantly lower the basicity, but the lipophilicity of the 3-chloro-2-methylphenyl moiety is high.
-
The Issue: The protonated salt (pyrrolidinium) might be surprisingly soluble in organic solvents like DCM or Ethyl Acetate due to the lipophilic aromatic ring.
-
The Protocol:
-
Acid Wash: Extract the organic layer with 1M HCl (3x). Avoid weak acids like citric acid, which form lipophilic salts.
-
Back-Extraction: Basify the combined aqueous acidic layers to pH > 12 using 50% NaOH (cooling required).
-
Re-extraction: Extract the basic aqueous phase with TBME (tert-butyl methyl ether) or Toluene instead of DCM. These solvents are less likely to drag water/impurities and are highly efficient for lipophilic amines.
-
Part 3: Flash Chromatography (The "Cleanup")
Context: Secondary amines interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor resolution.
Q: The compound streaks on the column and co-elutes with impurities. How do I sharpen the peak? A: You must neutralize the silica surface.
-
Standard Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1).
-
Alternative Stationary Phase: If tailing persists, switch to Amino-functionalized Silica (NH₂-SiO₂) . This eliminates the need for amine modifiers in the solvent and protects the sensitive chlorophenyl moiety from potential acid-catalyzed degradation.
Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but pH control is critical.
-
Low pH (Formic Acid/TFA): The amine will be protonated. It will elute early near the void volume due to high polarity.
-
High pH (Ammonium Bicarbonate, pH 10): This is the preferred method . The amine remains neutral (free base) and interacts with the C18 chain based on the lipophilicity of the chloro-methyl-phenyl group, resulting in excellent peak shape and retention.
Table 1: Mobile Phase Compatibility Guide
| Mode | Stationary Phase | Recommended Mobile Phase | Additive | Reason |
| Normal | Silica Gel (Standard) | DCM / MeOH | 1% Et₃N or NH₄OH | Suppresses silanol interactions. |
| Normal | Amino-Silica (NH₂) | Hexane / EtOAc | None | "Self-neutralized" surface; no additive needed. |
| Reverse | C18 | Water / Acetonitrile | 10mM NH₄HCO₃ (pH 10) | Keeps amine neutral for better retention. |
| Reverse | C18 | Water / Acetonitrile | 0.1% TFA | NOT RECOMMENDED (Poor retention for this specific molecule). |
Part 4: Crystallization & Salt Formation
Context: Oils are difficult to handle and weigh. Converting the free base oil into a crystalline salt is the gold standard for purity and stability.
Q: Which salt form is best for this compound? A: Based on the structural analogs (arylpyrrolidines), the Hydrochloride (HCl) or Oxalate salts are most robust.
-
Protocol (HCl Salt):
-
Dissolve the free base oil in a minimal amount of dry Diethyl Ether or TBME .
-
Cool to 0°C.
-
Dropwise add 2.0 M HCl in Diethyl Ether (1.1 equivalents).
-
Critical Step: If a gum forms ("oiling out"), add a seed crystal or scratch the glass. If it persists, add a few drops of Isopropanol and heat to reflux, then cool slowly to induce crystallization.
-
Q: My salt is hygroscopic. How do I dry it? A: Hydrochloride salts of secondary amines can be hygroscopic.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 24 hours.
-
Alternative: If the HCl salt is too hygroscopic, try the Fumarate or Succinate salt. These often form non-hygroscopic, free-flowing solids suitable for formulation studies.
Part 5: Chiral Resolution (Enantiomeric Purity)
Context: The 2-position is a chiral center.[1] Synthetic routes often yield a racemate (50:50 mixture) unless asymmetric catalysis was used.
Q: How do I separate the enantiomers on a prep scale (>100 mg)? A: Chiral HPLC is the fastest method for scales up to 5g.
-
Column Selection: Immobilized polysaccharide columns are required due to the basic nature of the analyte.
-
Primary Choice: Chiralpak IA or IC (Amylose/Cellulose derivatives).
-
Mobile Phase: Heptane / Ethanol / Diethylamine (90:10:0.1).
-
-
Why Immobilized? Standard coated columns (like OD-H) can be stripped by aggressive solvents. Immobilized phases allow you to use DCM or THF to solubilize the lipophilic 3-chloro-2-methylphenyl analog if solubility in Heptane is poor.
Q: Can I use crystallization for resolution (Classical Resolution)? A: Yes, for scales >10g where HPLC is expensive.
-
Resolving Agents: Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .
-
Solvent System: Ethanol/Water or Isopropanol.
-
Mechanism: You are forming diastereomeric salts (e.g., (S)-Amine • (L)-Tartrate vs. (R)-Amine • (L)-Tartrate).[2] These have different solubilities.
-
Troubleshooting: If no crystals form, try Mandelic acid . The phenyl ring in Mandelic acid engages in
- stacking with the chlorophenyl ring of the pyrrolidine, often facilitating better lattice formation.
References
-
General Synthesis & Properties of 2-Arylpyrrolidines
-
Organic Syntheses, Coll. Vol. 6, p.897 (1988); Vol. 64, p.19 (1986). (Synthesis of 2-phenylpyrrolidine analogs).
-
-
Chiral Resolution of Pyrrolidine Derivatives
-
BenchChem Guide to Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (Provides analogous protocols for salt resolution).
-
-
Chromatography of Basic Amines
-
McCalley, D. V. (2010). "Overloading of basic compounds in reversed-phase high performance liquid chromatography". Journal of Chromatography A. (Explains the mechanism of amine tailing and high pH advantages).
-
-
Salt Selection for Pharmaceutical Candidates
-
Kumar, L., et al. (2008). "Salt selection in drug development". Pharmaceutical Technology. (Guidelines for choosing HCl vs Tartrate).
-
Sources
- 1. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]
Pyrrolidine Optimization Hub: Technical Support & Troubleshooting Center
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Poor Yield in Pyrrolidine Cyclization Audience: Medicinal Chemists, Process Chemists, Academic Researchers
Introduction: Why is your Pyrrolidine Yield Low?
Welcome to the Pyrrolidine Optimization Hub. If you are here, you are likely staring at a crude NMR showing a complex mixture, or an empty flask where your product should be after an aqueous workup.
Pyrrolidine synthesis is deceptively difficult.[1] While the 5-membered ring is thermodynamically stable, the kinetics of formation and the physical properties of the product (high polarity, water solubility, basicity) create a "Valley of Death" for yields.
This guide is structured to troubleshoot the three primary failure modes:
-
The Kinetic Trap: Violating Baldwin’s Rules.
-
The Radical Trap: Inefficient Hydrogen Atom Transfer (HAT).
-
The Isolation Trap: Losing product to the aqueous phase.
Module 1: The Kinetic Gatekeeper (Baldwin's Rules)
The Issue: You are attempting a cyclization, but the starting material is unreactive or polymerizes. Diagnosis: You may be attempting a 5-endo-tet cyclization, which is disfavored.
Technical Insight
According to Baldwin's Rules, for a nucleophile to attack an electrophile and close a ring, the orbital trajectory must be aligned (180° for sp³ carbons).[2] In a 5-membered ring trying to close endo (bond breaking inside the ring) on a tetrahedral carbon, the tether is too short to allow the nucleophile to reach the backside of the leaving group.
Troubleshooting Workflow
Figure 1: Decision logic for assessing cyclization feasibility based on Baldwin's Rules.
Corrective Protocols
Scenario A: You are stuck in a 5-endo-tet attempt.
-
Example: Trying to cyclize an amine onto an internal epoxide or alkene.[1]
-
Fix:Switch to Metal Catalysis. Metals like Palladium or Gold can activate the alkene, changing the geometry and bypassing Baldwin's constraints.
-
Reference Protocol (Pd-Catalyzed): See Wolfe Carboamination below.
Scenario B: You are doing a 5-exo-tet (Favored) but yield is low.
-
Cause: Intermolecular polymerization is competing with intramolecular cyclization.[1]
-
Fix:High Dilution Technique. Run the reaction at 0.01 M to 0.05 M. Add the substrate slowly (syringe pump) to the catalyst/base mixture to keep instantaneous concentration low.
Module 2: The Modern Radical (Hoffman-Löffler-Freytag)
The Issue: You are trying to synthesize a pyrrolidine from a linear amine using the HLF reaction, but you see low conversion or decomposition. Diagnosis: You are likely using "Classic" conditions (H₂SO₄/UV) which destroy sensitive substrates.
Technical Insight
The HLF reaction relies on a Nitrogen-centered radical abstracting a Hydrogen atom from the
The Solution: The Suarez Modification
Replace acid/heat with Iodine (
Optimization Table: HLF Reaction Variables
| Variable | Recommendation | Why? |
| Oxidant | PhI(OAc)₂ (PIDA) + I₂ | Generates the N-I bond efficiently without strong acid. |
| Solvent | Cyclohexane or DCE | Non-participating solvents prevent radical quenching.[1] |
| Light Source | Visible Light (Blue LED) or Tungsten | High-energy UV causes background degradation. |
| Protecting Group | Electron Withdrawing (EWG) | Amides/Carbamates (e.g., Boc, Cbz) stabilize the N-radical better than alkyl amines. |
Protocol: Suarez-Modified HLF Cyclization
-
Dissolve the N-amide/carbamate substrate (1.0 equiv) in cyclohexane (0.1 M).
-
Add PhI(OAc)₂ (1.5 equiv) and I₂ (1.0 equiv).
-
Irradiate with a 500W tungsten lamp or Blue LEDs at 25–40°C.
-
Monitor by TLC until the N-I intermediate disappears.
-
Workup: Quench with aq. Na₂S₂O₃ to remove excess iodine.[1]
Module 3: The "Invisible Product" (Isolation Strategy)
The Issue: The reaction TLC looks great, but after aqueous workup, the mass balance is <20%. Diagnosis: Your pyrrolidine is water-soluble (LogP < 1) and was discarded with the aqueous layer.
Technical Insight
Pyrrolidines are secondary amines with high pKa (~11).[1] In standard extractions, they protonate easily and stay in the water. Furthermore, low molecular weight pyrrolidines are often volatile.
The "Catch-and-Release" Protocol (SCX)
Do not use a separating funnel. Use Strong Cation Exchange (SCX) chromatography to chemically capture the amine, wash away impurities, and release the product.
Figure 2: SCX "Catch-and-Release" purification workflow for water-soluble amines.
Step-by-Step Guide
-
Condition an SCX cartridge (e.g., Isolute or Bond Elut) with MeOH.
-
Load your crude reaction mixture (dissolved in minimal DCM/MeOH) onto the cartridge.
-
Wash with 3 column volumes (CV) of MeOH. Result: Your non-basic impurities and catalysts are in the waste.
-
Elute with 2 CV of 2M NH₃ in MeOH . Result: Your pyrrolidine is released.[3]
-
Concentrate under reduced pressure. Warning: If MW < 150, do not use high vacuum; use a gentle stream of N₂ or rotary evaporation at >100 mbar.
Module 4: Metal-Catalyzed Carboamination
The Issue: You need to form a C-N and C-C bond simultaneously, but yields are inconsistent. Diagnosis: Ligand/Base mismatch in Palladium catalysis.
Technical Insight
The Wolfe and Buchwald groups have optimized Pd-catalyzed carboamination of
Optimization Matrix
| Component | Standard Recommendation | Troubleshooting Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Ensure the Pd source is black/brown, not gray (decomposed). |
| Ligand | Siphos-PE or Xu-Phos | Monodentate phosphines or bulky biaryls are required to enforce the correct geometry. |
| Base | Cs₂CO₃ (Cesium Carbonate) | Crucial: NaOtBu often leads to lower yields due to side reactions. Cs₂CO₃ (weak base) is superior for this transformation [1].[1] |
| Solvent | Toluene or Dioxane | Strictly anhydrous.[1] |
Frequently Asked Questions (FAQ)
Q: My pyrrolidine product is turning black/brown upon standing. Why? A: Pyrrolidines are prone to oxidation (N-oxide formation) in air.
-
Fix: Store as the HCl or TFA salt. Add 1.1 equiv of HCl in ether immediately after isolation to precipitate the stable salt.
Q: I am trying a 5-endo-trig cyclization (e.g., amine attacking an activated alkene). Baldwin says this is disfavored, but I see it in papers. A: Baldwin's rules are guidelines, not laws. 5-endo-trig is "disfavored" but possible if the nucleophile is highly basic or if the electrophile is activated by a Lewis Acid (e.g., Cu(OTf)₂). However, 5-exo-trig is always faster.
Q: Can I use the Hoffman-Löffler-Freytag reaction on a primary amine? A: No. The radical intermediate is unstable. You must convert the primary amine to a sulfonamide, amide, or chloramine first to stabilize the N-radical.
References
-
Wolfe, J. P., et al. "Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions."[4] Journal of the American Chemical Society, 2010.
-
Suárez, E., et al. "Intramolecular Hydrogen Abstraction. The Free Radical Hofmann-Löffler-Freytag Reaction."[5] Journal of Organic Chemistry, 2005. (Standard reference for the Iodine/PIDA modification).
-
Baldwin, J. E. "Rules for Ring Closure."[6] Journal of the Chemical Society, Chemical Communications, 1976.
-
Buchwald, S. L., et al. "Palladium/Xu-Phos-catalyzed asymmetric carboamination towards isoxazolidines and pyrrolidines." Chemical Science, 2021.
-
Berlinck, R. G. S., et al. "The isolation of water-soluble natural products – challenges, strategies and perspectives."[7][8] Natural Product Reports, 2022.
Sources
- 1. youtube.com [youtube.com]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. The isolation of water-soluble natural products – challenges, strategies and perspectives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Stability issues of 2-(3-Chloro-2-methylphenyl)pyrrolidine in solution
Technical Support Center: 2-(3-Chloro-2-methylphenyl)pyrrolidine
Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information and troubleshooting advice on the stability of this compound in solution. As a substituted 2-arylpyrrolidine, this compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] Understanding its stability profile is critical for ensuring the integrity of experimental results, from initial screening to formulation development. This document is structured to address common challenges and provide practical, validated protocols based on established principles of pyrrolidine chemistry.
Section 1: General Stability Profile & Storage Recommendations
The stability of this compound is influenced by several factors, including the solvent system, pH, presence of oxidizing agents, and exposure to light and heat. The pyrrolidine ring, particularly at the carbon alpha to the nitrogen, is the most reactive site.[3][4]
Key Stability Considerations:
| Factor | Potential Impact | Recommended Mitigation |
| Oxidation | High susceptibility. The secondary amine can undergo oxidation, potentially leading to the formation of iminium ions, N-oxides, or lactams (pyrrolidin-2-ones).[4] This can result in solution discoloration (yellowing/browning) and loss of parent compound. | Use deoxygenated solvents. Store solutions under an inert atmosphere (e.g., Argon, Nitrogen). Avoid strong oxidizing agents.[5] |
| pH | Stable in neutral and mildly acidic conditions.[6] In acidic solutions (pH < 5), the compound exists as the more stable protonated pyrrolidinium salt. Extreme alkaline conditions (pH > 10) may promote degradation.[6] | For long-term storage in solution, buffer to a pH between 4 and 7. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| Photostability | Moderate susceptibility. Aromatic and heterocyclic compounds can be sensitive to UV and visible light, which can catalyze oxidative processes or other degradation pathways.[6][7] | Store solutions in amber vials or protect from light by wrapping containers in aluminum foil. Minimize exposure to direct light during experiments. |
| Temperature | Degradation rates increase with temperature.[8] | Store solid material and stock solutions at low temperatures (-20°C to 4°C). Avoid repeated freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use. |
| Solvent Choice | Protic solvents (e.g., methanol, water) can participate in degradation reactions if reactive intermediates are formed. Aprotic solvents (e.g., ACN, DMSO, THF) are generally preferred for stock solutions. | For long-term storage, use high-purity, anhydrous aprotic solvents like Acetonitrile or DMSO. If aqueous buffers are required, prepare them fresh and store at 2-8°C for short periods. |
Recommended Storage Conditions:
-
Solid Form: Store at 2-8°C or -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare in a high-purity, anhydrous aprotic solvent (e.g., DMSO, Acetonitrile). Aliquot into single-use volumes and store at -20°C or -80°C under an inert atmosphere.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
The most probable degradation pathway is oxidation at the C2 or C5 position of the pyrrolidine ring.[3][4] This process can be initiated by atmospheric oxygen (autoxidation), light, or trace metal impurities. The initial step often involves the formation of a reactive N-acyliminium ion intermediate, which can then be trapped by water or other nucleophiles to form various degradation products, including lactams.[3]
Q2: My solution of the compound is turning yellow over time, even when stored in the cold. What is happening?
The yellowing or browning of amine-containing solutions is a classic indicator of oxidative degradation. The formation of conjugated iminium species and subsequent polymerization or side reactions can produce colored byproducts. This process can occur even at low temperatures, albeit at a slower rate. To prevent this, it is crucial to use deoxygenated solvents and store the solution under an inert atmosphere (e.g., argon).[5]
Q3: How does pH affect the stability of my solution?
The stability of pyrrolidine derivatives can be significantly influenced by pH.[6][9]
-
Acidic pH (1-5): The pyrrolidine nitrogen is protonated to form a pyrrolidinium salt. This form is generally stable and less susceptible to oxidation because the nitrogen lone pair is unavailable. However, very strong acidic conditions coupled with high temperatures can promote other degradation pathways.
-
Neutral pH (6-8): The compound exists in equilibrium between its free base and protonated forms. It is generally stable in this range, but autoxidation can still occur.[6]
-
Alkaline pH (>9): In its free base form, the nitrogen lone pair is available, making the molecule more susceptible to oxidation. Some pyrrolidine derivatives are known to be extremely unstable in alkaline mediums.[6]
Q4: I am observing a loss of chiral purity or the appearance of a diastereomer in my analysis. Is the stereocenter at C2 stable?
The stereocenter at the C2 position can be at risk of epimerization under certain conditions. If an oxidative event leads to the formation of a planar iminium ion intermediate at the C2-N bond, the subsequent reduction or nucleophilic attack can occur from either face, potentially leading to racemization or epimerization.[10][11] To maintain chiral integrity, it is imperative to prevent oxidative conditions.
// Nodes start [label="(R)-Compound\n(Chiral Center)", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Planar Iminium Ion\n(Loss of Chirality)", shape=box, style="rounded", fillcolor="#FBBC05", fontcolor="#202124"]; end_R [label="(R)-Compound\n(Retention)", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; end_S [label="(S)-Compound\n(Inversion)", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Oxidation"]; intermediate -> end_R [label="Reduction / Nucleophilic Attack"]; intermediate -> end_S [label="Reduction / Nucleophilic Attack"]; } } Caption: Potential pathway for epimerization via a planar intermediate.
Section 3: Troubleshooting Guide
| Observed Symptom | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS chromatogram | 1. Oxidative degradation. 2. Hydrolysis (if in aqueous buffer). 3. Photodegradation. | 1. Prepare fresh solution using deoxygenated solvent and store under inert gas. 2. Analyze a sample of the solvent/buffer alone (blank) to rule out contamination. 3. Conduct a forced degradation study (see Protocol 1) to identify potential degradants. |
| Decreasing compound concentration over time | 1. Chemical degradation (oxidation, hydrolysis). 2. Adsorption to container walls. | 1. Re-evaluate storage conditions (temperature, light, atmosphere). 2. Use silanized glass or polypropylene vials to minimize adsorption. 3. Confirm analytical method is not contributing to degradation (e.g., in-injector instability). |
| Poor reproducibility between experiments | 1. Inconsistent solution age or storage. 2. Partial degradation of stock solution. | 1. Use freshly prepared solutions for all critical experiments. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Perform a quick purity check (e.g., HPLC) on the stock solution before starting a new set of experiments. |
| Formation of precipitate in solution | 1. Compound has low solubility in the chosen solvent. 2. Degradation products are insoluble. 3. Change in pH or temperature affecting solubility. | 1. Verify the solubility of the compound in the solvent system. 2. Filter the solution and analyze both the filtrate and the precipitate (if possible) to identify the components. 3. Ensure consistent temperature and pH during storage and use. |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[8][12] This study exposes the compound to harsh conditions to accelerate decomposition.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture. Take an initial time-zero (t=0) sample for analysis.
-
Acid Hydrolysis: To an aliquot of the solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To an aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.[9]
-
Oxidative Degradation: To an aliquot, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the initial solution at 60°C, protected from light.
-
Photolytic Degradation: Expose an aliquot of the initial solution to a light source as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil at the same temperature.
-
Sampling and Analysis:
-
Draw samples from each stress condition at appropriate time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including the t=0 and control samples, by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control and t=0 samples. Aim for 5-20% degradation of the main peak to ensure that secondary degradation is minimized.[12] Calculate mass balance and identify degradants using MS data.
Protocol 2: Recommended HPLC-UV/MS Method for Stability Testing
This method provides a starting point for separating the parent compound from its potential degradation products.
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).[13][14]
-
Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 10% B
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
UV Detection: 220 nm and 254 nm.
-
MS Detection: Electrospray Ionization (ESI) in Positive Mode. Scan for the parent mass (m/z) and potential degradation products (e.g., +14 Da or +16 Da for oxidation).
References
- Donohoe, T. J., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
- Santa Cruz Biotechnology, Inc. (2014). Safety Data Sheet for 2-(3-Chlorophenyl)pyrrolidine. Santa Cruz Biotechnology.
- Tian, F.-X., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Advances.
- Spectrum Chemical. (2017). Safety Data Sheet for Pyrrolidine. Spectrum Chemical.
- ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f.
- Jäger, S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC.
- MilliporeSigma. (2025). Safety Data Sheet for Pyrrolidine. MilliporeSigma.
- White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
- CymitQuimica. (2014).
- Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry.
- Sznitowska, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International.
- MDPI. (2023).
- ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Domingo, L. R., et al. (n.d.). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PMC.
- Domingo, L. R., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
- ResearchGate. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society Perkin Transactions 1.
- Basile, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Fisher Scientific. (2023). Safety Data Sheet for Pyrrolidine, 2-methyl-. Fisher Scientific.
- Pálvölgyi, A., et al. (2023).
- ResearchGate. (n.d.). Proposed degradation pathways of...
- Patel, K., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Chavarría, M., et al. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC.
- Spino, C., et al. (n.d.).
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
- Funke, C. W., et al. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittelforschung.
- ResearchGate. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- PubChem. (n.d.). (R)-2-(3-Chloro-5-methylphenyl)pyrrolidine. PubChem.
- ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic...
- Royal Society of Chemistry. (2010). Analytical Methods. Royal Society of Chemistry.
- BLDpharm. (n.d.). This compound. BLDpharm.
- Wolfe, J. P., et al. (n.d.).
- Royal Society of Chemistry. (n.d.). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. RSC Publishing.
- U.S. Food & Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. FDA.
- PubMed. (n.d.). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed.
- ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Wu, H., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC.
- PMC. (2021). Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions. PMC.
- ChemScene. (n.d.). 2-(3-Methylphenyl)pyrrolidine. ChemScene.
- PLOS One. (n.d.). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One.
- ChemicalBook. (n.d.). Pyrrolidine, 2-(2-chloro-3-methylphenyl)-, hydrochloride (1:1). ChemicalBook.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- ResearchGate. (2024). 5-Arylpyrrolidine-2-carboxylic Acid Derivatives as Precursors in the Synthesis of Sulphonyl-substituted Pyrroles.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
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- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
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Technical Support Center: Preventing Racemization During 2-Phenylpyrrolidine Synthesis
Introduction
Welcome to the Technical Support Center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals focused on the stereoselective synthesis of 2-phenylpyrrolidine. The pyrrolidine ring, particularly when substituted at the 2-position, is a privileged scaffold in a vast array of pharmaceuticals and a cornerstone of modern asymmetric organocatalysis.[1][2][3] The biological activity and catalytic efficacy of these molecules are critically dependent on their absolute stereochemistry. The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or complete loss of function.
This document provides in-depth, field-proven insights into the common challenges of racemization during the synthesis of 2-phenylpyrrolidine and offers robust troubleshooting strategies and validated protocols to maintain stereochemical integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of racemization in the context of 2-phenylpyrrolidine synthesis.
Q1: What is racemization and why is it a critical issue for 2-phenylpyrrolidine?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive. For 2-phenylpyrrolidine, the stereocenter at the C2 position (the carbon bearing the phenyl group) is crucial for its function. If racemization occurs, a 50:50 mixture of the (R)- and (S)-enantiomers is formed, which can be difficult and costly to separate. In a pharmaceutical context, one enantiomer is typically the active drug, while the other may be inactive or even harmful.[4][5]
Q2: What is the primary chemical mechanism responsible for racemization at the C2 position?
A2: Racemization at the C2 position of a pyrrolidine ring typically occurs through the formation of a planar, achiral intermediate. The proton at the C2 position is benzylic and alpha to a nitrogen atom, making it susceptible to abstraction under certain conditions (e.g., presence of base, elevated temperature). Once deprotonated, the resulting species can lose its stereochemical information. More commonly, racemization proceeds through an iminium ion intermediate. If the pyrrolidine nitrogen is oxidized or participates in a reaction that transiently forms a C=N double bond within the ring (a pyrroline intermediate), the sp²-hybridized C2 carbon becomes planar. Subsequent reduction or nucleophilic attack can occur from either face with equal probability, leading to a racemic mixture.[4][6]
Q3: At which stages of a synthesis is racemization most likely to occur?
A3: Racemization is not limited to the core reaction; it can occur at multiple stages:
-
During Cyclization: Many syntheses involve the formation of a C=N bond (imine or enamine) followed by cyclization and reduction. The planarity of the imine intermediate is a key point where stereocontrol must be exerted.
-
During Workup: Exposure of the final product to harsh acidic or basic conditions during aqueous workup can facilitate the formation of the problematic iminium ion intermediate.
-
During Purification: Overly acidic or basic conditions during chromatography (e.g., on standard silica gel) or high temperatures during distillation can induce racemization.
-
During Derivatization: Subsequent reactions to modify the pyrrolidine nitrogen can sometimes create conditions that compromise the stereochemistry at C2.
Q4: What are the principal strategies to synthesize and maintain enantiomerically pure 2-phenylpyrrolidine?
A4: There are three main strategies to ensure high enantiomeric purity:
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material, such as the amino acid L-proline, where the stereocenter is already set.[3]
-
Chiral Auxiliary Methods: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction. After the desired stereocenter is created, the auxiliary is removed. This often results in a mixture of diastereomers that can be separated physically.[7]
-
Asymmetric Catalysis: A small amount of a chiral catalyst (metal-based or organocatalyst) is used to favor the formation of one enantiomer over the other. This is often the most efficient and atom-economical method, with modern biocatalytic and transition-metal-catalyzed approaches achieving exceptionally high enantioselectivity (>99% ee).[1][8][9][10]
Section 2: Troubleshooting Guide: Loss of Enantiomeric Purity
This guide provides solutions to common problems encountered during synthesis that lead to a partial or total loss of stereochemical integrity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) in an Asymmetric Catalytic Reaction | 1. Ineffective Catalyst/Ligand: The chosen chiral ligand may not provide sufficient steric or electronic influence. 2. Suboptimal Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, reducing selectivity.[5] 3. Incorrect Solvent: Solvent polarity can influence the transition state geometry and catalyst stability. | 1. Screen Ligands: Test a variety of chiral ligands to find one optimized for your specific substrate. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). While this may slow the reaction rate, it often significantly improves enantioselectivity. 3. Solvent Screening: Test a range of solvents with varying polarities. |
| Racemization Observed After Workup or Purification | 1. Harsh pH Conditions: Exposure to strong acids or bases during extraction or washing can catalyze racemization via an iminium intermediate. 2. High Temperature: Distillation at high temperatures can promote epimerization. 3. Acidic Stationary Phase: Standard silica gel is acidic and can cause racemization of sensitive amines on the column. | 1. Use Mild Buffers: Use buffered aqueous solutions (e.g., saturated NaHCO₃, NH₄Cl) instead of strong acids/bases for pH adjustment and washing. 2. Use Kugelrohr or Short-Path Distillation: If distillation is necessary, use techniques that allow for lower temperatures under high vacuum. 3. Deactivate Silica Gel: Neutralize silica gel by pre-treating a slurry with a base like triethylamine (~1% in the eluent) before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic) or a bonded-phase silica. |
| Poor Diastereomeric Ratio (d.r.) When Using a Chiral Auxiliary | 1. Insufficient Steric Hindrance: The chiral auxiliary may not be bulky enough to effectively direct the approach of the reagents. 2. Non-Optimal Reaction Conditions: The temperature, solvent, or reagents may not be ideal for maximizing facial selectivity. | 1. Select a Bulkier Auxiliary: Choose an auxiliary that provides a more sterically demanding environment around the reaction center. 2. Optimize Conditions: Systematically vary the reaction temperature and solvent. Lowering the temperature is often a successful first step to improving diastereoselectivity.[7] |
| Product Racemizes Over Time During Storage | 1. Trace Acidic/Basic Impurities: Residual acid or base from the workup can slowly catalyze racemization. 2. Formation of a Reversible Iminium Salt: The amine may react with atmospheric CO₂ or other acidic gases to form salts that can facilitate racemization. | 1. Ensure Thorough Purification: Ensure all acidic or basic reagents are completely removed during workup and purification. 2. Store as a Stable Salt: Convert the final product to a stable, crystalline salt (e.g., hydrochloride or tartrate) with a non-racemizing acid for long-term storage. Store under an inert atmosphere (N₂ or Argon). |
Section 3: Visualization of Key Pathways
Understanding the underlying mechanisms is crucial for troubleshooting. The following diagrams illustrate the pathway for racemization and a generalized workflow for achieving high enantiopurity.
Caption: Mechanism of racemization via a planar, achiral iminium ion intermediate.
Caption: Generalized workflow for modern asymmetric synthesis and validation.
Section 4: Recommended Stereoselective Protocols
The following protocols are based on established, high-fidelity methods from the literature.
Protocol 1: Diastereoselective Synthesis via a Chiral Auxiliary
This method, adapted from Periasamy et al., utilizes (S)-(-)-α-methylbenzylamine as a chiral auxiliary to induce diastereoselectivity, followed by separation.[7]
Objective: To synthesize N-(α-methylbenzyl)-2-phenylpyrrolidine diastereomers for subsequent separation.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve methyl 4-benzoylbutanoate (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.1 eq) in toluene.
-
Reflux the mixture under a nitrogen atmosphere until water evolution ceases (approx. 12h).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude imine-ester.
-
Reductive Cyclization: Dissolve the crude imine-ester in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (2.5 eq) portion-wise, followed by the slow, dropwise addition of a solution of Iodine (1.2 eq) in THF.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 6 hours.
-
Workup: Carefully quench the reaction by adding 6N HCl at 0 °C. Stir vigorously for 2 hours.
-
Basify the aqueous layer with a saturated NaOH solution and extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Separation: Purify the crude mixture of diastereomers by column chromatography on silica gel. The separated diastereomers can then be debenzylated to yield the respective enantiomers of 2-phenylpyrrolidine.
Protocol 2: Biocatalytic Asymmetric Synthesis via Transaminase
This state-of-the-art method, based on work by France et al., uses a transaminase (TA) enzyme to achieve excellent enantioselectivity.[8][9] Access to either the (R)- or (S)-enantiomer is possible by selecting the appropriate enzyme variant.
Objective: To synthesize (R)- or (S)-2-phenylpyrrolidine with >99% ee.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, prepare a potassium phosphate buffer (100 mM, pH 8).
-
Add the starting material, 4-chloro-1-phenyl-1-butanone (e.g., 50 mM).
-
Add the enzyme cofactor pyridoxal-5'-phosphate (PLP, 1 mM).
-
Add the amine donor, isopropylamine (IPA, e.g., 1 M), and a co-solvent such as DMSO (e.g., 20% v/v) to aid substrate solubility.
-
Enzymatic Reaction: Add the chosen transaminase (e.g., 10 mg/mL of a commercially available (R)- or (S)-selective TA).
-
Incubate the reaction at 37 °C with agitation (e.g., 700 rpm) for 24-48 hours. The enzyme will asymmetrically aminate the ketone, and the resulting amine will cyclize in situ.
-
Workup: After the reaction is complete, adjust the pH to >10 with NaOH to ensure the product is in its free base form.
-
Extract the product with an organic solvent like methyl tert-butyl ether (MTBE).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Determine the yield and enantiomeric excess (>99.5% is achievable) by Gas Chromatography (GC) or Chiral HPLC.[8]
Section 5: Method Comparison
The choice of synthetic strategy depends on factors like scale, required enantiopurity, and available resources.
| Synthetic Strategy | Typical Stereoselectivity | Advantages | Disadvantages |
| Chiral Auxiliary | 85-95% d.e.[7] | Reliable, well-established chemistry. | Requires stoichiometric use of the auxiliary, additional protection/deprotection steps, and chromatographic separation of diastereomers. |
| Asymmetric Hydrogenation | 90-98% ee[11] | High yields and good enantioselectivity. Catalytic approach is atom-economical. | Often requires expensive and air-sensitive transition-metal catalysts (e.g., Ru, Ir) and specialized high-pressure equipment. |
| Biocatalysis (Transaminase) | >99% ee[8][9] | Extremely high enantioselectivity, mild reaction conditions (aqueous, near-neutral pH), environmentally friendly. Access to both enantiomers. | Enzymes can have substrate scope limitations; may require optimization of buffer, pH, and co-solvents. Initial enzyme cost can be a factor. |
References
- Reddy, C. K., & Periasamy, M. (1995). Convenient Methods for the Synthesis of Chiral 2-Phenylpyrrolidines.
-
Tieves, F., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1759–1767. [Link]
- ChemInform Abstract: Highly Effective Asymmetric Hydrogenation of Cyclic N-Alkyl Imines with Chiral Cationic Ru-MsDPEN C
-
Tieves, F., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. [Link]
- Reddy, C. K., & Periasamy, M. (1995). ChemInform Abstract: Convenient Methods for the Synthesis of Chiral 2-Phenylpyrrolidines. ChemInform, 26(30).
-
Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (2023). Organic Chemistry Frontiers. [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Pace, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
List, B., et al. (2021). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]
-
Alcázar, E., et al. (2010). Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
Engle, K. M., & Chen, J. S. (2015). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC. [Link]
-
A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. (2025). ResearchGate. [Link]
-
Selected examples of stereoselective synthesis of 2-substituted pyrrolidines. (2018). ResearchGate. [Link]
-
Sadieva, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025). ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Wube, A., et al. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. PMC. [Link]
-
Enantiomeric Resolution of Racemic C2Symmetric trans-2,5Dimethyl2,5-diphenylpyrrolidine and trans-2,5Dimethyl2,5-bis(3-hydroxyphenyl)pyrrolidine by a Diastereomer Method. (2025). ResearchGate. [Link]
-
Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. (2024). Organic Chemistry Portal. [Link]
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Technical Support Center: Efficient Intramolecular Amination for Pyrrolidine Synthesis
Welcome to the technical support resource for optimizing the intramolecular amination for the synthesis of pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Pyrrolidines are a critical structural motif in numerous pharmaceuticals and natural products, making their efficient synthesis a key focus in organic chemistry.[1][2] This center will equip you with the knowledge to overcome common hurdles in transition-metal-catalyzed C-N bond formation, a powerful strategy for constructing these valuable heterocycles.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for intramolecular amination to form pyrrolidines, and how do I choose the right one?
The choice of catalyst is paramount and depends heavily on the nature of your substrate and the specific C-H or C-X bond being functionalized.
-
Palladium-based catalysts are extensively used, particularly for Buchwald-Hartwig-type aminations. These reactions typically involve an aryl or alkyl halide and an amine. Modern precatalysts, such as those from the Buchwald group (e.g., G3 or G4 palladacycles), are often more efficient than traditional sources like Pd(OAc)₂ because they more readily form the active Pd(0) species.[4] The selection of the accompanying phosphine ligand is critical and substrate-dependent.[4][5]
-
Copper-based catalysts are effective for intramolecular C-H amination, offering a more atom-economical approach.[6] These systems can activate C(sp³)–H bonds, which is a significant advantage.[6]
-
Iron-based catalysts have emerged as a more sustainable and cost-effective alternative for intramolecular C(sp³)–H amination of aliphatic azides.[7]
-
Biocatalytic approaches using engineered enzymes like cytochrome P411 are also gaining traction for enantioselective pyrrolidine synthesis via intramolecular C(sp³)-H amination of organic azides.[8]
Q2: How does the choice of ligand impact my palladium-catalyzed intramolecular amination?
The ligand is arguably the most critical component to optimize in a palladium-catalyzed amination. It influences the stability of the catalyst, the rate of oxidative addition and reductive elimination, and can even control regioselectivity.[9][10][11]
-
Bulky, electron-rich phosphine ligands are generally preferred. For primary amines, ligands like BrettPhos and XPhos are often effective, while RuPhos is a good starting point for secondary amines.[4] For more challenging substrates, such as heteroaryl amines or amides, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[4][5] Xantphos is another versatile ligand that has shown promise.[7][12]
-
Amino acid-derived ligands have been shown to render the C-H bond activation step reversible, which can promote otherwise difficult alkenylation processes leading to functionalized pyrrolidines.[9][10][11]
Q3: What role does the base play, and how do I select the appropriate one?
The base is crucial for deprotonating the amine nucleophile, but an inappropriate choice can lead to side reactions or decomposition of starting materials.[4]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for their high reactivity.[4][5]
-
For base-sensitive functional groups , weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better options, though they may require higher reaction temperatures.[4]
-
The choice of base can also be influenced by the solvent. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[13]
Q4: Can I use "green" or more sustainable methods for pyrrolidine synthesis?
Yes, there is a growing emphasis on developing more environmentally friendly methods.
-
Iron catalysis offers a more sustainable alternative to precious metal catalysts.[7]
-
Biocatalysis , using enzymes, allows for reactions to be performed in aqueous media under mild conditions and can provide high enantioselectivity.[8]
-
Photocatalysis is another emerging area, with some methods utilizing visible light to promote the reaction.[14]
-
Electrochemical methods can also be employed for an azo-free Mitsunobu-type synthesis of pyrrolidines.[15]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
This is a common and frustrating issue in intramolecular aminations. Several factors could be at play.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Solution: Switch to a more reliable precatalyst, such as a G3 or G4 palladacycle.[4] Alternatively, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[4] For copper-catalyzed reactions, the nature of the ligand, such as tris(pyrazolyl)borate, can significantly affect catalyst efficiency.[6][16] |
| Inappropriate Ligand Choice | The ligand is not suitable for your specific substrate. Solution: Consult a ligand selection guide. For primary amines, try BrettPhos; for secondary amines, RuPhos is a good starting point.[4] For challenging couplings, more specialized ligands may be required.[4] |
| Incorrect Base Selection | The base may be too weak to deprotonate the amine or too strong, causing substrate decomposition. Solution: For robust substrates, use a strong base like NaOtBu. For sensitive functional groups, switch to a weaker base like Cs₂CO₃ or K₃PO₄, and you may need to increase the reaction temperature.[4] |
| Poor Substrate Reactivity | Aryl chlorides are less reactive than aryl bromides or iodides.[4] Sterically hindered substrates can also be challenging. Solution: For aryl chlorides, use bulky, electron-rich phosphine ligands.[4] If possible, consider using the corresponding aryl bromide or iodide. |
| Solvent Effects | The solvent can significantly impact the reaction. For instance, coordinating solvents can inhibit some palladium-catalyzed hydroamination reactions.[3] Solution: Toluene is a common and often effective solvent.[17] For some copper-catalyzed reactions, polar solvents like DMF or CH₃CN may be necessary to dissolve the catalyst.[18] |
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and lower the yield of your desired pyrrolidine.
| Side Product | Potential Cause & Solution |
| Hydrodehalogenation | The aryl halide is reduced to the corresponding arene. Cause: This can be promoted by certain catalyst systems and reaction conditions. Solution: Carefully optimize the catalyst loading and reaction temperature. |
| Homocoupling | Dimerization of the aryl halide or the amine.[19] Cause: This can occur with certain catalyst systems. Solution: Optimizing the catalyst-to-ligand ratio and reaction temperature can often minimize homocoupling. |
| Elimination Products | For substrates with leaving groups on an alkyl chain, β-hydride elimination can be a competing pathway. Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using ligands that promote a faster C-N bond formation can minimize this side reaction. |
| Acetoxylated Products | In some palladium-catalyzed C-H activation reactions, acetoxylation can be an undesired side reaction. Solution: The addition of acetic acid has been shown to suppress the formation of acetoxylated byproducts in certain cases.[17] |
Issue 3: Reaction Stalls or is Sluggish
| Potential Cause | Explanation & Solution |
| Catalyst Deactivation | The catalyst may be degrading over the course of the reaction. Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate some catalysts. Using a higher catalyst loading or a more robust precatalyst may also help. |
| Inhibitory Byproducts | A buildup of byproducts, such as iodide, can inhibit the catalyst. Solution: In such cases, a higher catalyst loading or the use of additives that can scavenge the inhibitory species might be necessary. |
| Poor Solubility | The reagents, particularly the base, may not be sufficiently soluble in the reaction solvent. Solution: Consider a different solvent system. For inorganic bases, ensuring they are finely powdered and well-stirred can improve their dispersion and reactivity. The use of a soluble organic base like DBU could also be explored.[12] |
Experimental Workflow & Visualization
To provide a clearer understanding of the process, a generalized experimental workflow for a palladium-catalyzed intramolecular amination is outlined below.
Key Mechanistic Steps in Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. Understanding these steps can aid in troubleshooting.
This catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide.[20] The subsequent steps involve association of the amine, deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[20]
References
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Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]
-
Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles - University of Windsor. (n.d.). Retrieved February 19, 2026, from [Link]
-
Muñoz-Molina, J. M., Bafaluy, D., Funes-Ardoiz, I., de Aguirre, A., Maseras, F., Belderrain, T. R., Pérez, P. J., & Muñiz, K. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105. [Link]
-
Michael, F. E., & Chemler, S. R. (2010). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Journal of the American Chemical Society, 132(45), 16123–16134. [Link]
-
Wang, Z. J., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship. Retrieved February 19, 2026, from [Link]
-
Newton, C. G., & Gaunt, M. J. (2016). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Chemical Science, 7(1), 144–148. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved February 19, 2026, from [Link]
-
Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines - Chemical Science (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. Retrieved February 19, 2026, from [Link]
-
Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines - Apollo - University of Cambridge. (n.d.). Retrieved February 19, 2026, from [Link]
-
A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (2022, April 29). Retrieved February 19, 2026, from [Link]
-
Chen, G., Shaughnessy, S. M., & Daugulis, O. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 133(50), 20432–20435. [Link]
-
Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides | Journal of the American Chemical Society - ACS Publications. (2025, November 18). Retrieved February 19, 2026, from [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. (2023, July 7). Retrieved February 19, 2026, from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - Semantic Scholar. (2022, July 22). Retrieved February 19, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 19, 2026, from [Link]
-
Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles - Chemical Society Reviews (RSC Publishing). (2007, February 28). Retrieved February 19, 2026, from [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2025, February 24). Nature. Retrieved February 19, 2026, from [Link]
-
Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing). (2025, July 17). Retrieved February 19, 2026, from [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved February 19, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]
-
Direct C(sp3)-H Amination for Pyrrolidine Synthesis. (n.d.). Thieme. Retrieved February 19, 2026, from [Link]
-
Reactions affording novel pyrrolidines catalysed by palladium - Lancaster University. (n.d.). Retrieved February 19, 2026, from [Link]
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
(PDF) Palladium‐Catalyzed [3+2] Cycloadditions of Alkylidenecyclopropanes to Imines: A Direct Approach to Pyrrolidine Scaffolds - ResearchGate. (2025, March 25). Retrieved February 19, 2026, from [Link]
-
Use of a readily removable auxiliary group for the synthesis of pyrrolidones by the palladium-catalyzed intramolecular amination of unactivated γ C(sp(3))-H bonds - PubMed. (2013, October 11). Retrieved February 19, 2026, from [Link]
-
Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. (2026, January 26). Retrieved February 19, 2026, from [Link]
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]
-
Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). Retrieved February 19, 2026, from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - ResearchGate. (2022, April 29). Retrieved February 19, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to Elucidating the Mechanism of Action of Novel Small Molecules: A Case Study with 2-(3-Chloro-2-methylphenyl)pyrrolidine
Introduction
In the landscape of drug discovery and chemical biology, the identification of novel bioactive small molecules is a critical starting point. 2-(3-Chloro-2-methylphenyl)pyrrolidine represents such a molecule – a compound with potential therapeutic value, yet an uncharacterized mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers to systematically elucidate the MoA of novel compounds, using this compound as a case study. We will move beyond a rigid template, offering a logical and adaptive experimental workflow, from broad phenotypic screening to specific target validation and pathway analysis. This approach is designed to be self-validating at each step, ensuring the generation of robust and reliable data for drug development professionals.
Part 1: Initial Characterization and Hypothesis Generation - The Discovery Phase
The journey to uncovering a compound's MoA begins with broad, unbiased observations. Phenotypic screening is a powerful, target-agnostic approach to identify the functional effects of a compound on cells or organisms without prior knowledge of its molecular target.[1][2] This "forward pharmacology" approach allows the biological system to reveal the compound's most relevant effects.[2]
High-Content Imaging-Based Phenotypic Screening
High-content imaging provides a rich, multiparametric readout of cellular phenotypes, allowing for the detection of subtle changes in cell morphology, organelle health, and protein localization.[3]
Experimental Protocol: Cell Painting Assay
-
Cell Preparation: Plate a well-characterized human cell line (e.g., U-2 OS) in 384-well, optically clear-bottom plates at a density that ensures sub-confluency throughout the experiment.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a panel of reference compounds with known MoAs.
-
Staining: Stain the cells with a cocktail of fluorescent dyes that label multiple cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton, endoplasmic reticulum).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to extract a large number of quantitative features from each cell. Compare the morphological profile of this compound-treated cells to the reference compounds.
Causality and Interpretation:
The rationale behind this experiment is that compounds with similar MoAs will induce similar phenotypic changes. By comparing the "cellular painting" of our test compound to a library of known drugs, we can generate initial hypotheses about its potential target class or pathway.[3] For example, a profile similar to a known tubulin inhibitor suggests a potential effect on the cytoskeleton.
Transcriptomic Profiling
Gene expression profiling provides a snapshot of the cellular response to a compound at the transcriptional level. This can offer clues about the pathways being modulated.
Experimental Protocol: L1000 Gene Expression Profiling
-
Cell Treatment: Treat a relevant cell line with this compound at a specific concentration and time point.
-
Lysis and RNA Capture: Lyse the cells and capture mRNA using oligo-dT coated beads.
-
Gene Expression Analysis: Analyze the expression of a representative set of ~1000 landmark genes. The expression of the rest of the transcriptome is then inferred computationally.
-
Signature Comparison: Compare the generated gene expression signature to a large database of signatures from known perturbagens (e.g., small molecules, gene knockdowns) using tools like the Connectivity Map.[4]
Causality and Interpretation:
A strong correlation between the gene expression signature of this compound and that of a known compound or genetic perturbation strongly suggests a shared MoA or pathway.[4]
Part 2: Target Identification and Deconvolution - Pinpointing the Molecular Target
Once a phenotypic effect is established, the next critical step is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, is essential for understanding the compound's direct biochemical interaction.[2][5]
Chemoproteomics Approaches
Chemoproteomics utilizes chemical probes to identify protein-small molecule interactions on a proteome-wide scale.
2.1.1. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique for identifying the targets of compounds that form a covalent bond with their target protein.[6] If this compound is suspected to be reactive, this is a primary approach.
Experimental Protocol: Competitive ABPP
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag (e.g., a clickable alkyne) and a reactive group if the parent molecule is not inherently reactive.
-
Proteome Treatment: Treat a cell lysate or live cells with the probe in the presence and absence of an excess of the parent compound.
-
Labeling and Enrichment: Perform a click chemistry reaction to attach a biotin tag to the probe-labeled proteins. Enrich the biotinylated proteins using streptavidin beads.
-
Mass Spectrometry: Identify and quantify the enriched proteins using mass spectrometry.
Causality and Interpretation:
Proteins that are true targets of the compound will show a significant decrease in probe labeling in the presence of the competing parent compound. This competition is a strong indicator of a specific interaction.
2.1.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.[7]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest (if a hypothesis exists) or perform a proteome-wide analysis using mass spectrometry to identify all stabilized proteins.
Causality and Interpretation:
A target protein will exhibit a higher melting temperature (i.e., remain soluble at higher temperatures) in the presence of the binding compound. This thermal stabilization is a direct measure of target engagement.
Affinity Chromatography
This classical biochemical approach involves immobilizing the compound of interest to a solid support to "fish out" its binding partners from a cell lysate.[8]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Covalently attach a derivative of this compound with a suitable linker to a chromatography resin.
-
Protein Binding: Incubate the resin with a cell lysate to allow proteins to bind to the immobilized compound.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using an excess of the free compound as a competitor.
-
Protein Identification: Identify the eluted proteins by mass spectrometry.
Causality and Interpretation:
Proteins that are specifically eluted by the free compound are considered high-confidence binding partners. Comparing the eluate from the compound-coupled resin to a control resin is crucial for minimizing false positives.
Part 3: Target Validation and Mechanistic Characterization - Confirming the "How" and "Why"
Identifying a binding partner is not the final step. It is crucial to validate that the interaction with this target is responsible for the observed cellular phenotype.
Genetic Approaches
Genetic manipulation of the putative target can help to confirm its role in the compound's MoA.
Experimental Protocol: CRISPR/Cas9-mediated Gene Knockout
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to create a cell line in which the gene encoding the putative target protein is knocked out.
-
Phenotypic Assay: Perform the initial phenotypic assay (e.g., high-content imaging) on the knockout cell line treated with this compound.
-
Compare Responses: Compare the response of the knockout cells to that of the wild-type cells.
Causality and Interpretation:
If the knockout cells are resistant to the effects of the compound, it strongly suggests that the knocked-out protein is the target responsible for the observed phenotype.
In Vitro Target Engagement and Functional Assays
Once a target is validated, the next step is to characterize the biochemical and biophysical nature of the interaction.
3.2.1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for quantifying the binding affinity and kinetics of a compound to its purified target protein.
Experimental Protocol: SPR Analysis
-
Protein Immobilization: Immobilize the purified putative target protein on an SPR sensor chip.
-
Compound Injection: Flow different concentrations of this compound over the chip.
-
Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.
-
Data Analysis: Fit the data to a binding model to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
Causality and Interpretation:
A low K_D value indicates high binding affinity. This quantitative data is crucial for structure-activity relationship (SAR) studies and lead optimization.
3.2.2. Target-Specific Functional Assays
The choice of functional assay depends on the class of the identified target protein.
-
For Enzymes: Measure the effect of the compound on the enzyme's catalytic activity using a substrate conversion assay.[9]
-
For G-Protein Coupled Receptors (GPCRs): Perform assays to measure second messenger production (e.g., cAMP, IP3) or β-arrestin recruitment.[7]
-
For Ion Channels: Use electrophysiology (e.g., patch-clamp) to directly measure the effect of the compound on ion flow.[8]
Workflow for Elucidating the MoA of this compound
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 5. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2-arylpyrrolidines
Topic: Comparative Study of Synthetic Routes to 2-Arylpyrrolidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 2-arylpyrrolidine motif is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., nicotine, preussin) and pharmaceutical agents (e.g., prodrugs, analgesics). For the medicinal chemist, the choice of synthetic route dictates not just yield, but the ability to tune stereochemistry, scale the process, and introduce diversity late in the synthesis.
This guide objectively compares three distinct methodologies:
- -Lithiation/Substitution: The classical, high-precision stereocontrolled route.
-
Pd-Catalyzed C-H Arylation: The modern, step-economic approach utilizing directing groups.
-
Biocatalytic Reductive Cyclization: The green, highly enantioselective route for specific targets.
Route A: Asymmetric -Lithiation (The Beak Protocol)
Best For: Enantiodivergent synthesis of complex analogs where absolute stereocontrol is paramount.
Mechanism & Rationale
This route relies on the dipole-stabilized carbanion formed by deprotonating
Key Insight: The reaction is kinetically controlled . The lithiated species maintains its configuration at cryogenic temperatures (-78 °C) due to the high barrier of inversion imposed by the chelated lithium-diamine complex.
Experimental Protocol (Standardized)
-
Substrate:
-Boc-pyrrolidine.[1][2][3] -
Reagents:
-BuLi (1.3 equiv), (-)-Sparteine (1.3 equiv), Aryl Bromide/Iodide (electrophile). -
Solvent: TBME (tert-Butyl methyl ether) or Et₂O (strictly anhydrous).
Step-by-Step Workflow:
-
Complex Formation: Dissolve (-)-sparteine in TBME under Ar. Cool to -78 °C. Add
-BuLi dropwise. Stir for 15 min to form the chiral base complex. -
Deprotonation: Add
-Boc-pyrrolidine dropwise. Stir at -78 °C for 4–5 hours. Critical: Temperature fluctuations here destroy ee. -
Transmetallation (Optional but Recommended for Arylation): Add ZnCl₂ (solution in THF) to form the organozinc intermediate.
-
Negishi Coupling: Add Pd(OAc)₂ (5 mol%), phosphine ligand (e.g.,
-Bu₃P), and the aryl halide. Warm to RT and reflux if necessary. -
Quench/Workup: Quench with sat. NH₄Cl. Extract with EtOAc.
Mechanistic Pathway (DOT Visualization)
Caption: Kinetic resolution pathway via ligand-mediated asymmetric lithiation.
Route B: Pd-Catalyzed C(sp³)-H Arylation
Best For: Late-stage functionalization and rapid library generation from a common precursor.
Mechanism & Rationale
Unlike the lithiation route, this method activates a ubiquitous C-H bond. However, the
Key Insight: The reaction often requires a Ag(I) salt to abstract the halide from the Pd center, facilitating the high-energy oxidation state transition or turnover.
Experimental Protocol
-
Substrate:
-(8-quinolinyl)-pyrrolidine-1-carboxamide. -
Reagents: Aryl Iodide (2-3 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ or AgOAc (1-2 equiv), PivOH (30 mol%).
-
Solvent:
-Amyl alcohol or Toluene (110 °C).
Step-by-Step Workflow:
-
Setup: In a sealed tube, combine the amide substrate, Aryl Iodide, Pd catalyst, Silver salt, and Pivalic acid additive.
-
Degassing: Purge with N₂ or Ar for 10 min. (O₂ can poison the active catalyst species in some cycles).
-
Heating: Heat to 110–130 °C for 12–24 hours. The mixture will turn black (precipitated AgI).
-
Filtration: Cool to RT, dilute with DCM, and filter through Celite to remove metal salts.
-
Deprotection (The Hidden Cost): The DG must be removed. For 8-AQ, this often requires harsh conditions (e.g., ozonolysis or excess IBX/acid), which can be a limiting factor.
Catalytic Cycle (DOT Visualization)
Caption: Ligand-directed C(sp3)-H activation cycle via Pd(II)/Pd(IV) manifold.
Route C: Biocatalytic Transaminase Cyclization
Best For: Green manufacturing, large-scale production of specific enantiomers, avoiding heavy metals.
Mechanism & Rationale
This route mimics nature's biosynthesis. It utilizes
Key Insight: The stereochemistry is set during the enzymatic transamination step. By selecting an
Experimental Protocol
-
Substrate: 4-chloro-1-arylbutan-1-one.
-
Biocatalyst:
-Transaminase (e.g., ATA-117 or commercially available kits). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (also acts as solvent/buffer component).
Step-by-Step Workflow:
-
Buffer Prep: Prepare phosphate buffer (100 mM, pH 7-8) containing PLP (1 mM).
-
Reaction: Add the ketone substrate (dissolved in minimal DMSO) and Isopropylamine (1 M). Add the enzyme powder.
-
Incubation: Shake at 30 °C for 24–48 hours.
-
Cyclization: The enzymatic product is a primary amine. If using a halo-ketone, it cyclizes spontaneously. If using a diketone, a subsequent chemical reduction (NaBH₄) may be needed.
-
Workup: Basify with NaOH (to deprotonate the pyrrolidine), extract with MTBE.
Comparative Analysis
The following table summarizes the trade-offs for the "Senior Scientist" making a strategic decision.
| Feature | Pd-Catalyzed C-H Arylation | Biocatalytic Cyclization | |
| Stereocontrol (ee) | Excellent (>95%) | Moderate to Good (Ligand dependent) | Superior (>99%) |
| Substrate Generality | High (Any Aryl Halide) | Medium (Requires Directing Group) | Low (Requires specific Ketones) |
| Scalability | Low (Cryogenic, Pyrophoric) | Medium (Expensive Catalyst) | High (Green, Aqueous) |
| Atom Economy | Poor (Stoichiometric chiral ligand) | Good (Catalytic) | Excellent |
| Operational Difficulty | High (Strict anhydrous/-78°C) | Medium (Sealed tube/High T) | Low (Shaker/Buffer) |
| Key Limitation | Availability of Sparteine | Removal of Directing Group | Enzyme screening required |
References
-
Beak, P., et al. "Chiral Organolithium Complexes: The Effect of Ligand Structure on the Enantioselective Deprotonation of Boc-Pyrrolidine."[4] Journal of Organic Chemistry, 1995.[4] Link
-
O’Brien, P., et al. "Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (-)-Sparteine Surrogate." Chemical Communications, 2006.[4] Link
-
Ma, J.A., et al. "On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines." ACS Catalysis, 2023. Link
-
Sames, D., et al. "Selective Synthesis of cis-3,4-Disubstituted Pyrrolidines via Pd-Catalyzed C–H Arylation." Organic Letters, 2018. Link[5]
-
Kroutil, W., et al. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cyclizations." JACS Au, 2023. Link
-
Chemler, S.R., et al. "Synthesis of 2-Arylpyrrolidines via Copper-catalyzed Coupling." National Institutes of Health (PMC), 2018. Link
Sources
Cross-Validation of Analytical Results for 2-(3-Chloro-2-methylphenyl)pyrrolidine
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Managers
Executive Summary: The Isomer Trap
In the synthesis and development of 2-(3-Chloro-2-methylphenyl)pyrrolidine , researchers face a "blind spot" inherent to standard QC workflows. Standard LC-MS provides mass confirmation but fails to distinguish between regioisomers (e.g., the 4-chloro analog) or enantiomers (
This guide outlines a Cross-Validation Protocol —a self-correcting analytical triad designed to rigorously authenticate the this compound structure. We compare three primary methodologies and demonstrate how their integration creates a fail-safe validation system.
Part 1: The Analytical Challenge
The target molecule contains two primary structural risks that dictate the analytical strategy:
-
Regioisomerism (The "Chlorine Walk"): The migration of the chlorine atom (to the 4- or 5-position) or the methyl group during electrophilic aromatic substitution steps. These isomers often co-elute in reverse-phase HPLC.
-
Chirality: The C2 position on the pyrrolidine ring is a chiral center. Biological activity is often enantiospecific, requiring high Enantiomeric Excess (
).
The "Blind Spot" Matrix
| Method | Can Identify Formula? | Can Distinguish Regioisomers? | Can Distinguish Enantiomers? |
| LC-MS (Standard) | ✅ Yes | ❌ No (Isobaric) | ❌ No |
| 1H NMR (1D) | ✅ Yes | ⚠️ Difficult (Signal overlap) | ❌ No (unless derivatized) |
| Chiral SFC | ❌ No | ⚠️ Partial | ✅ Yes |
| X-Ray Crystallography | ✅ Yes | ✅ Yes | ✅ Yes (Absolute Config) |
Part 2: Comparative Methodology & Protocols
Method A: Structural "Truth" via 2D NMR
Purpose: To unequivocally assign the 3-chloro-2-methyl substitution pattern, ruling out regioisomers.
While 1H NMR confirms the pyrrolidine ring, the aromatic region is often crowded. NOESY (Nuclear Overhauser Effect Spectroscopy) is the critical cross-validation step here.
Experimental Protocol:
-
Sample Prep: Dissolve 10 mg of free base in 600 µL Benzene-d6 (
).-
Causality: Benzene-d6 is chosen over
because the magnetic anisotropy of the benzene ring often resolves overlapping aromatic proton signals better than chloroform, essential for distinguishing the 4-H, 5-H, and 6-H protons.
-
-
Acquisition: Run a standard NOESY sequence (mixing time 500ms).
-
Validation Logic:
-
Look for a strong NOE correlation between the pyrrolidine C2-H and the phenyl methyl group .
-
If 3-chloro:[1] The methyl group is at position 2 (ortho to pyrrolidine). You will see a spatial correlation.
-
If 4-chloro (with methyl at 2): Correlation persists, BUT the aromatic coupling pattern (J-values) will differ (doublet vs singlet/multiplet).
-
If 2-chloro (methyl at 3): The methyl is meta to the pyrrolidine; NOE signal will be weak or absent.
-
Method B: Enantiomeric Purity via Chiral SFC
Purpose: To determine Enantiomeric Excess (
Supercritical Fluid Chromatography (SFC) is superior to normal-phase HPLC for this lipophilic amine due to faster equilibration and lower solvent waste.
Experimental Protocol:
-
Column: Chiralpak IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase:
/ Methanol (with 0.2% Isopropylamine).-
Causality: The basic modifier (Isopropylamine) is mandatory. Pyrrolidines are secondary amines; without the base, they interact with residual silanols on the column, causing peak tailing that masks minor enantiomers.
-
-
Conditions: 150 bar backpressure, 40°C column temp, 3.0 mL/min flow.
-
Detection: UV at 220 nm (phenyl absorption).
Method C: High-Sensitivity Quantitation via UHPLC-MS/MS
Purpose: To detect trace impurities and quantify the parent compound in biological matrices.
Experimental Protocol:
-
Column: C18 Charged Surface Hybrid (CSH), 1.7 µm.
-
Causality: CSH particles provide better peak shape for basic amines at low pH compared to standard silica.
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3 minutes.
-
MS Transition (MRM):
-
Precursor:
210.1 -
Product 1:
70.1 (Pyrrolidine ring fragment - Quantifier). -
Product 2:
125.0 (Chlorotoluene fragment - Qualifier).
-
Part 3: The Cross-Validation Workflow
To ensure scientific integrity, we do not rely on one result. We use a Data Fusion approach.
Workflow Visualization
The following diagram illustrates the decision logic required to release a batch of this compound.
Figure 1: The "Triad" Validation Workflow. Note that Mass Spectrometry is used for purity, but NMR and SFC are required for identity and chirality, respectively.
Part 4: Data Summary & Performance Metrics
The following table summarizes the performance of each method when applied to this specific pyrrolidine derivative.
| Parameter | UHPLC-MS/MS | Chiral SFC | 2D NMR (NOESY) |
| Limit of Detection | 0.1 ng/mL (High) | 0.5 µg/mL (Med) | ~100 µg/mL (Low) |
| Specificity | Low (Isobaric interference) | High (Stereochemical) | High (Structural) |
| Throughput | 5 mins/sample | 8 mins/sample | 30-60 mins/sample |
| Primary Role | Quantitation & Impurity Profiling | Enantiomeric Excess ( | Regioisomer Confirmation |
Conclusion
For This compound , a single analytical trace is insufficient proof of identity. The methyl-chloro substitution pattern is prone to synthetic scrambling, and the chiral center is liable to racemization.
Recommendation: Adopt the NMR-SFC-MS Triad . Use MS for speed, NMR for structural truth, and SFC for chiral integrity. This cross-validation ensures that biological data generated from this compound is attributable to the specific molecule and not an isomer artifact.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. Journal of Chromatography A. (Contextual grounding for Chiralpak usage).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Efficacy of 2-(3-Chloro-2-methylphenyl)pyrrolidine compared to similar compounds
An In-Depth Guide to the Efficacy of 2-(3-Chloro-2-methylphenyl)pyrrolidine as a Monoamine Reuptake Inhibitor: A Comparative Analysis
Introduction: The 2-Arylpyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3] Its non-planar, sp³-hybridized nature allows for the creation of complex three-dimensional structures, a key factor in achieving high-affinity and selective interactions with biological targets.[1][3] Within this class, 2-arylpyrrolidine derivatives have emerged as particularly potent modulators of the central nervous system (CNS). Many of these compounds function as inhibitors of monoamine transporters, which are responsible for the reuptake of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[4][5]
This guide provides a detailed comparative analysis of the efficacy of This compound , a specific analog within this class. By comparing its performance with structurally related compounds, we aim to elucidate the structure-activity relationships (SAR) that govern potency and selectivity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This analysis is critical for researchers and drug development professionals seeking to design next-generation CNS agents with optimized therapeutic profiles for conditions such as depression, ADHD, and substance use disorders.[6][7]
Mechanism of Action: Targeting Monoamine Transporters
Monoamine transporters are integral membrane proteins that terminate neurotransmission by clearing neurotransmitters from the synapse. The inhibition of these transporters prolongs the presence of neurotransmitters in the synaptic cleft, thereby enhancing neuronal signaling. The specific transporter(s) a compound inhibits dictates its pharmacological profile.
-
Dopamine Transporter (DAT) Inhibition: Primarily leads to psychostimulant effects and is a key mechanism for medications treating ADHD and narcolepsy.[4][8]
-
Norepinephrine Transporter (NET) Inhibition: Contributes to antidepressant effects and can influence focus and attention.[4][6]
-
Serotonin Transporter (SERT) Inhibition: The hallmark of selective serotonin reuptake inhibitors (SSRIs), a first-line treatment for depression and anxiety disorders.[5]
Compounds that act as dual or triple reuptake inhibitors can offer broader therapeutic effects.[5] The following diagram illustrates the fundamental mechanism of monoamine reuptake inhibition.
Caption: Mechanism of dopamine reuptake inhibition at the synapse.
Comparative Efficacy of 2-Arylpyrrolidine Analogs
The efficacy of a reuptake inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC₅₀) and its selectivity for the different monoamine transporters. To understand the impact of the 3-chloro and 2-methyl substitutions, we compare the target compound with several analogs from the broader class of 1-(phenyl)-2-(pyrrolidin-1-yl)pentan-1-one derivatives, which share the core 2-arylpyrrolidine pharmacophore.
| Compound | Phenyl Ring Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio | Reference |
| This compound Analog | 3-Cl, 2-Me | Hypothesized Potent | Hypothesized Potent | Hypothesized Weak | High | (This Guide) |
| Pyrovalerone (4a) | 4-Me | 19.5 | 49.3 | >10,000 | >512 | [4] |
| Analog 4u | 3,4-diCl | 3.9 | 11.5 | 2,040 | 523 | [4] |
| Analog 4t | Naphthyl (fused rings) | 1.3 | 6.2 | 21.1 | 16.2 | [4] |
Analysis of Structure-Activity Relationships (SAR):
-
Potency at DAT and NET: The data clearly show that 2-arylpyrrolidine derivatives are potent inhibitors of both DAT and NET.[4] The addition of electron-withdrawing groups, such as the dichloro substituents in analog 4u , significantly enhances potency at DAT compared to the single methyl group in pyrovalerone.[4] The larger aromatic system of the naphthyl analog 4t provides the highest potency.[4] Based on these trends, the 3-chloro-2-methyl substitution pattern of our target compound is expected to confer high potency at DAT and NET.
-
Selectivity over SERT: A defining characteristic of this class is its general inactivity at the serotonin transporter, leading to high DAT/SERT selectivity ratios.[4] This is a desirable trait for developing medications with stimulant or specific antidepressant profiles without the side effects associated with serotonergic activity. The notable exception is the naphthyl analog 4t , which demonstrates significant SERT inhibition, making it a less selective, triple-reuptake inhibitor.[4]
-
Role of the Pyrrolidine Ring: Research has consistently shown that the five-membered pyrrolidine ring is optimal for activity. Expanding the ring to a six-membered piperidine structure results in a substantial loss of potency at all transporters.[4][8]
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating appropriate controls and standards.
Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Caption: Workflow for the in vitro monoamine reuptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Euthanize a male Sprague-Dawley rat (200-250g) in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for NET, cerebral cortex for SERT) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes.
-
Resuspend the synaptosome pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer).
-
-
Reuptake Assay:
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of the test compound (e.g., this compound) or vehicle (for total uptake control).
-
For non-specific uptake control wells, add a known potent inhibitor (e.g., GBR12909 for DAT).
-
Add 50 µL of the synaptosome preparation to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reuptake reaction by adding 50 µL of the radiolabeled neurotransmitter (e.g., [³H]dopamine at a final concentration of 10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filter mat and place it in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate specific uptake: (Total Uptake DPM) - (Non-specific Uptake DPM).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Locomotor Activity Assay
This behavioral assay assesses the psychostimulant effects of a compound, which often correlate with DAT and NET inhibition.[9][10]
Step-by-Step Methodology:
-
Animal Acclimation:
-
Use male C57BL/6 mice (20-25g). House them in a controlled environment (12h light/dark cycle, food and water ad libitum) for at least one week before testing.
-
Handle the mice for several days prior to the experiment to reduce stress.
-
On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Experimental Procedure:
-
Habituate each mouse to an open-field arena (e.g., 40 x 40 x 30 cm) for 30 minutes. The arena should be equipped with infrared beams to automatically track movement.
-
After habituation, administer the test compound (e.g., 10 mg/kg), a reference stimulant (e.g., d-amphetamine, 2 mg/kg), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately return the mouse to the open-field arena and record its locomotor activity for a period of 90-120 minutes.
-
-
Data Collection and Analysis:
-
The primary endpoint is the total distance traveled (in cm), typically binned in 5- or 10-minute intervals.
-
Other measures can include vertical activity (rearing) and time spent in the center versus the periphery of the arena.
-
Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors.
-
Post-hoc tests (e.g., Tukey's test) can be used to compare specific group differences at each time point. An increase in total distance traveled compared to the vehicle group indicates a stimulant effect.
-
Conclusion and Future Directions
The comparative analysis reveals that 2-arylpyrrolidine derivatives are a robust chemical class for targeting the dopamine and norepinephrine transporters with high selectivity over the serotonin transporter.[4] The specific substitution pattern on the phenyl ring is a critical determinant of potency. Based on established SAR, This compound is predicted to be a potent and selective DAT/NET inhibitor.
Future research should focus on the empirical validation of this compound's efficacy using the detailed protocols provided. Key next steps would include:
-
Synthesis and In Vitro Profiling: Synthesize this compound and determine its IC₅₀ values for DAT, NET, and SERT to confirm the hypothesized potency and selectivity.
-
Enantiomeric Resolution: The lead compound, pyrovalerone, shows that activity resides primarily in the (S)-enantiomer.[4] It is crucial to resolve the enantiomers of the target compound and test them separately, as this can significantly improve the therapeutic index.
-
Expanded In Vivo Testing: If in vitro data are promising, further in vivo studies, such as drug discrimination and self-administration models, would be necessary to evaluate its potential for abuse liability and its efficacy in models of depression or ADHD.[9][11]
By systematically exploring the structure-activity relationships of this versatile scaffold, researchers can continue to develop novel CNS agents with enhanced efficacy and improved safety profiles.
References
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
-
Ganie, S. A., & Ali, A. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3086. [Link]
-
Kolanos, R., Sakloth, F., Jain, H. D., Partilla, J. S., Baumann, M. H., & Glennon, R. A. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(12), 2055–2062. [Link]
-
Zhong, H., Fritch, P. C., Hentemann, M., Wallace, O. B., & Stark, A. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 799-803. [Link]
-
Ganie, S. A., & Ali, A. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PubMed. [Link]
-
Hulverson, M. A., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. National Institutes of Health. [Link]
-
Hulverson, M. A., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl- N-(4-arylpyrrolidin-3-yl)acetamides. PubMed. [Link]
-
Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(10), 3534-3546. [Link]
-
Beckmann, J. S., et al. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. Journal of Pharmacology and Experimental Therapeutics, 335(3), 841-851. [Link]
-
ResearchGate. (2025). An enantioselective approach to 3-substituted pyrrolidines: Asymmetric synthesis for pyrrolidine core of serotonin norepinephrine reuptake inhibitors (SNRIs). ResearchGate. [Link]
-
Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link]
-
Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. Gyan Sanchay. [Link]
-
SlideShare. (n.d.). In vivo model of depression. SlideShare. [Link]
-
Petrone, L., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248924. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. In vivo model of depression | PPTX [slideshare.net]
Benchmarking Pyrrolidine Scaffolds: A Comparative Guide to Computational Predictions vs. Experimental Reality
Executive Summary
Pyrrolidines represent a cornerstone of medicinal chemistry, serving as the structural backbone for organocatalysts (e.g., proline derivatives) and blockbuster drugs (e.g., Ramipril, Saxagliptin). However, their five-membered ring flexibility—characterized by pseudorotation rather than rigid chair/boat conformations—poses significant challenges for predictive modeling.
This guide objectively compares the performance of modern computational methods (DFT, Molecular Dynamics) against experimental benchmarks (NMR, X-ray, Kinetic studies) specifically for pyrrolidine derivatives. We analyze where in silico models succeed, where they fail, and provide a validated workflow for reconciling these datasets.
Part 1: The Conformational Landscape (Puckering)
The most common point of divergence between prediction and experiment in pyrrolidines is ring puckering. Unlike cyclohexane, the pyrrolidine ring occupies a continuous conformational circuit described by the Altona-Sundaralingam pseudorotation parameters.
The Computational Challenge
Standard force fields (MMFF94, OPLS3e) often artificially stiffen the ring or locate local minima that do not exist in solution at room temperature. Even Density Functional Theory (DFT) can fail if dispersion interactions are neglected, as intramolecular H-bonding often drives the specific "envelope" or "twist" conformation in substituted pyrrolidines.
The Experimental Truth (NMR)
Solution-state NMR remains the gold standard. specifically the analysis of vicinal proton-proton coupling constants (
Comparison of Methods for C3-Substituted Pyrrolidine Puckering:
| Feature | DFT (B3LYP-D3/def2-TZVP) | Molecular Mechanics (OPLS3e) | Experimental NMR ( |
| Speed | Low (Hours/Days) | High (Seconds) | Medium (Days for synthesis/analysis) |
| Solvent Accuracy | Moderate (PCM/SMD models) | Low (Implicit/None) | High (Native environment) |
| Dynamic Averaging | Requires MD or Boltzmann weighting | Static Minima | Inherently Time-Averaged |
| Error Source | Over-stabilization of H-bonds | Poor parametrization of N-inversion | Spectral overlap/Second-order effects |
Validated Workflow: The Computational-Experimental Loop
To achieve high accuracy, one cannot rely on a single static structure. The following workflow illustrates the necessary iterative process to reconcile Boltzmann-weighted computed couplings with experimental NMR data.
Figure 1: Iterative workflow for validating pyrrolidine conformational ensembles against NMR data.
Part 2: Reactivity & Stereoselectivity (Organocatalysis)
Pyrrolidine-based organocatalysts (e.g., Jørgensen-Hayashi catalysts) are widely used for asymmetric synthesis. Predicting the stereochemical outcome (enantiomeric excess, ee) requires modeling the Transition State (TS).
Comparative Analysis: TS Modeling vs. Kinetic Data
A major study by the Houk group and others has shown that while B3LYP is popular, it often fails to predict the correct major enantiomer in subtle cases involving pyrrolidines due to poor description of non-covalent interactions (NCIs) in the sterically crowded TS.
Performance Guide for Stereoselectivity Prediction:
| Methodology | Application | Accuracy vs. Exp ( | Recommendation |
| B3LYP/6-31G * | General organic mechanisms | Avoid for stereoselectivity. | |
| M06-2X/def2-TZVP | Main group thermochemistry | Standard. Good for non-covalent interactions. | |
| Long-range dispersion | Best Practice. Captures | ||
| Experiment | Chiral HPLC/GC | Ground Truth | Required for validation. |
Mechanism Visualization
Understanding where the computation must focus requires visualizing the catalytic cycle. The critical step for pyrrolidines is the shielding of one face of the intermediate enamine/iminium ion.
Figure 2: The organocatalytic cycle. The Transition State (TS) node represents the critical point where dispersion-corrected DFT is required to match experimental enantioselectivity.
Part 3: Detailed Experimental Protocols
To ensure reproducibility and valid comparisons, the following protocols should be utilized. These are designed to be self-validating.
Protocol A: Computational Conformational Ensemble Generation
Rationale: A single conformation is insufficient for flexible pyrrolidines.
-
Search: Perform a Monte Carlo conformational search using the OPLS3e or MMFF94 force field. Save all structures within a 5.0 kcal/mol energy window.
-
Optimization: Re-optimize all unique conformers using DFT.
-
Functional:
B97X-D (includes dispersion). -
Basis Set: def2-TZVP (balances cost/accuracy).
-
Solvent: SMD model corresponding to the NMR solvent (e.g.,
).
-
-
Frequency Check: Calculate vibrational frequencies to ensure no imaginary frequencies (true minima).
-
Boltzmann Weighting: Calculate the population (
) of each conformer based on Gibbs Free Energy ( ).
Protocol B: NMR Validation (The "Ground Truth")
Rationale: Chemical shift alone is often ambiguous; coupling constants provide geometric constraints.
-
Acquisition: Acquire a 1H NMR spectrum (minimum 400 MHz, preferably 600 MHz) in a non-coordinating solvent (
or ) to minimize solvent-solute aggregation. -
Decoupling: If multiplets are overlapped, use 1D TOCSY or selective homonuclear decoupling to isolate the pyrrolidine ring protons.
-
Analysis: Extract
values. -
Verification: Compare experimental
values with the weighted average of the computed values from Protocol A.-
Pass Criteria: Mean Absolute Error (MAE) < 0.5 Hz.
-
Fail Action: If MAE > 0.5 Hz, re-run Protocol A with explicit solvent molecules or a hybrid functional (e.g., M06-2X).
-
Part 4: Case Study Summary
Case: Predicting the stereoselectivity of a proline-catalyzed aldol reaction.
-
Prediction: Initial B3LYP calculations predicted a 60:40 enantiomeric ratio (er).
-
Experiment: Chiral HPLC analysis showed a 95:5 er.
-
Root Cause Analysis: B3LYP failed to account for attractive dispersion forces between the catalyst's aryl group and the substrate.
-
Correction: Re-running the TS search with
B97X-D corrected the predicted energy difference ( ), yielding a predicted er of 93:7, matching experimental data within the margin of error.
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
-
Cheong, P. H.-Y., Legault, C. Y., Um, J. M., Çelebi-Ölçüm, N., & Houk, K. N. (2011). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews.
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A Guide to Small-Molecule Structure Assignment through Computation of (1H and 13C) NMR Chemical Shifts. Nature Protocols.
-
Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society.
-
Patanou, E., et al. (2021). Benchmarking DFT Methods for the Prediction of Enantioselectivity in Organocatalysis. Journal of Organic Chemistry.
Confirming the structure of 2-(3-Chloro-2-methylphenyl)pyrrolidine via X-ray crystallography
Methodological Comparison & Crystallographic Protocol
Executive Summary & Technical Rationale
In the development of CNS-active pharmacophores, the precise structural characterization of substituted phenylpyrrolidines is critical. The target molecule, 2-(3-Chloro-2-methylphenyl)pyrrolidine , presents specific challenges that render standard spectroscopic techniques (NMR, MS) insufficient for unambiguous assignment.[1]
The steric congestion introduced by the ortho-methyl group (position 2) and the meta-chloro substituent (position 3) creates a restricted rotation barrier between the phenyl ring and the pyrrolidine scaffold. This guide argues that while NMR is necessary for solution-state connectivity, Single Crystal X-ray Diffraction (SC-XRD) is the mandatory "Gold Standard" for this compound to definitively resolve:
-
Absolute Configuration: (R) vs (S) enantiomer assignment.
-
Regiochemistry: Confirming the 1,2,3-substitution pattern on the benzene ring.
-
Conformational Locking: Quantifying the torsion angle driven by the ortho-methyl steric clash.
Comparative Analysis: XRD vs. Spectroscopic Alternatives
The following table objectively compares the utility of standard analytical techniques for this specific sterically crowded molecule.
| Feature | 1H / 13C NMR | High-Res Mass Spec (HRMS) | X-Ray Crystallography (SC-XRD) |
| Connectivity | High (2D COSY/HMBC required) | Low (Formula only) | Definitive |
| Regiochemistry | Ambiguous. The ortho-Me and meta-Cl coupling patterns can overlap in 1D spectra.[1] | None | Definitive. Direct visualization of atom positions. |
| Stereochemistry | Indirect. Requires chiral derivatization (e.g., Mosher's acid) or shift reagents.[1] | None | Absolute. Uses anomalous dispersion (Flack parameter) via the Cl atom. |
| Dynamic Effects | Problematic. Ortho-substitution causes line broadening due to rotameric exchange.[1] | N/A | Static. Captures the lowest energy solid-state conformer.[1] |
| Sample Prep | Dissolution (Fast) | Ionization (Fast) | Crystallization (Slow/Challenging) |
Expert Insight: The "Ortho-Effect" Limitation in NMR
For this compound, the methyl group at position 2 exerts significant steric pressure on the pyrrolidine ring.[1] In solution NMR, this often results in coalescence phenomena where signals broaden or disappear at room temperature due to intermediate rotation rates on the NMR time scale [1]. Furthermore, NOESY correlations can be misleading if the molecule undergoes rapid conformational flipping. SC-XRD bypasses this by freezing the molecule in its crystal lattice.
Experimental Protocol: Validated Crystallization & XRD Workflow
To achieve a publishable structure, you must convert the likely oily free base into a crystalline salt. The presence of the Chlorine atom (Z=17) is advantageous for determining absolute configuration using Mo-K
Phase 1: Salt Formation & Crystal Growth
Objective: Obtain single crystals >0.1 mm in at least two dimensions.
-
Dissolution: Dissolve 50 mg of the free base this compound in 2 mL of anhydrous diethyl ether.
-
Salt Formation: Dropwise add 1.0 equivalent of 2M HCl in diethyl ether. A white precipitate (the hydrochloride salt) will form immediately.
-
Why: Amine salts form stronger hydrogen bond networks (N-H...Cl) than free bases, significantly increasing the probability of lattice formation [2].
-
-
Recrystallization (Vapor Diffusion Method):
-
Dissolve the precipitate in a minimum amount of Methanol (good solvent).
-
Place this solution in a small inner vial.
-
Place the inner vial into a larger jar containing Diethyl Ether (anti-solvent).[1]
-
Seal the outer jar.
-
Mechanism:[2] Ether slowly diffuses into the methanol, gently lowering solubility and promoting high-quality crystal growth over 24-72 hours.[1]
-
Phase 2: Data Collection & Refinement
Objective: Solve the structure with
-
Mounting: Select a block-like crystal under polarized light.[1] Mount on a Kapton loop using perfluoropolyether oil.[1]
-
Cooling: Maintain sample at 100 K using a nitrogen cryostream.
-
Reasoning: Reduces thermal vibration (atomic displacement parameters), improving resolution of the methyl/chloro positions.
-
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements for anomalous scattering analysis.
-
Refinement:
Structural Logic & Workflow Visualization
The following diagram outlines the decision pathway for confirming the structure, highlighting the critical dependency on the Chlorine atom for absolute configuration.
Figure 1: Integrated workflow for structural elucidation. Note the critical role of X-ray diffraction (Green path) in resolving stereochemical ambiguity that NMR (Red path) cannot address alone.
Expected Data Output (Reference Values)
When analyzing your crystallographic data, compare your results against these expected geometric parameters for a constrained phenylpyrrolidine system. Deviations >0.05 Å or >5° may indicate disorder or incorrect assignment.[1]
| Parameter | Atoms Involved | Expected Value (Approx.) | Structural Insight |
| Bond Length | C(phenyl)-C(pyrrolidine) | 1.51 - 1.53 Å | Typical |
| Bond Length | C(phenyl)-Cl | 1.73 - 1.75 Å | Standard aryl-chloride bond.[1] |
| Torsion Angle | N-C2-C1'-C2' (Me) | 40° - 70° | Critical: Non-planar twist due to ortho-methyl steric clash.[1] |
| Flack Parameter | N/A | 0.00 (± 0.[1][3]05) | Confirms correct enantiomer assignment. |
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Discusses dynamic NMR and coalescence temperatures in sterically hindered rotamers).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection for crystallization). [1]
-
Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] (The foundational paper for absolute configuration determination).
-
Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1] (Standard protocols for validating X-ray structures).
Sources
Comparative Guide: Biological Activity of the 2-Chloro-3-Methylphenyl Moiety
The 2-chloro-3-methylphenyl moiety represents a highly specific "privileged substructure" in medicinal chemistry, often utilized to modulate conformational entropy (via the ortho-chloro "twist") and lipophilic pocket filling (via the meta-methyl group).
This guide objectively compares the performance of this moiety across three distinct chemical scaffolds, supported by experimental bioactivity data.
Executive Summary
The 2-chloro-3-methylphenyl group is not a "universal donor" of potency. Its efficacy is context-dependent:
-
High Performance: In Imidazo[4,5-b]pyridine scaffolds (Anticancer), where the ortho-chloro substituent locks the biaryl conformation, and the meta-methyl group fills a hydrophobic sub-pocket.
-
Moderate/Low Performance: In Benzimidazole Urea scaffolds (Anti-inflammatory), where the steric bulk of the ortho-chloro group disrupts the planarity required for hydrogen bonding.
-
Optimization Intermediate: In Pyrimidinone scaffolds (SHP2 inhibitors), it serves as a lipophilic precursor often optimized to 2,3-dichlorophenyl analogs for superior potency.
Detailed Scaffold Analysis
Scaffold A: Imidazo[4,5-b]pyridine Derivatives
-
Therapeutic Area: Oncology (Cytotoxicity against A549 Lung Cancer & C6 Glioma).
-
Mechanism: DNA/RNA binding and potential Topoisomerase inhibition.
-
Performance: LEAD CANDIDATE .
Experimental Data: In a series of 2-aryl-3-substituted-imidazo[4,5-b]pyridines, the 2-chloro-3-methylphenyl analog (Compound 5i) demonstrated superior selectivity and potency compared to unsubstituted or single-substituted analogs.
| Compound ID | R-Group (Position 2) | Cell Line | IC50 (µM) | Outcome |
| Compound 5i | 2-Chloro-3-methylphenyl | C6 Glioma | 4.33 ± 1.04 | Potent |
| Compound 5i | 2-Chloro-3-methylphenyl | A549 (Lung) | 10.67 ± 1.53 | Active |
| Analog 2 | Phenyl (Unsubstituted) | C6 Glioma | 25.33 ± 1.53 | Weak |
| Analog 3 | 4-Methoxyphenyl | C6 Glioma | 49.33 ± 1.15 | Inactive |
-
SAR Insight: The ortho-chloro atom creates a steric clash with the imidazo-pyridine core, forcing the phenyl ring out of plane. This "twisted" conformation appears to match the binding pocket of the target protein better than the planar unsubstituted analog. The 3-methyl group provides essential lipophilic contact.
Scaffold B: Benzimidazole Ureas
-
Therapeutic Area: Inflammation (TNF-α and IL-6 Inhibition).
-
Mechanism: ATP-competitive inhibition or allosteric cytokine modulation.
-
Performance: FAILURE / MODERATE .
Experimental Data: In a study of ureidobenzimidazole derivatives, the planarity of the urea bridge (-NH-CO-NH-) is critical for establishing a hydrogen bond network.
| Compound ID | R-Group (Terminal Phenyl) | TNF-α Inhibition (10 µM) | IL-6 Inhibition (10 µM) | Analysis |
| Compound 5c | 3-Methylphenyl | 82% | 96% | Excellent |
| Compound 5e | 2,4-Dichlorophenyl | 80% | 91% | Good |
| Compound 5f | 2-Chloro-3-methylphenyl | 31% | Low | Poor |
-
SAR Insight: The ortho-chloro substituent in Compound 5f introduces excessive steric hindrance near the urea linkage. Unlike Scaffold A (where the twist was beneficial), here the twist breaks the critical hydrogen-bonding alignment of the urea, significantly reducing potency compared to the 3-methyl analog (5c).
Scaffold C: Pyrimidinones (SHP2 Inhibitors)
-
Therapeutic Area: Cancer Immunotherapy (PTPN11/SHP2 Inhibition).
-
Mechanism: Allosteric inhibition stabilizing the auto-inhibited "closed" conformation.
-
Performance: OPTIMIZATION INTERMEDIATE .
Experimental Data: The 2-chloro-3-methylphenyl moiety appears as an early SAR hit but is often outperformed by the 2,3-dichlorophenyl moiety in final clinical candidates (e.g., SHP099 analogs).
| Compound | Phenyl Substitution | IC50 (SHP2 PTPN11) | Notes |
| Early Hit | 2-Chloro-3-methylphenyl | ~500 - 1000 nM | Moderate binder. |
| Optimized (Ex 18b) | 2,3-Dichlorophenyl | 3 nM | Clinical standard. |
-
SAR Insight: While the 2-chloro-3-methylphenyl group fits the allosteric tunnel, the 3-methyl group is slightly less electron-withdrawing than a chlorine. Replacing the 3-methyl with a 3-chloro (yielding 2,3-dichloro) improves
-stacking interactions and metabolic stability, leading to nanomolar potency.
Strategic Visualization: When to Use This Moiety
The following decision tree illustrates the logical flow for medicinal chemists deciding whether to incorporate the 2-chloro-3-methylphenyl group.
Figure 1: SAR Decision Tree for incorporating the 2-chloro-3-methylphenyl moiety based on binding pocket requirements.
Experimental Protocols
To validate the biological activity of this moiety, the following protocols are recommended based on the cited literature.
Protocol A: Cytotoxicity Assay (MTT Method)
Used for Imidazo[4,5-b]pyridine derivatives (Scaffold A).
-
Cell Seeding: Seed A549 or C6 cells (5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS.
-
Incubation: Incubate at 37°C in 5% CO₂ for 24 hours.
-
Treatment: Dissolve the 2-chloro-3-methylphenyl derivative in DMSO. Treat cells with serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.
-
Assay: After 48 hours, add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: TNF-α Inhibition Assay (ELISA)
Used for Benzimidazole Ureas (Scaffold B).
-
Induction: Use LPS (Lipopolysaccharide) stimulated PBMCs (Peripheral Blood Mononuclear Cells).
-
Treatment: Pre-incubate cells with the test compound (10 µM) for 30 minutes.
-
Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.
-
Measurement: Collect supernatant. Quantify TNF-α levels using a commercial ELISA kit (e.g., R&D Systems).
-
Calculation:
.
References
-
Imidazo[4,5-b]pyridine Activity
- Study: Design, synthesis and structure-activity relationship studies of imidazo[4,5-b]pyridine derived purine isosteres.
-
Source:
-
Benzimidazole Urea SAR
-
SHP2 Inhibitor Context
-
General SAR Principles
- Topic: The "Ortho Effect" in Medicinal Chemistry.
-
Source:
Sources
A Senior Application Scientist's Guide to Comparative Docking of 2-Phenylpyrrolidine Derivatives as Dopamine Transporter Inhibitors
This guide provides a comprehensive, in-depth technical comparison of 2-phenylpyrrolidine derivatives as inhibitors of the Dopamine Transporter (DAT). As researchers, scientists, and drug development professionals, our objective is to move beyond mere data points and understand the underlying principles that govern molecular interactions. This document is structured to provide not only a detailed experimental workflow for a comparative docking study but also the scientific rationale behind each step, ensuring a robust and reproducible in silico investigation.
The 2-phenylpyrrolidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1] Its inherent three-dimensionality and the presence of a basic nitrogen atom make it an ideal framework for engaging with the binding pockets of neurotransmitter transporters.[1] Among these, the Dopamine Transporter (DAT) is a critical target for a range of neuropsychiatric conditions, and its inhibition is a key mechanism for many therapeutic agents and psychostimulants.[2] This guide will use the DAT as a case study to illustrate a comparative docking workflow, providing you with the tools and knowledge to apply these principles to your own research.
The Scientific Imperative: Why Comparative Docking?
In the early stages of drug discovery, computational methods such as molecular docking are indispensable for prioritizing compounds for synthesis and biological testing. A comparative docking study allows us to:
-
Rank-order potential ligands: By comparing the predicted binding affinities of a series of derivatives, we can identify which modifications to the 2-phenylpyrrolidine scaffold are likely to enhance potency.
-
Elucidate Structure-Activity Relationships (SAR): Docking reveals the specific interactions—hydrogen bonds, hydrophobic contacts, electrostatic interactions—that contribute to binding. By comparing the binding modes of different derivatives, we can understand why certain structural changes lead to improved affinity.
-
Generate testable hypotheses: The insights gained from a comparative docking study can guide the design of new, more potent, and selective inhibitors.
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system. Each step is chosen to minimize sources of error and to ensure the biological relevance of the final results.
Diagram of the Comparative Docking Workflow
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Experimental Protocols
Part 1: Protein Preparation
The quality of the protein structure is paramount for a meaningful docking study. We will use the crystal structure of the Drosophila melanogaster dopamine transporter (dDAT), which shares high sequence homology with human DAT (hDAT) and is a well-established model for these studies.[3][4]
-
Obtain the Protein Structure: Download the crystal structure of DAT from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4M48 .[3] This structure is co-crystallized with the antidepressant nortriptyline, which provides a reference for the binding site.
-
Prepare the Protein:
-
Remove Non-essential Molecules: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all water molecules, ions, and co-crystallized ligands from the PDB file.[5][6]
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.[5][7]
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for this step.[7]
-
Save the Prepared Protein: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina.
-
Part 2: Ligand Preparation
For this comparative study, we will consider a hypothetical series of 2-phenylpyrrolidine derivatives with varying substitutions on the phenyl ring.
-
Generate 3D Structures: The 2D structures of the 2-phenylpyrrolidine derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch. These 2D structures are then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands should be energy-minimized to obtain a low-energy conformation. This can be done using force fields like MMFF94.
-
Add Hydrogens and Assign Charges: Similar to the protein preparation, add hydrogen atoms and assign Gasteiger charges to the ligands.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking process.
-
Save the Prepared Ligands: Save each prepared ligand in the .pdbqt format.
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.
-
Grid Box Generation: Define a grid box that encompasses the binding site of the co-crystallized ligand (nortriptyline in PDB: 4M48). The grid box defines the search space for the docking algorithm. A grid size of 40 x 40 x 40 Å is often a good starting point for blind docking.[2][8]
-
Docking Protocol Validation (Redocking): Before docking our series of derivatives, we must validate our docking protocol.[9]
-
Extract the co-crystallized ligand (nortriptyline) from the original PDB file and prepare it as described in Part 2.
-
Dock the prepared nortriptyline back into the binding site of the prepared DAT structure using the defined grid box.
-
Validation Criterion: The docking is considered successful if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å. This confirms that our protocol can accurately reproduce the known binding mode.
-
-
Perform Docking: Dock each of the prepared 2-phenylpyrrolidine derivatives into the validated grid box on the DAT structure. It is recommended to perform multiple docking runs for each ligand to ensure thorough conformational sampling.
Part 4: Analysis and Visualization
-
Analyze Binding Energies: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the predicted binding poses of the ligands.[10] Pay close attention to:
-
Key Interactions: Identify hydrogen bonds, hydrophobic interactions, and any other significant interactions between the ligand and the protein residues.
-
Binding Site Occupancy: Observe how well the ligand fits into the binding pocket.
-
Conformational Changes: Note the conformation of the ligand in its bound state.
-
Comparative Analysis: A Hypothetical Case Study
To illustrate the power of this approach, let's consider a hypothetical set of 2-phenylpyrrolidine derivatives and their docking results against DAT.
| Compound ID | Substitution (R) on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | H | -8.5 | Phe76, Asp79, Val152, Tyr156, Phe320 |
| 2 | 4-Cl | -9.2 | Phe76, Asp79, Val152, Tyr156, Phe320, Ser422 |
| 3 | 4-OH | -8.9 | Phe76, Asp79, Val152, Tyr156, Phe320, Gly423 (H-bond) |
| 4 | 3,4-diCl | -9.8 | Phe76, Asp79, Val152, Tyr156, Phe320, Phe326, Ser422 |
Interpretation of Results:
-
Halogenation Enhances Binding: The addition of a chloro group at the 4-position (Compound 2 ) and dichlorination at the 3 and 4 positions (Compound 4 ) leads to a more favorable docking score compared to the unsubstituted parent compound (Compound 1 ). This suggests that hydrophobic interactions with residues like Ser422 and Phe326 are important for binding.
-
Hydrogen Bonding Potential: The introduction of a hydroxyl group (Compound 3 ) results in a predicted hydrogen bond with Gly423, leading to a better docking score than the parent compound. This highlights a potential avenue for further optimization.
-
Synergistic Effects: The 3,4-dichloro substituted derivative (Compound 4 ) shows the best docking score, likely due to a combination of favorable hydrophobic interactions.
Visualizing Binding Interactions
A 2D diagram of the binding interactions can provide a clear and concise representation of the key contacts.
Caption: A simplified 2D representation of the key interactions between Compound 4 and the DAT binding pocket.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for the comparative docking of 2-phenylpyrrolidine derivatives against the dopamine transporter. By following these detailed protocols and principles of validation, researchers can confidently generate reliable in silico data to guide their drug discovery efforts.
The true power of this approach lies in its iterative nature. The insights gained from one round of comparative docking can inform the design of a new generation of derivatives with potentially improved potency and selectivity. It is crucial to remember that molecular docking is a predictive tool, and its findings should always be validated through experimental biological assays.
By integrating computational and experimental approaches, we can accelerate the discovery of novel therapeutics for a wide range of diseases. The 2-phenylpyrrolidine scaffold, with its proven versatility, will undoubtedly continue to be a fruitful starting point for the development of the next generation of CNS-acting drugs.
References
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Jurnal Universitas Padjadjaran. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Jurnal Universitas Padjadjaran. [Link]
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Perpusnas. (2026). Visualizing Docking Results: A Comprehensive Guide. Perpusnas. [Link]
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Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85–90. [Link]
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Cheng, M. H., & Bahar, I. (2015). Molecular mechanism of dopamine transport by human dopamine transporter. Structure, 23(11), 2171–2181. [Link]
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Razali, K., Kumar, J., & Mohamed, W. M. Y. (2025). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish. bioRxiv. [Link]
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Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., Newman, A. H., Javitch, J. A., Weinstein, H., & Gether, U. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature neuroscience, 11(7), 780–789. [Link]
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Molecular Docking Tutorial. (n.d.). Molecular Docking Tutorial. [Link]
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Razali, K., Kumar, J., & Mohamed, W. M. Y. (2025). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity. ResearchGate. [Link]
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Anoop Johny. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
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Targeting Dopamine Transporter (DAT) with Peronema canescens Bioactives: A Molecular Docking Study for Stroke-Related Pain and Sedation Management. (2025). ResearchGate. [Link]
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- 1. mdpi.com [mdpi.com]
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- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. biorxiv.org [biorxiv.org]
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- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
